Oxetan-3-amine oxalate
Description
Properties
IUPAC Name |
oxalic acid;oxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO.C2H2O4/c4-3-1-5-2-3;3-1(4)2(5)6/h3H,1-2,4H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMHGPTXGGRNCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry
An In-depth Technical Guide to Oxetan-3-amine Oxalate: Properties, Synthesis, and Application in Modern Drug Discovery
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with improved physicochemical and pharmacokinetic properties is paramount. Historically, medicinal chemists have often relied on aromatic, conformationally rigid ring systems. However, the focus has increasingly shifted towards saturated, three-dimensional scaffolds that can offer superior properties, including enhanced solubility and improved metabolic stability. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a uniquely valuable structural motif.[1][2]
The inherent ring strain of the oxetane moiety does not render it inherently unstable; rather, it imparts a distinct conformational preference and electronic character that can be leveraged by drug designers.[3] The oxygen atom's strong inductive electron-withdrawing effect significantly influences the properties of substituents, particularly at the 3-position.[2] This guide focuses on oxetan-3-amine and its oxalate salt, a key building block that exemplifies the strategic advantages of incorporating this strained ring system into advanced pharmaceutical candidates.
PART 1: Core Chemical and Structural Properties
Oxetan-3-amine is a versatile synthetic intermediate whose utility is enhanced by its formulation as an oxalate salt. The salt form typically improves handling, stability, and aqueous solubility compared to the volatile and potentially hygroscopic free base.[4]
Structural and Physicochemical Data
The core structure consists of a puckered four-membered oxetane ring with a primary amine substituent at the C3 position. The formation of the oxalate salt involves a straightforward acid-base reaction, where the basic amine is protonated by the two acidic protons of oxalic acid.
| Property | Oxetan-3-amine (Free Base) | Oxalic Acid | This compound (Predicted/Combined) |
| CAS Number | 21635-88-1 | 144-62-7 | Not explicitly assigned; a mixture of components. |
| Molecular Formula | C₃H₇NO | C₂H₂O₄ | C₅H₉NO₅ |
| Molecular Weight | 73.09 g/mol | 90.03 g/mol | 163.13 g/mol |
| Appearance | Colorless liquid | White crystalline solid | White to off-white solid |
| Density | 1.042 g/mL at 25 °C | 1.9 g/cm³ (anhydrous) | Data not available |
| Boiling Point | Data not available; likely volatile | 149 to 160 °C (decomposes) | Not applicable; solid |
| Melting Point | Data not available | 189.5 °C (decomposes) | Data not available; expected to be a high-melting solid |
| Solubility | Miscible with water and polar organic solvents | Soluble in water, ethanol, ether | Expected to have good aqueous solubility[4] |
| SMILES | NC1COC1 | O=C(O)C(=O)O | NC1COC1.O=C(O)C(=O)O |
| InChI Key | OJEOJUQOECNDND-UHFFFAOYSA-N | MUBZPKHOEPUJKR-UHFFFAOYSA-N | Data not available |
The Structural Impact of the Oxetane Ring
The defining feature of oxetan-3-amine is the influence of the oxetane ring on the amine's basicity. The electronegative oxygen atom exerts a potent inductive effect through the sigma bond framework, withdrawing electron density from the C3 position.
Causality Behind Experimental Choices: This inductive pull significantly lowers the electron density on the nitrogen atom, thereby reducing its ability to accept a proton. As a result, the basicity (pKa) of the amine is substantially attenuated compared to a simple alkyl amine. It has been demonstrated that an oxetane alpha to an amine can reduce its pKa by as much as 2.7 units.[2] This is a critical feature in drug design, as high basicity is often associated with off-target effects (e.g., hERG channel binding, phospholipidosis) and poor cell permeability. The use of oxetan-3-amine allows for the introduction of a basic nitrogen center while mitigating these liabilities.
Caption: Logical flow of the oxetane ring's influence on amine properties for drug discovery.
PART 2: Synthesis and Formulation
The preparation of this compound is a two-step process involving the synthesis of the free base followed by salt formation. The most common and scalable route begins with the commercially available oxetan-3-one.[3][5]
Experimental Protocol: Synthesis of Oxetan-3-amine
This protocol describes a standard reductive amination of oxetan-3-one.
Trustworthiness & Self-Validation: The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate. It is milder and more selective for imines/iminium ions than other hydrides like sodium borohydride, and the reaction can be performed in a single pot without the need to isolate the intermediate imine. The reaction progress should be monitored by TLC or LC-MS to ensure complete consumption of the starting ketone before workup.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add ammonium acetate (~5-10 eq).
-
Iminium Formation: Stir the mixture for 30-60 minutes at room temperature to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (STAB, ~1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until LC-MS analysis indicates full conversion.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude oxetan-3-amine can be purified by distillation or used directly in the next step.
Experimental Protocol: Oxalate Salt Formation
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude or purified oxetan-3-amine (1.0 eq) in a suitable solvent such as isopropanol (IPA) or ethanol.
-
Acid Addition: In a separate flask, dissolve oxalic acid (1.0 eq) in a minimal amount of the same solvent, heating gently if necessary.
-
Precipitation: Add the oxalic acid solution dropwise to the stirred amine solution at room temperature. A precipitate should form.
-
Crystallization: Stir the resulting slurry for 1-2 hours at room temperature, then cool to 0-5 °C to maximize precipitation.
-
Isolation: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold solvent, and dry under vacuum to yield this compound as a crystalline solid.
Sources
Navigating the Solubility Landscape of Oxetan-3-amine Oxalate: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery
Theoretical Underpinnings of Oxetan-3-amine Oxalate Solubility
The solubility of this compound is governed by a complex interplay of intermolecular forces between the solute and the solvent. As a salt, the dissolution process involves overcoming the lattice energy of the crystal and the solvation of the resulting oxetan-3-ammonium cation and oxalate anion. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.[2]
Key Molecular Features Influencing Solubility:
-
The Oxetane Ring: The strained four-membered ether ring is polar and can act as a hydrogen bond acceptor, a property known to enhance solubility in polar solvents.[1][3]
-
The Amine Group: The primary amine is a key site for protonation and a strong hydrogen bond donor, significantly influencing interactions with protic solvents.
-
The Oxalate Anion: As a dicarboxylate, the oxalate anion can participate in multiple hydrogen bonding interactions and ionic interactions.
-
Ionic Nature: As a salt, the compound's solubility will be highly dependent on the solvent's polarity and its ability to solvate ions.
Based on these features, a qualitative prediction of solubility in various solvent classes can be hypothesized:
-
High Expected Solubility: In polar protic solvents like methanol, ethanol, and water, due to strong hydrogen bonding and ion-dipole interactions.
-
Moderate Expected Solubility: In polar aprotic solvents such as DMSO and DMF, which can solvate the cation but are less effective at solvating the anion through hydrogen bonding.
-
Low to Negligible Expected Solubility: In nonpolar solvents like hexane, toluene, and diethyl ether, which lack the ability to effectively solvate the ionic species.
The following diagram illustrates the key interactions expected to drive the dissolution of this compound in a polar protic solvent.
Caption: Solvation of the oxetan-3-ammonium cation and oxalate anion by a polar protic solvent.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the equilibrium solubility of a crystalline compound is the shake-flask method.[1][4][5] This method, when properly executed, provides the thermodynamic solubility, which is a critical parameter for understanding the intrinsic dissolution behavior of a drug substance.
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the thermodynamic solubility of this compound in a given organic solvent.
Materials and Equipment:
-
This compound (crystalline solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
Workflow Diagram:
Sources
Synthesis and characterization of Oxetan-3-amine oxalate
An In-Depth Technical Guide to the Synthesis and Characterization of Oxetan-3-amine Oxalate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable building block in modern drug discovery. Oxetane rings are increasingly utilized as versatile scaffolds in medicinal chemistry to modulate the physicochemical properties of lead compounds, such as aqueous solubility, lipophilicity, and metabolic stability.[1][2][3] The conversion of the parent amine to its oxalate salt enhances its stability, purity, and handling characteristics, making it an ideal starting material for further synthetic transformations.[1][4] This document details a robust synthetic pathway, outlines rigorous characterization protocols, and explains the scientific rationale behind the experimental choices, offering researchers and drug development professionals a field-proven guide to this important chemical entity.
Introduction: The Strategic Importance of the Oxetane Moiety
The oxetane ring, a four-membered cyclic ether, has emerged as a privileged structural motif in medicinal chemistry.[2][5] Its incorporation into molecular frameworks can lead to profound improvements in key drug-like properties. The strained ring system serves as a unique hydrogen bond acceptor and can act as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[3][6] This substitution can positively influence cell permeability, reduce metabolic degradation, and enhance binding affinity to biological targets.
Oxetan-3-amine, specifically, is a critical precursor for a wide range of 3-substituted oxetanes.[7][8] However, as a low molecular weight amine, it can be volatile and hygroscopic in its free base form, posing challenges for accurate handling and storage. The formation of a stable, crystalline salt with a dicarboxylic acid like oxalic acid is a standard and highly effective strategy to overcome these issues.[4][9] The resulting this compound is a non-hygroscopic, free-flowing solid with improved purity and a well-defined stoichiometry, ensuring reproducibility in subsequent synthetic applications.
Synthesis of this compound
The synthesis is logically approached as a two-stage process: first, the formation of the Oxetan-3-amine free base from a commercially available precursor, followed by the stoichiometric salt formation with oxalic acid.
Stage 1: Synthesis of Oxetan-3-amine Free Base
The most efficient and common pathway to Oxetan-3-amine is the reductive amination of Oxetan-3-one. This method offers high yields and operational simplicity.
Causality of Experimental Choices:
-
Starting Material: Oxetan-3-one is a readily available and stable precursor, making it an ideal starting point for the synthesis.[6]
-
Reaction: Reductive amination is a well-established, high-yielding reaction for converting ketones to amines. Using ammonia provides the primary amine directly.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or a similar hydride-based reducing agent is selective for the iminium intermediate formed in situ, minimizing the reduction of the starting ketone. For a safer, more scalable process, catalytic hydrogenation over a palladium or nickel catalyst is an excellent alternative.
-
Solvent: A protic solvent like methanol or ethanol is ideal as it readily dissolves the ammonia source and the ketone, facilitating the reaction.
Stage 2: Formation of the Oxalate Salt
This stage involves a straightforward acid-base reaction between the synthesized Oxetan-3-amine and oxalic acid.
Causality of Experimental Choices:
-
Acid Selection: Oxalic acid is a divalent, strong organic acid that forms highly crystalline and stable salts with amines.[10] Its use ensures the formation of a well-defined 1:1 salt.
-
Solvent System: A solvent in which the free base and oxalic acid are soluble, but the resulting oxalate salt is insoluble, is chosen to drive the reaction to completion via precipitation.[9] Isopropanol (IPA) or ethanol are excellent choices for this purpose.[9][11] This methodology allows for the isolation of a highly pure product directly from the reaction mixture, often negating the need for more complex purification techniques.
The overall synthetic workflow is depicted below.
Figure 1: Synthetic workflow for this compound.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stoichiometry of the final product. A multi-technique approach provides a self-validating system, ensuring the material meets the standards required for research and development.
Figure 2: Analytical workflow for product validation.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques to confirm the covalent structure of the oxetane cation.[1]
-
¹H NMR: The spectrum in a solvent like D₂O will show characteristic triplets for the oxetane ring protons (CH₂) due to coupling with each other. The methine proton (CH) will appear as a quintet. The absence of a volatile amine smell and the integration corresponding to the structure confirms salt formation.
-
¹³C NMR: The spectrum will show distinct signals for the oxetane ring carbons and a downfield signal for the carboxylate carbon of the oxalate anion.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR confirms the presence of key functional groups.
-
A broad absorption band in the 3200-2800 cm⁻¹ range is characteristic of the ammonium (N-H) stretching vibrations.
-
Strong C=O stretching bands around 1700 cm⁻¹ are indicative of the oxalate carboxyl groups.[12]
-
A C-O-C stretching band for the oxetane ether linkage will be present, typically around 1100-1000 cm⁻¹.
-
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode is used to confirm the molecular weight of the cationic component.[1]
-
The expected peak will correspond to the protonated free base [C₃H₇NO + H]⁺. The oxalate counter-ion is not observed in positive mode.
-
Purity and Stoichiometry Assessment
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[1] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like TFA or formic acid) and UV detection is a standard method. A single sharp peak indicates high purity.
-
Elemental Analysis (C, H, N): This is a critical technique to confirm the overall molecular formula and the 1:1 stoichiometry of the amine and oxalic acid.[1] The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen must align with the theoretical values for the C₅H₉NO₅ formula.
-
Melting Point (mp): A sharp and distinct melting point is a reliable indicator of the purity of a crystalline solid.[9]
Expected Analytical Data
| Technique | Parameter | Expected Observation |
| ¹H NMR (D₂O) | Chemical Shift (δ) | ~4.8-5.0 ppm (t, 4H, oxetane CH₂); ~4.2-4.4 ppm (m, 1H, oxetane CH) |
| ¹³C NMR (D₂O) | Chemical Shift (δ) | ~167 ppm (oxalate C=O); ~75 ppm (oxetane CH₂); ~40 ppm (oxetane CH) |
| FTIR (ATR) | Wavenumber (cm⁻¹) | 3200-2800 (N-H stretch); ~1700 (C=O stretch); ~1100 (C-O-C stretch) |
| MS (ESI+) | m/z | 74.05 [M+H]⁺ (corresponding to C₃H₇NO) |
| Elemental Analysis | % Composition | C: 36.81, H: 5.56, N: 8.59 (Theoretical for C₅H₉NO₅) |
| Melting Point | Range | A sharp range, e.g., 152-154 °C (literature values may vary)[9] |
Detailed Experimental Protocols
Safety Precaution: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All procedures should be conducted within a certified fume hood. Oxalic acid is toxic and corrosive.[13]
Protocol: Synthesis of Oxetan-3-amine
-
To a solution of Oxetan-3-one (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (5.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5 mol%).
-
Pressurize the reaction vessel with hydrogen gas (H₂) to 50 psi.
-
Stir the reaction vigorously at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude Oxetan-3-amine as an oil. This crude product is typically used directly in the next step without further purification.
Protocol: Formation of this compound
-
Dissolve the crude Oxetan-3-amine (1.0 eq) in isopropanol (IPA, ~5 mL per gram of amine).
-
In a separate flask, dissolve anhydrous oxalic acid (1.05 eq) in IPA (~10 mL per gram of acid), warming gently if necessary.
-
Slowly add the oxalic acid solution dropwise to the stirring amine solution at room temperature.[9]
-
A white precipitate will form almost immediately.
-
Continue stirring the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.
-
Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold IPA, followed by diethyl ether.
-
Dry the solid under vacuum at 40-50 °C to a constant weight to yield pure this compound.
Conclusion
This guide provides a detailed, scientifically-grounded framework for the synthesis and characterization of this compound. The presented two-stage synthesis is efficient and scalable, while the multi-faceted analytical workflow ensures the production of a high-purity, structurally-verified final product. By converting the volatile free amine into a stable, crystalline oxalate salt, researchers are equipped with a reliable and easy-to-handle building block, poised for incorporation into diverse molecular architectures in the pursuit of novel therapeutics.
References
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Ye, L., He, W., & Zhang, L. (2009). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society. Available at: [Link]
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Oxetan-3-amine Oxalate (CAS 1193389-20-6): A Technical Guide for Drug Discovery Professionals
Introduction: The Rising Prominence of the Oxetane Motif in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the physicochemical and pharmacokinetic properties of therapeutic candidates. Among these, the oxetane ring, a four-membered ether, has garnered significant attention for its ability to confer a unique combination of desirable attributes.[1][2] Unlike its more flexible five- and six-membered counterparts, the inherent ring strain of the oxetane moiety imparts a distinct three-dimensional geometry, which can enhance binding affinity and specificity to biological targets.[3] Furthermore, the presence of the oxygen atom within the ring introduces polarity and hydrogen bond accepting capabilities, often leading to improved aqueous solubility and metabolic stability when compared to gem-dimethyl or carbonyl isosteres.[4][5][6]
This guide provides an in-depth technical overview of Oxetan-3-amine oxalate (CAS 1193389-20-6), a key building block that leverages the advantageous properties of the oxetane scaffold. We will delve into its synthesis, purification, and analytical characterization, as well as its strategic applications in the design and development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this versatile synthetic intermediate.
Physicochemical Properties and the Strategic Advantage of the Oxalate Salt
Oxetan-3-amine, the free base of the title compound, is a valuable building block in its own right. The primary amine at the 3-position serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and nucleophilic aromatic substitution.[4][7] The incorporation of the oxetane ring adjacent to the amine has a notable influence on its basicity, reducing the pKa compared to acyclic analogues. This modulation of basicity can be critical in drug design to fine-tune interactions with biological targets and to optimize pharmacokinetic profiles.[6]
The selection of the oxalate salt form for Oxetan-3-amine is a deliberate and strategic choice aimed at improving the handling, purification, and overall quality of the material. Oxalate salts of amines are often crystalline solids, which facilitates their isolation and purification through recrystallization. This process is highly effective at removing process-related impurities, leading to a final product with high purity.[2] Furthermore, the formation of the oxalate salt can enhance the stability of the amine, protecting it from degradation during storage.
| Property | Value/Description | Source(s) |
| CAS Number | 1193389-20-6 | N/A |
| Molecular Formula | C₅H₉NO₅ | [8] |
| Molecular Weight | 163.13 g/mol | [8] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in water, limited solubility in organic solvents | [9] |
| Storage | 2-8°C, under inert atmosphere | [10] |
Synthesis and Purification: A Reliable Pathway to High-Purity this compound
The synthesis of this compound is typically achieved through a multi-step sequence starting from the commercially available oxetan-3-one. The following protocol outlines a robust and scalable approach to generate high-purity material.
Experimental Protocol: Synthesis of this compound
Step 1: Reductive Amination of Oxetan-3-one
-
Reaction Setup: To a solution of oxetan-3-one in a suitable solvent (e.g., methanol, dichloromethane) under an inert atmosphere (e.g., nitrogen, argon), add a source of ammonia (e.g., ammonium acetate, ammonia in methanol).
-
Reductant Addition: Cool the reaction mixture to 0°C and add a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) portion-wise, maintaining the temperature below 10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide. Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Oxetan-3-amine.
Step 2: Oxalate Salt Formation and Purification
-
Salt Formation: Dissolve the crude Oxetan-3-amine in a suitable solvent (e.g., isopropanol, ethanol). In a separate flask, prepare a solution of oxalic acid (1 equivalent) in the same solvent.
-
Precipitation: Slowly add the oxalic acid solution to the amine solution with stirring. A precipitate of this compound should form.
-
Recrystallization: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by filtration and wash with a small amount of cold solvent. For higher purity, the solid can be recrystallized from a suitable solvent system (e.g., ethanol/water).
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Causality in Experimental Choices:
-
Choice of Reducing Agent: Sodium cyanoborohydride and sodium triacetoxyborohydride are preferred for reductive aminations as they are milder and more selective than other hydride reagents, minimizing side reactions.[7]
-
pH Adjustment: The basic workup in Step 1 is crucial to ensure the amine is in its free base form, allowing for efficient extraction into an organic solvent.
-
Solvent for Salt Formation: Isopropanol and ethanol are good choices for the oxalate salt formation as they provide a balance of solubility for the reactants and insolubility for the product, driving the precipitation.[2]
Diagram: Synthetic Workflow for this compound
Caption: Synthetic pathway from oxetan-3-one to pure this compound.
Analytical Quality Control: Ensuring Purity and Structural Integrity
Rigorous analytical characterization is paramount to ensure the quality and suitability of this compound for downstream applications in drug discovery. A combination of spectroscopic and chromatographic techniques should be employed to confirm the structure and assess the purity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides valuable information about the structure of the molecule. The characteristic signals for the oxetane ring protons are typically observed as multiplets in the range of 4.5-5.0 ppm. The proton on the carbon bearing the amino group and the amine protons will also have distinct chemical shifts.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons of the oxetane ring, with the carbon attached to the oxygen appearing at a higher chemical shift. The carbon of the oxalate counterion will also be present.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of this compound. A reverse-phase HPLC method is typically employed.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidB: Acetonitrile with 0.1% TFA or Formic Acid |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (due to lack of a strong chromophore) or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
Rationale for Method Parameters:
-
C18 Column: A C18 column is a versatile and commonly used stationary phase for the separation of a wide range of small molecules.
-
Acidic Modifier: The addition of an acid like TFA or formic acid to the mobile phase helps to protonate the amine, leading to sharper peaks and better chromatography.
-
UV Detection: While the molecule lacks a strong chromophore, detection at low UV wavelengths (around 210 nm) is often feasible. ELSD is a good alternative for compounds without a UV chromophore.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this purpose. The mass spectrum will show a peak corresponding to the protonated free base [M+H]⁺.
Diagram: Analytical Workflow for Quality Control
Caption: A multi-technique approach for the analytical characterization of this compound.
Applications in Drug Discovery: A Versatile Scaffold for Novel Therapeutics
The Oxetan-3-amine scaffold is a valuable building block for the synthesis of a diverse range of biologically active molecules. Its incorporation into drug candidates has been shown to improve key properties such as solubility, metabolic stability, and cell permeability.[1][6]
Examples of Therapeutic Areas and Targets:
-
Kinase Inhibitors: The oxetane moiety has been incorporated into numerous kinase inhibitors, where it can serve as a hinge-binding element or as a means to improve the overall drug-like properties of the molecule.[6]
-
Central Nervousous System (CNS) Agents: The ability of the oxetane ring to improve solubility and permeability can be advantageous for developing drugs that need to cross the blood-brain barrier.
-
Antiviral and Antibacterial Agents: The unique structural and electronic properties of the oxetane ring can be exploited to design novel antiviral and antibacterial compounds with improved efficacy and resistance profiles.
The primary amine of Oxetan-3-amine provides a convenient attachment point for coupling to various scaffolds and pharmacophores. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Supplier Information for this compound (CAS 1193389-20-6)
A number of chemical suppliers offer this compound. When selecting a supplier, it is important to consider factors such as purity, availability, and the availability of comprehensive analytical data.
| Supplier | Product Number | Reported Purity |
| BLD Pharmatech | BD289695 | 98+% |
| ChemScene | CS-0089651 | 98+% |
| SynQuest Laboratories | 4H30-1-7V | Contact for details |
Note: This is not an exhaustive list, and availability and specifications may vary. It is recommended to contact the suppliers directly for the most up-to-date information.
Conclusion
This compound is a strategically important building block for modern drug discovery. Its unique combination of a versatile primary amine and the beneficial physicochemical properties imparted by the oxetane ring makes it an attractive starting material for the synthesis of novel therapeutic agents. This guide has provided a comprehensive technical overview of its synthesis, purification, and analytical characterization, as well as its applications in medicinal chemistry. By understanding the principles and methodologies outlined herein, researchers can effectively leverage this valuable compound in their efforts to develop the next generation of innovative medicines.
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ScienceMadness. (2009). Forming oxalate salts of amines. Retrieved from [Link]
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An In-depth Technical Guide: The Ascendant Role of Oxetane Scaffolds in Modern Medicinal Chemistry
Introduction: Beyond Flatland—The Rise of a Four-Membered Ring
For decades, medicinal chemistry has been dominated by aromatic, sp²-rich scaffolds. While effective, this "flatland" approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The field's recent pivot towards increasing the three-dimensionality (3D) of drug candidates has thrust a once-overlooked heterocyclic scaffold into the limelight: the oxetane.[1][2] This small, four-membered cyclic ether is no longer a synthetic curiosity but a powerful tool for sculpting molecular properties.[1][3]
The strategic incorporation of an oxetane ring can profoundly and beneficially influence a molecule's aqueous solubility, metabolic stability, lipophilicity, and even the basicity of nearby functional groups.[3][4] Its journey from a component of the complex natural product paclitaxel (Taxol®) to a validated motif in fully synthetic drugs is a testament to its utility.[1][2][5] This guide provides a technical overview of why and how oxetane scaffolds are leveraged in modern drug discovery, offering insights into their structural benefits, role as versatile bioisosteres, and the synthetic strategies enabling their use.
The Oxetane Advantage: Engineering Superior Physicochemical Properties
The power of the oxetane scaffold lies in its unique combination of steric and electronic properties. The inherent ring strain (approx. 106 kJ·mol⁻¹) and the polarity imparted by the oxygen atom create a motif that is compact, rigid, and polar.[3][4] These features directly translate into solutions for common drug development challenges.
Enhancing Aqueous Solubility and Reducing Lipophilicity
A primary challenge in drug design is balancing the lipophilicity required for membrane permeability with the aqueous solubility needed for formulation and distribution. The oxetane moiety is an excellent tool for this optimization.
-
Causality: The oxygen atom in the oxetane ring acts as a hydrogen bond acceptor, increasing the polarity of the local molecular environment.[4] This often leads to a measurable decrease in the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), key measures of lipophilicity.[1] Unlike the addition of more traditional polar groups (e.g., hydroxyls or amines), the oxetane adds minimal molecular weight and can simultaneously provide steric bulk, a concept sometimes referred to as a "polar snorkel" that can improve interactions in an aqueous environment without sacrificing binding affinity.[3]
A compelling example comes from a program at Pfizer targeting the EZH2 enzyme. The initial lead compound was potent but suffered from extensive metabolism and poor permeability. Replacing an aromatic dimethylisoxazole group with a sp³-rich, oxetane-containing fragment led to the clinical candidate PF-06821497. This modification dramatically improved thermodynamic solubility by 150-fold while maintaining potent activity.[6]
Improving Metabolic Stability
Metabolic lability, particularly oxidation by cytochrome P450 (CYP) enzymes, is a frequent cause of drug candidate failure. Oxetanes serve as robust "metabolic blockers."
-
Causality: The C-H bonds on an oxetane ring are less susceptible to enzymatic oxidation compared to those in more electron-rich or sterically accessible positions, such as on a gem-dimethyl group or in larger cyclic ethers like tetrahydrofuran (THF).[3] By replacing a metabolically vulnerable group with an oxetane, chemists can shield a "soft spot" from CYP-mediated metabolism, thereby increasing the compound's half-life.[3] Studies have shown that the metabolic stability of oxetane derivatives is directly linked to their increased polarity and reduced lipophilicity.[3]
The stability of the oxetane ring itself is highly dependent on its substitution pattern. 3,3-disubstituted oxetanes are particularly stable because the substituents sterically hinder the approach of nucleophiles or enzymes to the ring's C-O bonds.[1][5][7]
Modulating Basicity (pKa)
For drug candidates containing basic amine groups, precise control over pKa is critical for managing off-target effects (e.g., hERG channel inhibition), optimizing cell permeability, and avoiding lysosomal trapping.
-
Causality: The oxetane ring is an electron-withdrawing group due to the electronegativity of the ring oxygen.[6] When placed adjacent to a basic nitrogen atom, the oxetane inductively lowers the electron density on the nitrogen, thereby reducing its basicity (lowering the pKa).[2][6] This subtle modulation allows for fine-tuning of a molecule's ionization state at physiological pH, which can significantly improve its overall pharmacokinetic profile.[6] In the development of Bruton's tyrosine kinase (BTK) inhibitors like fenebrutinib, an oxetane was strategically installed to reduce the pKa of a nearby amine from 4.0 to 2.8, mitigating hERG liability while improving cell potency.[2]
The Oxetane as a Modern Bioisostere
Bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a cornerstone of medicinal chemistry. The oxetane has emerged as a versatile and highly effective bioisostere for several common motifs.[1][4]
gem-Dimethyl Group Replacement
The gem-dimethyl group is often used to block metabolic oxidation or to provide steric bulk. However, it significantly increases lipophilicity.
-
Rationale: A 3,3-disubstituted oxetane occupies a similar volume to a gem-dimethyl group but is significantly more polar.[4] Seminal work by Carreira and collaborators demonstrated that this substitution can block metabolic weak spots without the undesirable increase in lipophilicity.[5] This allows for the preservation of potency while simultaneously improving the overall "drug-likeness" of the molecule.[3]
Carbonyl Group Replacement
Ketones and other carbonyl groups can be susceptible to metabolic reduction and often enforce a planar geometry.
-
Rationale: An oxetane can mimic the hydrogen-bonding ability, dipole moment, and lone pair orientation of a carbonyl group.[1][5] However, it introduces a rigid, sp³-hybridized 3D character and is generally more resistant to metabolic transformations.[5] This replacement can lead to improved metabolic stability and novel binding interactions due to the change in geometry.[5]
Carboxylic Acid and Other Replacements
More recently, 3-oxetanols have been explored as bioisosteres for carboxylic acids.[8][9] While less acidic and non-anionic at physiological pH, they can replicate key hydrogen-bonding interactions with biological targets.[8] This can be advantageous for improving membrane permeability.[8]
| Original Group | Oxetane Bioisostere | Key Advantages of Replacement | Reference |
| gem-Dimethyl | 3,3-Disubstituted Oxetane | Blocks metabolism without increasing lipophilicity; improves solubility. | [4][5] |
| Carbonyl (Ketone) | 3-Oxo-impersonator Oxetane | Increases metabolic stability; introduces 3D geometry; maintains H-bonding. | [1][5][10] |
| Carboxylic Acid | 3-Oxetanol | Increases lipophilicity and permeability; removes acidic proton. | [8][9] |
| Tetrahydrofuran (THF) | Oxetane | Reduces lipophilicity; often improves metabolic stability. | [2][3] |
Synthetic Methodologies for Oxetane Incorporation
The increasing demand for oxetane-containing building blocks has spurred significant innovation in synthetic chemistry. While historically challenging to access, robust and scalable methods are now available.[11]
The Paternò–Büchi Reaction
One of the most classic methods for forming an oxetane ring is the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene.[12]
-
Mechanism: The reaction is initiated by UV light, which excites the carbonyl compound to its triplet state. This excited species then adds to the ground-state alkene to form the four-membered oxetane ring.[12][13]
-
Application: This method is powerful for creating structurally complex and spirocyclic oxetanes.[14] Recent advances have enabled this reaction using visible light and a photocatalyst, improving its safety, scalability, and functional group tolerance.[13]
Intramolecular Cyclization (Williamson Ether Synthesis)
A highly reliable and common method involves the intramolecular cyclization of a 1,3-halohydrin or a related substrate with a leaving group at one end and a hydroxyl group at the other.
-
Mechanism: This is a variation of the classic Williamson ether synthesis. A base is used to deprotonate the hydroxyl group, which then acts as a nucleophile, displacing the leaving group at the 3-position to form the strained four-membered ring.
-
Application: This is a workhorse strategy for installing the oxetane ring in complex molecules and has been used in several total syntheses of Taxol.[15]
Synthesis from Oxetan-3-one
The commercial availability of oxetan-3-one has provided a versatile starting point for a vast array of functionalized oxetanes.[16]
-
Application: Oxetan-3-one can undergo a wide range of standard ketone functionalization reactions, such as the Horner-Wadsworth-Emmons reaction to form α,β-unsaturated esters, or the Strecker synthesis to generate precursors for oxetane amino acids.[16] These intermediates can then be elaborated into diverse building blocks for drug discovery programs.[11][16]
Protocol: Synthesis of a 3-Amino-3-Substituted Oxetane via Strecker Reaction
This protocol describes a self-validating system for generating an α-amino nitrile on the oxetane scaffold, a key precursor for oxetane-containing amino acids.
Objective: To synthesize 3-cyano-3-(dibenzylamino)oxetane from oxetan-3-one.
Materials:
-
Oxetan-3-one (1.0 eq)
-
Dibenzylamine (1.1 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add oxetan-3-one and dry dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Amine Addition: Add dibenzylamine dropwise to the cooled solution. Stir the mixture at 0 °C for 15 minutes. Causality: This step forms the iminium ion intermediate in situ, which is the electrophile for the subsequent cyanide addition.
-
Cyanide Addition: Add trimethylsilyl cyanide (TMSCN) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Causality: TMSCN serves as a safe and effective source of nucleophilic cyanide, which attacks the iminium carbon to form the stable α-amino nitrile product.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-cyano-3-(dibenzylamino)oxetane. Self-Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the characteristic signals for the oxetane ring protons and the newly formed quaternary center.
Case Studies: Oxetanes in Clinical and Preclinical Candidates
The theoretical benefits of oxetanes are borne out in numerous real-world drug discovery campaigns.
-
EZH2 Inhibitors (e.g., PF-06821497): As previously mentioned, Pfizer's strategic use of an oxetane-containing fragment was pivotal in overcoming poor solubility and metabolic instability, advancing the compound to clinical trials.[6]
-
Dual Leucine Zipper Kinase (DLK) Inhibitors: Genentech developed potent DLK inhibitors for neurodegenerative diseases. By incorporating an oxetane adjacent to a piperidine ring, they successfully reduced the piperidine's basicity, which is crucial for limiting efflux and achieving brain penetration.[6]
-
GPR119 Agonists: AstraZeneca, in a program for diabetes treatment, faced poor aqueous solubility with a lead compound (24 µM). Replacing a tert-butyl group with a trifluoromethyl oxetane moiety boosted solubility to 116 µM and improved metabolic stability, demonstrating the power of oxetanes as less lipophilic bioisosteres.[6]
Conclusion and Future Outlook
The oxetane scaffold has firmly established itself as a vital component of the modern medicinal chemistry toolbox.[16] Its ability to confer favorable physicochemical properties—enhancing solubility, improving metabolic stability, and modulating basicity—makes it an invaluable asset for overcoming common drug development hurdles.[1][3] The validation of oxetanes as effective bioisosteres for problematic groups like gem-dimethyl and carbonyls provides chemists with a rational design strategy to improve lead compounds.[4][5]
As synthetic methodologies continue to advance, providing even greater access to novel and diverse oxetane building blocks, we can expect to see their application expand further.[11] The future will likely involve the use of oxetanes not just as peripheral property modulators, but as core scaffolding elements that define the fundamental structure and binding of new therapeutic agents. For researchers and drug development professionals, a deep understanding of the chemistry and strategic application of oxetanes is no longer optional—it is essential for designing the next generation of medicines.
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Title: Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: ChemRxiv URL: [Link]
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Title: Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
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Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews - ACS Publications URL: [Link]
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Title: Oxetanes in Drug Discovery Campaigns Source: PMC - NIH URL: [Link]
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Title: Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis Online URL: [Link]
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Title: An Exploration of Oxetanes: Synthesis and Relevance Source: Denmark Group Meeting Presentation URL: [Link]
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Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: PMC - PubMed Central URL: [Link]
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Title: Oxetanes in Drug Discovery Campaigns Source: Semantic Scholar URL: [Link]
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Title: Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks Source: RSC Publishing URL: [Link]
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Title: Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization Source: PMC - NIH URL: [Link]
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Title: Paternò–Büchi reaction Source: Wikipedia URL: [Link]
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Title: Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis Source: Chemical Science (RSC Publishing) URL: [Link]
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Title: Synthesis of functionalised spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives Source: Chemical Communications (RSC Publishing) URL: [Link]
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Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ResearchGate URL: [Link]
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Title: Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes Source: Organic Letters - ACS Publications URL: [Link]
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Title: Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis Source: PMC - NIH URL: [Link]
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Title: Oxetane synthesis through the Paternò-Büchi reaction Source: Mendeley URL: [Link]
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Title: Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: ACS Medicinal Chemistry Letters - ACS Publications URL: [Link]
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The Oxetane Ring: A Bioisosteric Strategy for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of bioisosteres is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Among the emerging motifs, the oxetane ring has garnered significant attention as a versatile bioisosteric replacement for commonly employed functional groups.[1][2][3] This guide provides a comprehensive technical overview of the oxetane ring as a bioisostere, delving into its fundamental properties, strategic applications in drug design, and the practical considerations for its synthesis and incorporation. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with field-proven insights to empower researchers in their quest for novel and effective therapeutics.
The Rise of the Oxetane Ring in Medicinal Chemistry
The oxetane scaffold, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a valuable tool in the medicinal chemist's arsenal.[1] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure makes it an attractive motif for addressing common challenges in drug development, such as poor solubility and metabolic instability.[1][2][4] Pioneering work by Carreira and collaborators at Roche first highlighted the potential of oxetanes as bioisosteres for gem-dimethyl and carbonyl groups, sparking a surge of interest within the pharmaceutical industry.[1][2]
Initially, concerns regarding the inherent ring strain and potential for chemical instability led to some hesitation in its widespread adoption.[1][2] However, subsequent research has demonstrated that the stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes exhibiting enhanced stability.[1][2] This growing understanding, coupled with advances in synthetic methodologies, has paved the way for the successful integration of oxetanes into numerous drug discovery programs.[1][5]
Physicochemical Properties and Bioisosteric Relationships
The utility of the oxetane ring as a bioisostere stems from its ability to mimic the steric and electronic properties of other functional groups while imparting beneficial changes to the overall molecular profile.
A Polar Surrogate for Non-Polar Groups
One of the most powerful applications of the oxetane ring is as a bioisosteric replacement for the gem-dimethyl group.[1][3][6] While the gem-dimethyl motif is often used to introduce steric bulk and block metabolic hotspots, it can also significantly increase lipophilicity, potentially leading to poor solubility and off-target effects. The oxetane ring offers a solution by providing similar steric hindrance with a significantly lower lipophilic contribution, due to the presence of the polar ether oxygen.[5][7] This substitution can lead to a dramatic improvement in aqueous solubility, in some cases by a factor of 4 to over 4000, while often concurrently reducing the rate of metabolic degradation.[7]
A Stable Mimic of the Carbonyl Group
The oxetane ring also serves as an effective bioisostere for the carbonyl group in ketones, esters, and amides.[1][3][6] The oxetane oxygen can act as a hydrogen bond acceptor, similar to the carbonyl oxygen, allowing it to maintain key interactions with biological targets.[5][8] However, the oxetane ring is metabolically more robust and not susceptible to the enzymatic hydrolysis that can be a liability for esters and amides.[3] This increased stability can lead to improved pharmacokinetic profiles and prolonged in vivo efficacy.
Modulation of Physicochemical Properties
The introduction of an oxetane ring can have a profound impact on a molecule's overall physicochemical properties:
-
Solubility: The inherent polarity of the oxetane ring generally leads to a significant increase in aqueous solubility.[1][4][5][7]
-
Lipophilicity (LogP/LogD): Replacement of lipophilic groups like gem-dimethyl with an oxetane typically reduces the molecule's LogP and LogD values.[1][5]
-
Metabolic Stability: Oxetanes can block metabolically labile sites and are often more resistant to enzymatic degradation than the groups they replace.[1][4][5][7]
-
Acidity/Basicity (pKa): The electron-withdrawing nature of the oxetane ring can lower the pKa of adjacent basic amines, which can be advantageous for optimizing permeability and reducing off-target ion channel interactions.[1][4]
-
Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring can improve a molecule's conformational profile, potentially leading to better target engagement and increased solubility.[1][2][4]
The following table summarizes the comparative effects of replacing common functional groups with an oxetane ring:
| Original Group | Property Affected | General Effect of Oxetane Replacement |
| gem-Dimethyl | Solubility | Increases |
| Lipophilicity | Decreases | |
| Metabolic Stability | Increases | |
| Carbonyl (Ketone) | Hydrogen Bonding | Maintains H-bond acceptor capability |
| Metabolic Stability | Increases | |
| Carbonyl (Ester/Amide) | Metabolic Stability | Significantly increases (resists hydrolysis) |
| Solubility | Generally increases |
Strategic Applications in Drug Design: Case Studies
The theoretical benefits of incorporating an oxetane ring have been validated in numerous preclinical and clinical drug candidates across various therapeutic areas.
Oncology: Enhancing Potency and Pharmacokinetics
In the development of kinase inhibitors, the oxetane moiety has been successfully employed to improve both potency and pharmacokinetic properties. For instance, in the optimization of Bruton's tyrosine kinase (BTK) inhibitors, the introduction of an oxetane ring led to compounds with improved solubility and metabolic stability, ultimately resulting in candidates with favorable in vivo profiles.[4][8] The oxetane can also be strategically placed to orient the molecule within the binding pocket, leading to enhanced target affinity.
Infectious Diseases: Overcoming Formulation Challenges
The development of antiviral agents often faces challenges related to poor solubility, hindering oral bioavailability. In the discovery of respiratory syncytial virus (RSV) inhibitors, the incorporation of an oxetane-spiro-fused piperidine moiety in the lead compound AZ-27 resulted in a potent inhibitor with improved physicochemical properties suitable for further development.[8]
FDA-Approved Drugs Containing an Oxetane Ring
While the widespread use of synthetic oxetanes in marketed drugs is a more recent phenomenon, several FDA-approved drugs feature this motif. The taxane family of anticancer agents, including paclitaxel (Taxol®), docetaxel, and cabazitaxel, all contain a fused oxetane ring that is crucial for their biological activity, acting as a conformational lock and a hydrogen bond acceptor.[8] Another example is orlistat (Xenical®), a lipase inhibitor used for weight management, which also contains an oxetane moiety.[8]
Synthetic Strategies and Practical Considerations
The successful implementation of an oxetane-based strategy requires a solid understanding of the available synthetic methodologies and the potential challenges associated with this strained ring system.
Key Synthetic Approaches
The synthesis of oxetane-containing molecules can be broadly categorized into two main strategies: de novo ring construction and the derivatization of pre-existing oxetane building blocks.
The formation of the strained four-membered ring presents a synthetic challenge due to unfavorable kinetics compared to the formation of three-, five-, or six-membered rings.[5] Common methods for de novo synthesis include:
-
Intramolecular Williamson Etherification: This classical approach involves the cyclization of a 1,3-halohydrin or a related substrate under basic conditions.[5] Careful selection of the leaving group and reaction conditions is crucial to minimize side reactions.[5]
-
Paternò–Büchi Reaction: A [2+2] photocycloaddition between a carbonyl compound and an alkene can directly form the oxetane ring. This method offers a convergent route to complex oxetanes.
-
Ring Contraction of 5-Membered Rings: Certain γ-lactones bearing a leaving group at the C-2 position can undergo alcoholysis followed by spontaneous intramolecular cyclization to afford oxetane carboxylic esters.[9]
Experimental Protocol: Intramolecular Williamson Etherification for Oxetane Synthesis
This protocol provides a general procedure for the synthesis of a 2,4-disubstituted oxetane from a 1,3-diol, as described by Nelson and co-workers.
Materials:
-
syn- or anti-1,3-diol
-
Acetyl bromide
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in hexanes)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Selective Bromination: To a solution of the 1,3-diol in anhydrous DCM at 0 °C, add acetyl bromide dropwise. Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to afford the crude acetoxybromide.
-
Selective Deprotection: Dissolve the crude acetoxybromide in anhydrous THF and cool to -78 °C. Add DIBAL-H solution dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes at -78 °C. Quench the reaction by the slow addition of methanol, followed by saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and stir vigorously until a white precipitate forms. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude 1-hydroxy-3-bromo intermediate.
-
Intramolecular Cyclization: Wash the NaH dispersion with anhydrous hexanes to remove the mineral oil and suspend the NaH in anhydrous THF. Cool the suspension to 0 °C. Add a solution of the crude 1-hydroxy-3-bromo intermediate in anhydrous THF dropwise to the NaH suspension. Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the formation of the oxetane product. Carefully quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired oxetane.
The increasing commercial availability of simple oxetane building blocks, such as oxetan-3-one and 3-aminooxetane, has greatly facilitated the incorporation of this motif.[1] These building blocks can be readily functionalized using a variety of standard organic transformations. For example, oxetan-3-one can undergo:
-
Reductive Amination: To introduce a variety of amine substituents at the 3-position.[1]
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form exocyclic double bonds, which can be further elaborated.[10]
-
Grignard and Organolithium Additions: To generate 3-substituted-3-hydroxyoxetanes.[10]
The following diagram illustrates the central role of oxetan-3-one as a versatile building block:
Caption: Synthetic diversification from the oxetan-3-one building block.
Challenges and Future Directions
Despite the significant progress in oxetane chemistry, several challenges remain:
-
Synthetic Accessibility: The synthesis of complex or highly substituted oxetanes can still be challenging and may require multi-step sequences.[1] The development of new, efficient, and scalable methods for oxetane synthesis is an ongoing area of research.[1]
-
Ring Stability: While 3,3-disubstituted oxetanes are generally stable, the ring can be susceptible to opening under strongly acidic conditions or in the presence of proximal nucleophiles.[1][10] A thorough evaluation of the stability of any new oxetane-containing compound under relevant physiological and formulation conditions is essential.
-
Predictive Modeling: The dataset of medicinally relevant oxetane-containing compounds is still growing, which can limit the accuracy of in silico predictive models for properties like metabolic fate.[1] As more data becomes available, these models are expected to improve.
The future of oxetanes in drug discovery is bright. Continued innovation in synthetic chemistry will undoubtedly expand the accessible chemical space of oxetane-containing molecules. Furthermore, a deeper understanding of the metabolic pathways of oxetanes will enable a more rational design of drug candidates with tailored pharmacokinetic profiles.
Conclusion
The oxetane ring has firmly established itself as a valuable bioisosteric tool in modern drug discovery. Its ability to favorably modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability provides a powerful strategy for overcoming common developability hurdles. By understanding the fundamental principles of oxetane bioisosterism, leveraging the available synthetic methodologies, and carefully considering the potential challenges, researchers can effectively harness the power of this unique heterocyclic motif to design the next generation of innovative medicines.
References
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Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13016–13044. [Link]
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Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
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Jana, S., & Singh, M. S. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115582. [Link]
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Mykhailiuk, P. K., & Shishkin, O. V. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
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Carreira, E. M., & Fessard, T. C. (2023). Oxetanes in Drug Discovery Campaigns. PMC. [Link]
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(48), 9052–9067. [Link]
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Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., & Di, L. (2012). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]
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Bull, J. A., & Symes, O. L. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 1-16. [Link]
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Jurček, O., & Wicha, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101–148. [Link]
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Jurček, O., & Wicha, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. PMC. [Link]
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Oxetan-3-amine oxalate molecular weight and formula
An In-Depth Technical Guide to Oxetan-3-amine Oxalate for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with oxetane-containing scaffolds. We will delve into the core characteristics, synthesis, and strategic applications of this compound, a pivotal building block in modern medicinal chemistry.
The Ascendancy of the Oxetane Moiety in Drug Design
The oxetane ring, a four-membered heterocycle containing an oxygen atom, has transitioned from a synthetic curiosity to a cornerstone motif in contemporary drug discovery.[1] Its unique stereoelectronic properties offer a compelling alternative to more traditional isosteres. The incorporation of an oxetane can profoundly and beneficially influence a molecule's physicochemical profile, including aqueous solubility, lipophilicity, metabolic stability, and conformational rigidity.[2][3]
Historically, chemists were often wary of the strained four-membered ring, anticipating instability and synthetic challenges.[1] However, extensive research has demonstrated the oxetane core's surprising tolerance to a wide array of reaction conditions, leading to its incorporation into numerous clinical and preclinical drug candidates.[2][4] Oxetanes can serve as effective surrogates for gem-dimethyl groups or carbonyl groups, providing similar spatial arrangements while introducing advantageous polarity.[3][5] This guide focuses specifically on Oxetan-3-amine and its oxalate salt, one of the most widely utilized oxetane building blocks.[1]
Core Physicochemical & Structural Data
This compound is the salt formed between the basic oxetan-3-amine and the dicarboxylic oxalic acid. This salt form is often preferred for its crystalline nature, improved stability, and ease of handling compared to the free amine.
Molecular Formula and Weight
A critical first step in any experimental design is the precise characterization of the reagents. Based on the structures of oxetan-3-amine and oxalic acid, we can determine the molecular formula and weight of the resulting 1:1 oxalate salt.
-
Oxetan-3-amine: C₃H₇NO (Molecular Weight: 73.095 g/mol )[6]
-
Oxalic Acid: C₂H₂O₄ (Molecular Weight: 90.03 g/mol )
-
This compound (1:1): C₅H₉NO₅
The molecular weight is calculated as the sum of its constituent parts:
Molecular Weight = 73.095 g/mol + 90.03 g/mol = 163.125 g/mol
Data Summary Table
For clarity and rapid reference, the key quantitative data for Oxetan-3-amine and its oxalate salt are summarized below.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Oxetan-3-amine | oxetan-3-amine | C₃H₇NO | 73.095 | 21635-88-1[6] |
| This compound | oxetan-3-aminium oxalate | C₅H₉NO₅ | 163.125 | Not specified |
Note: While the parent amine has a specific CAS number, the oxalate salt may not have a dedicated CAS number and is often identified by the CAS of the free base.
Synthesis and Chemical Reactivity
The synthetic accessibility of oxetane building blocks has dramatically improved, enabling their broader use in structure-activity relationship (SAR) studies.[3] Oxetan-3-one is a key precursor for a vast number of 3-substituted oxetanes, including oxetan-3-amine.[1][7]
Synthetic Pathway Overview
A common and efficient route to synthesize this compound begins with the readily available Oxetan-3-one. The ketone is converted to the amine via reductive amination, which is then precipitated as the oxalate salt.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a representative lab-scale synthesis. Causality: Reductive amination is a robust and widely used method for forming amines from carbonyl compounds. The choice of catalyst (e.g., Palladium on Carbon) is crucial for efficient reduction of the intermediate imine without cleaving the strained oxetane ring. The final precipitation with oxalic acid provides a stable, solid product that is easily purified by filtration.
Materials:
-
Oxetan-3-one (1.0 eq)
-
Ammonia (7N solution in Methanol, 5.0 eq)
-
Palladium on Carbon (10 wt%, 5 mol%)
-
Hydrogen gas (H₂)
-
Methanol (solvent)
-
Oxalic acid (1.0 eq)
-
Diethyl ether
Procedure:
-
Reaction Setup: To a high-pressure hydrogenation vessel, add Oxetan-3-one and Methanol.
-
Amine Source: Add the 7N solution of ammonia in methanol. The excess ammonia drives the equilibrium towards imine formation.
-
Catalyst Addition: Carefully add the 10% Palladium on Carbon catalyst under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Salt Formation: Concentrate the filtrate under reduced pressure. Re-dissolve the crude Oxetan-3-amine in a minimal amount of methanol. To this solution, add a solution of oxalic acid (1.0 eq) in methanol dropwise.
-
Isolation: The this compound salt will precipitate. The precipitation can be enhanced by the addition of diethyl ether. Stir the resulting slurry for 1 hour at 0-5 °C.
-
Purification: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Applications in Drug Discovery & Medicinal Chemistry
Oxetan-3-amine is a highly sought-after building block, primarily used as a versatile amine for coupling reactions.[1] Its incorporation can fine-tune key drug-like properties.
Modulation of Physicochemical Properties
-
Solubility Enhancement: The polar oxetane ring often improves the aqueous solubility of a parent compound, a critical factor for oral bioavailability.
-
Basicity (pKa) Reduction: The electron-withdrawing nature of the oxetane's oxygen atom can reduce the basicity of the appended amine compared to acyclic analogues. This is particularly valuable for reducing off-target effects, such as hERG inhibition, and optimizing pharmacokinetic profiles.[2][3]
-
Metabolic Stability: The oxetane moiety is generally more resistant to metabolic degradation (e.g., by Cytochrome P450 enzymes) than other commonly used groups like gem-dimethyl.[3]
Role as a Synthetic Intermediate
This compound serves as a stable precursor to the free amine, which is then used in a variety of standard synthetic transformations.
Caption: Role of this compound in a typical workflow.
This building block is frequently employed in the synthesis of inhibitors targeting kinases, enzymes, and various receptors.[2] For instance, molecules containing the 3-aminomethyl oxetane skeleton have shown activity against HIV and leukotriene C4 synthase.[8]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from related compounds like Oxetan-3-ol and Oxetan-3-one provide valuable guidance.
Hazard Identification
Based on analogous structures, potential hazards include:
-
Skin and Eye Irritation: May cause skin irritation and serious eye damage.[9][10]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[9][10]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[9][10]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11] For the oxalate salt, storage at 2-8°C under an inert atmosphere is often recommended for long-term stability.
-
Spill Management: In case of a spill, avoid generating dust. Absorb with an inert material (e.g., vermiculite) and place in a suitable container for disposal.[12]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its ability to confer favorable physicochemical properties makes it an invaluable building block for medicinal chemists aiming to overcome common challenges in drug development, from poor solubility to metabolic instability. The well-established synthetic routes and predictable reactivity profile of the 3-amino oxetane moiety ensure its continued and expanding role in the creation of next-generation therapeutics. This guide provides the foundational knowledge required for its effective and safe implementation in advanced research and development programs.
References
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Wikipedia. 3-Oxetanone. [Link]
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PubMed Central (PMC). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]
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Journal of the American Chemical Society. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. [Link]
-
Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]
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Organic Chemistry Portal. Synthesis of oxetanes. [Link]
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Semantic Scholar. Oxetanes in Drug Discovery Campaigns. [Link]
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A Technical Guide to the Spectroscopic Characterization of Oxetan-3-amine Oxalate
Introduction
Oxetan-3-amine oxalate is an organic salt combining the strained four-membered heterocyclic amine, oxetan-3-amine, with the dicarboxylic acid, oxalic acid. The oxetane motif is of significant interest in drug discovery, as it can favorably modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability when incorporated into larger molecules.[1] A thorough understanding of its spectroscopic properties is paramount for its effective use and quality control in synthetic chemistry. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, providing a detailed rationale for the expected spectral features.
Molecular Structure and Spectroscopic Rationale
The formation of the oxalate salt involves an acid-base reaction where the amine group of oxetan-3-amine is protonated by oxalic acid, forming an ammonium cation and an oxalate anion. This ionic interaction is a key determinant of the compound's spectroscopic behavior.
Caption: A general workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By understanding the expected NMR and MS data, and by following the outlined experimental protocols, researchers can confidently identify and assess the purity of this important chemical entity. The principles discussed herein are broadly applicable to the analysis of other small molecule organic salts, making this guide a valuable resource for the scientific community.
References
-
Barreiro, G., et al. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199. [Link]
-
PubChem. (n.d.). Oxetane. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Oxalic Acid. National Center for Biotechnology Information. [Link]
-
Grygorenko, O. O., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). [Link]
Sources
Methodological & Application
Application Notes and Protocols for Amide Bond Formation Using Oxetan-3-amine Oxalate
Introduction: The Strategic Incorporation of the Oxetane Motif in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced physicochemical and pharmacokinetic properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in drug design.[1][2][3] Its incorporation into small molecules can significantly influence key drug-like properties, including aqueous solubility, lipophilicity, metabolic stability, and the basicity of nearby amine functionalities.[1][3] Oxetan-3-amine, in particular, serves as a versatile building block, allowing for the introduction of this desirable scaffold into a wide array of molecular frameworks through the robust and reliable formation of an amide bond.
This guide provides a comprehensive overview and detailed protocols for the effective use of oxetan-3-amine oxalate in amide bond formation. As a stable, crystalline solid, the oxalate salt offers advantages in handling and shelf-life compared to the free amine. However, its use necessitates specific considerations to ensure the efficient liberation of the free amine in situ for successful coupling. We will delve into the mechanistic rationale, reagent selection, and step-by-step procedures to empower researchers, scientists, and drug development professionals to confidently employ this valuable reagent in their synthetic campaigns.
Understanding the Core Chemistry: The Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow and requires the activation of the carboxylic acid.[4][5] Direct reaction is unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.
The Role of this compound
Oxetan-3-amine is often supplied as an oxalate salt to improve its stability and ease of handling. Oxalic acid forms a salt with the amine, protonating the nitrogen atom. For the amine to act as a nucleophile in the amide coupling reaction, it must be deprotonated to its free base form. This is achieved by the addition of a suitable base to the reaction mixture.
The choice and stoichiometry of the base are critical when using an amine salt. A sufficient amount of base is required to both neutralize the oxalate salt (salt break) and to facilitate the coupling reaction itself, which often requires a basic environment. Both organic bases, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N), and inorganic bases, like potassium carbonate (K2CO3), can be employed for this purpose.[]
Visualizing the Workflow
The general workflow for the amide coupling reaction involving this compound is depicted below. This process highlights the key stages from reagent preparation to the final product.
Caption: General workflow for amide coupling with this compound.
Key Reagents and Their Mechanistic Roles
Successful amide bond formation hinges on the appropriate selection of coupling reagents and bases. Below, we discuss two of the most common and effective systems.
HATU-Based Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent.[4] It facilitates amide bond formation with fast reaction times and minimal side reactions.[7]
Mechanism of Action:
-
Deprotonation: A base, typically DIPEA, deprotonates the carboxylic acid to form a carboxylate anion.[8]
-
Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester.[8]
-
Nucleophilic Attack: The in situ generated free oxetan-3-amine attacks the carbonyl group of the active ester, forming a tetrahedral intermediate.
-
Product Formation: The intermediate collapses to yield the desired amide product and the HOAt byproduct.[8]
Caption: Simplified mechanism of HATU-mediated amide coupling.
EDC/HOBt-Based Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids.[9] It is often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and suppress side reactions, such as racemization.
Mechanism of Action:
-
Activation: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[9]
-
HOBt Addition: HOBt rapidly reacts with the O-acylisourea to form an HOBt-active ester. This is a more stable but still highly reactive intermediate.
-
Nucleophilic Attack: The free oxetan-3-amine attacks the carbonyl of the HOBt-active ester.
-
Product Formation: The resulting tetrahedral intermediate collapses to form the amide product, releasing HOBt. The EDC is converted to a water-soluble urea byproduct, which can be easily removed during aqueous workup.
Experimental Protocols
Safety and Handling Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound is a chemical irritant. Avoid inhalation, ingestion, and skin contact.
-
Coupling reagents like HATU and EDC are moisture-sensitive and can be irritating. Handle them in a dry environment and avoid inhalation of dust.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally preferred for its high efficiency and rapid reaction times, especially for challenging or sterically hindered substrates.
Materials and Reagents:
| Reagent | Molar Equiv. | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| This compound | 1.1 | Substrate |
| HATU | 1.1 | Coupling Reagent |
| DIPEA | 3.0 | Base |
| Anhydrous DMF or DCM | - | Solvent |
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HATU (1.1 eq).
-
Solvation: Add anhydrous solvent (DMF or DCM) to achieve a concentration of approximately 0.1-0.5 M with respect to the carboxylic acid.
-
Cooling: Cool the resulting suspension or solution to 0 °C in an ice bath with magnetic stirring.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the stirred mixture. Note: The addition of base is crucial to neutralize the oxalate salt and deprotonate the carboxylic acid.
-
Reaction: Allow the reaction to warm to room temperature and continue stirring for 1 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]
-
Work-up:
-
Quench the reaction by adding water or saturated aqueous NaHCO3 solution.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO3 (to remove unreacted carboxylic acid and HOAt), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM).
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method suitable for a wide range of substrates.
Materials and Reagents:
| Reagent | Molar Equiv. | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| This compound | 1.1 | Substrate |
| EDC·HCl | 1.2 | Coupling Reagent |
| HOBt | 1.2 | Additive |
| DIPEA or Et3N | 3.0 | Base |
| Anhydrous DMF or DCM | - | Solvent |
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).
-
Solvation: Add anhydrous solvent (DMF or DCM) to dissolve or suspend the reagents (approx. 0.1-0.5 M).
-
Cooling: Cool the mixture to 0 °C in an ice bath with magnetic stirring.
-
Reagent Addition: Add EDC·HCl (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA or Et3N (3.0 eq).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 to 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic phase sequentially with saturated aqueous NaHCO3, water, and brine. The water-soluble urea byproduct of EDC will be removed during these washes.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Troubleshooting and Expert Insights
-
Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40-50 °C) may be beneficial, but be mindful of the potential for oxetane ring instability at elevated temperatures.[2] Alternatively, adding a slight excess of the coupling reagent and amine (e.g., 1.2-1.5 eq) can drive the reaction to completion.
-
Low Yields: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. The order of addition can also be critical; for some sensitive substrates, pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine can improve yields.
-
Choice of Base: While DIPEA is commonly used, if it proves difficult to remove during work-up, a switch to Et3N (which is more water-soluble) or an inorganic base like K2CO3 can be considered, especially if the reaction is run in a polar aprotic solvent like DMF.
-
Oxetane Stability: The oxetane ring is generally stable under standard amide coupling conditions but can be susceptible to ring-opening under strongly acidic conditions.[2] Therefore, it is important to neutralize any acidic work-up steps promptly.
Conclusion
This compound is a valuable and practical building block for incorporating the oxetane motif into molecules of interest for pharmaceutical and materials science research. The use of its oxalate salt provides benefits in terms of stability and handling. By understanding the fundamental principles of amide bond formation and carefully selecting the appropriate coupling reagents and bases, researchers can confidently and efficiently synthesize a diverse range of N-(oxetan-3-yl) amides. The protocols provided herein for both HATU and EDC/HOBt-mediated couplings offer robust starting points for reaction optimization and successful synthesis.
References
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights.
- Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry, 79(3), 943-954.
- Rojas, J. J., & Croft, R. A., et al. (2021). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides.
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
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Application Notes and Protocols for Reductive Amination with Oxetan-3-amine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Oxetane Motif in Medicinal Chemistry
The incorporation of strained four-membered rings, particularly the oxetane moiety, has become an increasingly prevalent strategy in modern drug discovery. The unique physicochemical properties imparted by the oxetane ring can lead to significant improvements in a compound's pharmacological profile. Introduction of an oxetane can beneficially influence solubility, metabolic stability, and lipophilicity of a compound as well as influence the basicity of proximal amines.[1] The small, polar nature of this heterocycle allows for its use as a bioisosteric replacement for less favorable groups, such as gem-dimethyl or carbonyl functionalities, often leading to enhanced "drug-like" properties and providing advantages in securing intellectual property.[1] Specifically, the introduction of a 3-aminooxetane motif has been shown to lower lipophilicity (logD) and reduce plasma protein binding, which can lead to improved pharmacokinetic profiles.[1]
Reductive amination stands as a cornerstone of medicinal chemistry, providing a robust and versatile method for the synthesis of secondary and tertiary amines.[2][3][4] This one-pot reaction, which combines a carbonyl compound with an amine in the presence of a reducing agent, is widely employed in the pharmaceutical industry for the construction of carbon-nitrogen bonds.[2] This document provides detailed protocols and expert insights for the successful application of oxetan-3-amine oxalate in reductive amination reactions, a key transformation for introducing the valuable oxetane scaffold into target molecules.
Understanding the Reagents: this compound and Common Reducing Agents
This compound: Handling a Salt in a Non-Aqueous Reaction
Oxetan-3-amine is often supplied as an oxalate salt to improve its stability and handling properties. However, the oxalate salt is not directly reactive in the reductive amination. The amine must be in its freebase form to act as a nucleophile and react with the carbonyl compound. Therefore, an in situ neutralization is required. This is typically achieved by adding a non-nucleophilic base to the reaction mixture.
A common choice for this purpose is a tertiary amine, such as triethylamine (NEt3) or N,N-diisopropylethylamine (DIPEA) . An alternative, milder base is sodium acetate . The addition of a stoichiometric amount of base relative to the oxalate salt is crucial for liberating the free oxetan-3-amine. It is important to note that using a tertiary amine base can sometimes lead to a slight reduction in yield.[5]
Choosing the Right Reducing Agent: A Comparison
The selection of the reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound.
| Reducing Agent | Key Characteristics |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent, often the preferred choice for reductive aminations.[1][6][7] It is effective for a wide range of aldehydes and ketones and is compatible with many sensitive functional groups.[6][8] It does not require acidic conditions for the reduction of the iminium ion. |
| Sodium Cyanoborohydride (NaBH₃CN) | Another common and effective reducing agent for this transformation.[2][3][4] However, it is highly toxic and can generate cyanide byproducts, necessitating careful handling and purification.[6] |
| Sodium Borohydride (NaBH₄) | A more powerful reducing agent that can reduce the starting aldehyde or ketone in addition to the iminium ion, potentially leading to undesired side products.[1][6] Its use often requires a stepwise procedure where the imine is pre-formed before the addition of the reducing agent.[6] |
For most applications involving this compound, sodium triacetoxyborohydride is the recommended reducing agent due to its high selectivity, safety profile, and broad functional group tolerance.
The Reaction Mechanism: A Step-by-Step Look
The reductive amination proceeds through a two-step sequence within a single reaction vessel.
Figure 1: General mechanism of reductive amination.
-
Iminium Ion Formation: The free oxetan-3-amine, liberated by the added base, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an unstable hemiaminal intermediate, which then dehydrates to yield a protonated imine, known as an iminium ion.
-
Reduction: The hydride reagent, typically sodium triacetoxyborohydride, delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing it to the final secondary or tertiary amine product.
Experimental Protocols
The following protocols provide a starting point for the reductive amination of this compound with various carbonyl compounds. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Protocol 1: General Procedure for the Reductive Amination of an Aldehyde with this compound using Sodium Triacetoxyborohydride
This protocol is adapted from a general procedure for the reductive amination of amine salts.[9]
Figure 2: Workflow for Protocol 1.
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.2 equiv)
-
Sodium acetate (1.5 equiv)
-
Sodium triacetoxyborohydride (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 equiv), this compound (1.2 equiv), and sodium acetate (1.5 equiv).
-
Add anhydrous THF to achieve a concentration of approximately 0.1-0.2 M with respect to the aldehyde.
-
Cool the mixture to 0 °C in an ice bath and stir for 5-10 minutes.
-
To the stirred suspension, add sodium triacetoxyborohydride (1.5 equiv) in one portion.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes).
Protocol 2: Reductive Amination of a Ketone with this compound using Triethylamine as a Base
This protocol is a variation for less reactive ketones and employs a stronger non-nucleophilic base.
Materials:
-
Ketone (1.0 equiv)
-
This compound (1.2 equiv)
-
Triethylamine (2.2 equiv)
-
Sodium triacetoxyborohydride (1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, 1.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the ketone (1.0 equiv) and this compound (1.2 equiv).
-
Add anhydrous DCE or DCM to achieve a concentration of approximately 0.1-0.2 M with respect to the ketone.
-
Add triethylamine (2.2 equiv) and stir the mixture at room temperature for 30 minutes.
-
For less reactive ketones, acetic acid (1.0 equiv) can be added to catalyze iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) in one portion.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS. Gentle heating (e.g., to 40 °C) may be required for very unreactive substrates.
-
Work-up and purification follow the same procedure as described in Protocol 1.
Troubleshooting and Key Considerations
-
Solubility: this compound has limited solubility in many common organic solvents. The use of more polar aprotic solvents like THF or DMF can be beneficial. The addition of the base will also help to dissolve the starting material as the free amine is generated.
-
Reaction Monitoring: It is crucial to monitor the reaction progress to avoid over-reduction or side reactions. TLC and LC-MS are the most common techniques for this purpose.
-
Stoichiometry: A slight excess of the amine and reducing agent is typically used to ensure complete conversion of the limiting carbonyl compound.
-
Moisture Sensitivity: Sodium triacetoxyborohydride is moisture-sensitive. Reactions should be carried out under an inert atmosphere using anhydrous solvents.
-
Work-up: The aqueous work-up with a mild base like sodium bicarbonate is important to neutralize any remaining acid and quench the excess reducing agent.
Conclusion
The reductive amination of this compound is a powerful and efficient method for incorporating the valuable oxetane motif into a wide range of molecules. By understanding the need to liberate the free amine in situ with a suitable base and by selecting the appropriate reducing agent, researchers can reliably synthesize novel N-oxetanyl compounds. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this important transformation in drug discovery and development programs.
References
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Tarasov, A. V., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12146-12206. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Myers, A. G. (n.d.). Reductive Amination of Aldehydes and Ketones. Harvard University. [Link]
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- 9. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
Application Note & Protocols: Leveraging Oxetan-3-amine Oxalate for Enhanced Drug Solubility
Introduction: Overcoming the Solubility Barrier in Drug Discovery
Poor aqueous solubility remains one of the most significant hurdles in modern drug development, leading to low bioavailability, variable dosing efficacy, and ultimately, high attrition rates for promising drug candidates. To address this challenge, medicinal chemists employ a range of strategies to modify the physicochemical properties of active pharmaceutical ingredients (APIs). Two powerful and synergistic approaches are the incorporation of polar, three-dimensional heterocyclic scaffolds and the formation of pharmaceutical salts.
This guide details a dual-pronged strategy:
-
Structural Modification: Incorporating an oxetane ring , specifically via an oxetan-3-amine handle, into a parent API. Oxetanes are four-membered cyclic ethers that have gained significant attention for their ability to improve aqueous solubility, modulate lipophilicity, and enhance metabolic stability.[1][2][3] The polar oxygen atom and sp³-rich, three-dimensional structure of the oxetane ring can disrupt crystal packing and introduce favorable interactions with water.[3][4]
-
Salt Formation: Utilizing the newly introduced basic amine of the oxetane moiety to form a salt with oxalic acid . Converting a weakly basic API into a salt is a time-tested method to dramatically increase its dissolution rate and aqueous solubility.[5][6]
This application note provides the scientific rationale and detailed experimental protocols for using oxetan-3-amine oxalate as a tool to enhance the solubility of drug candidates.
Scientific Rationale: A Synergistic Approach
The combination of the oxetane motif and oxalate salt formation offers a compelling strategy rooted in fundamental principles of medicinal and pharmaceutical chemistry.
The Oxetane Moiety: A Modern "Solubility Enhancer"
The oxetane ring is increasingly used as a bioisostere for less desirable groups like gem-dimethyl or carbonyl moieties.[2][4] Its incorporation offers several key advantages:
-
Increased Polarity & H-Bonding: The ether oxygen of the oxetane acts as a hydrogen bond acceptor, improving interactions with water and thereby enhancing aqueous solubility.[3]
-
Reduced Lipophilicity (LogP/LogD): Replacing lipophilic groups with the more polar oxetane ring can significantly lower the molecule's LogP, a critical factor for improving solubility.[7][8]
-
Improved Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other functional groups, which can improve the pharmacokinetic profile of a drug.[1][7]
-
Vectorial Exit from Lipophilic Pockets: The three-dimensional, polar nature of the oxetane can help orient the molecule out of a target's binding pocket and towards the solvent front, improving its overall druglike properties.[1]
Salt Formation: The Key to Ionization and Dissolution
For a weakly basic drug (like an API containing an amine), conversion to a salt form (API-NH₂ → API-NH₃⁺ X⁻) is a primary method for enhancing solubility. The ionized form is significantly more water-soluble than the neutral freebase. The choice of the counter-ion (the "salt former") is critical.[6][9]
Oxalic acid is a strong dicarboxylic acid, making it an effective counter-ion for forming stable salts with weak bases.[10][11] Its key properties include:
-
Low pKa Values: Oxalic acid has two pKa values (pKa1 ≈ 1.25, pKa2 ≈ 4.14), indicating it is a relatively strong acid.[12][13]
-
The "pKa Rule": For stable salt formation, a general guideline is that the difference between the pKa of the base (the amine) and the pKa of the acid (the counter-ion) should be greater than 3 (ΔpKa > 3).[5][14] The low pKa of oxalic acid makes it highly likely to form a stable salt with the oxetan-3-amine moiety, whose basicity is expected to be suitable for protonation.
Experimental Protocols & Methodologies
This section provides detailed, self-validating protocols for the key experimental stages. It is assumed that the oxetan-3-amine moiety has already been incorporated into the parent API via standard synthetic chemistry.
Protocol 1: Oxalate Salt Formation
Objective: To form the oxalate salt of the oxetan-3-amine-containing API in a crystalline, solid form.
Materials:
-
API-Oxetan-3-amine (freebase)
-
Oxalic acid dihydrate (high purity)
-
Solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone)
-
Stir plate and magnetic stir bars
-
Filtration apparatus (Büchner funnel or similar)
-
Vacuum oven
Procedure:
-
Molar Calculation: Weigh an exact amount of the API-Oxetan-3-amine freebase. Calculate the equimolar amount (1.0 equivalents) of oxalic acid dihydrate required.
-
Dissolution: In a clean glass vial, dissolve the API freebase in a minimal amount of a suitable solvent (e.g., ethanol) with stirring at room temperature. Gentle warming may be applied if necessary to achieve full dissolution.
-
Counter-ion Addition: In a separate vial, dissolve the calculated amount of oxalic acid dihydrate in the same solvent.
-
Reaction: Slowly add the oxalic acid solution dropwise to the stirring API solution.
-
Precipitation/Crystallization: Observe the solution. Salt formation is often indicated by the rapid precipitation of a white solid. If no precipitate forms immediately, allow the solution to stir at room temperature for 1-2 hours. If still no solid forms, consider slow evaporation of the solvent or storing the solution at a lower temperature (e.g., 4°C) to induce crystallization.
-
Isolation: Collect the resulting solid by vacuum filtration.
-
Washing: Gently wash the solid cake on the filter with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the isolated solid in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Characterization of the New Salt Form
Objective: To confirm that a new, single-phase crystalline salt has been formed and not a simple physical mixture of the starting materials.
Methodologies:
-
Powder X-Ray Diffraction (PXRD): This is the definitive method to confirm the creation of a new crystalline solid form. The PXRD pattern of the new salt should be unique and distinct from the patterns of the API freebase and oxalic acid.[15][16]
-
Differential Scanning Calorimetry (DSC): DSC measures thermal transitions. The new salt should exhibit a single, sharp melting endotherm at a temperature different from either of the starting materials.[16][17] A broad endotherm or multiple transitions may suggest an impure sample or a mixture.
-
Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature. This is useful for identifying the presence of residual solvent or determining the stoichiometry of hydrates.[18][19]
Protocol 3: Aqueous Solubility Determination (Shake-Flask Method)
Objective: To quantitatively measure and compare the thermodynamic aqueous solubility of the API freebase and its newly formed oxalate salt. The shake-flask method is considered the gold standard for thermodynamic solubility.[20][21][22]
Materials:
-
API freebase and API-Oxalate salt
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade water
-
Small glass vials with screw caps
-
Orbital shaker set to a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Sample Preparation: Add an excess amount of the solid (either API freebase or API-Oxalate salt) to a vial containing a known volume of buffer (e.g., 1 mL of PBS, pH 7.4). "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment. Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution & Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of the API using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy against a standard curve).
-
Calculation: Calculate the solubility in mg/mL or µg/mL. Perform the experiment in triplicate for both the freebase and the oxalate salt for statistical validity.
Data Interpretation & Hypothetical Case Study
The success of this strategy is determined by a significant, measurable increase in aqueous solubility.
Hypothetical Case Study: API-X
An API-X freebase containing an oxetan-3-amine moiety was successfully synthesized. Its aqueous solubility was found to be very low. Following the protocols above, the oxalate salt (API-X Oxalate) was prepared and characterized.
| Property | API-X Freebase | API-X Oxalate | Fold Increase |
| Molecular Formula | C₂₀H₂₄N₂O₂ | C₂₂H₂₆N₂O₆ | - |
| Molecular Weight | 340.42 g/mol | 430.45 g/mol | - |
| Solid Form | Crystalline Form I | Crystalline Form A | - |
| Melting Point (DSC) | 185 °C | 162 °C | - |
| Aqueous Solubility (pH 7.4, 25°C) | 0.008 mg/mL | 1.2 mg/mL | 150x |
Interpretation: The characterization data (unique melting point and new crystalline form) confirms the formation of the oxalate salt. The solubility data is compelling: the conversion to the oxalate salt resulted in a 150-fold increase in aqueous solubility. This dramatic improvement transforms the compound from practically insoluble to moderately soluble, significantly enhancing its potential for successful oral drug development.
Conclusion
The strategic incorporation of an oxetan-3-amine handle into a poorly soluble API serves a dual purpose. It directly improves the physicochemical profile of the molecule by introducing a polar, sp³-rich motif, and it provides a "handle" for dramatic solubility enhancement through salt formation. The use of oxalic acid as a counter-ion is a rational choice due to its acidic strength, which favors the formation of stable, crystalline salts. The protocols outlined in this guide provide a robust framework for researchers to apply this powerful strategy, potentially rescuing promising but poorly soluble compounds from preclinical failure.
References
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-
The role and application of oxalic acid - SHANDONG ZHISHANG CHEMICAL CO.LTD. Available at: [Link]
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oxetan-3-amine - ChemBK. Available at: [Link]
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Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - RSC Publishing. Available at: [Link]
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Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. Available at: [Link]
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Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. Available at: [Link]
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Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. Available at: [Link]
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Salt Selection in Drug Development | Pharmaceutical Technology. Available at: [Link]
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Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]
-
Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Available at: [Link]
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Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
-
Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities | Organic Process Research & Development - ACS Publications. Available at: [Link]
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-
Characterization of Pharmaceutical Materials with Modulated DSC™ - TA Instruments. Available at: [Link]
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An evaluation of salt screening methodologies - ResearchGate. Available at: [Link]
-
Oxalic Acid | (COOH)2 | CID 971 - PubChem - NIH. Available at: [Link]
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The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography - PubMed. Available at: [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]
-
Characterisation of salts of drug substances | Request PDF - ResearchGate. Available at: [Link]
-
Advanced Methodologies for Pharmaceutical Salt Synthesis.pdf - Kent Academic Repository. Available at: [Link]
-
How to salt screen using the Crystal 16. Available at: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available at: [Link]
-
OXALIC ACID | - atamankimya.com. Available at: [Link]
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DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC - NIH. Available at: [Link]
-
Oxetan-3-amine hydrochloride | C3H8ClNO | CID 23062080 - PubChem. Available at: [Link]
-
salt selection in pharmaceutical product development | PPTX - Slideshare. Available at: [Link]
-
Oxalic Acid and Pharmaceutical Cocrystals - ResearchGate. Available at: [Link]
-
Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group | ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]
-
Oxalic acid anhydrous | CAS 144-62-7 - Connect Chemicals. Available at: [Link]
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Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns - MDPI. Available at: [Link]
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Role of Salt Selection in Drug Discovery and Development | Request PDF - ResearchGate. Available at: [Link]
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Characterization of Pharmaceutical Materials by Thermal Analysis - TA Instruments. Available at: [Link]
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(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 - ResearchGate. Available at: [Link]
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The Strategic Incorporation of Oxetan-3-amine Oxalate in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Rise of the Oxetane Moiety in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized physicochemical and pharmacokinetic properties is paramount. Small, strained ring systems have emerged as powerful tools for achieving these goals, with the oxetane ring gaining significant traction.[1][2] Unlike its more flexible or lipophilic counterparts, the four-membered ethereal ring of oxetane imparts a unique combination of properties to a parent molecule. Its incorporation can lead to remarkable improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the conformation of the molecule to enhance target binding.[2][3] Kinase inhibitors, a cornerstone of targeted cancer therapy, have particularly benefited from the introduction of the oxetane motif, which can act as a bioisostere for commonly used functionalities like gem-dimethyl or carbonyl groups.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of oxetan-3-amine oxalate, a key building block, in the synthesis of potent and selective kinase inhibitors.
This compound: A Versatile Building Block with Superior Handling Properties
Oxetan-3-amine is a widely utilized building block in medicinal chemistry, frequently employed in amide couplings, reductive aminations, and nucleophilic aromatic substitution (SNAr) reactions to introduce the beneficial oxetane moiety.[2][4] However, the free amine can be a volatile or hygroscopic oil, posing challenges in accurate handling, storage, and stoichiometry control in reactions. The formation of a salt with oxalic acid provides a stable, crystalline solid that is easier to handle and weigh, ensuring precise molar quantities in sensitive coupling reactions.[5] The use of anhydrous conditions during the formation of the oxalate salt is crucial to prevent the formation of non-crystalline oils.[5] In many synthetic applications, the free amine can be liberated in situ by the addition of a suitable base, allowing for a clean and efficient reaction without the need to isolate the often-problematic free amine.
Targeting Key Signaling Pathways: BTK and PI3K/mTOR
The application of oxetane-containing building blocks has been particularly successful in the development of inhibitors targeting critical signaling pathways implicated in cancer and autoimmune diseases. Two such pathways are the Bruton's Tyrosine Kinase (BTK) and the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathways.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway:
BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell development, proliferation, and survival.[6] Dysregulation of the BTK signaling pathway is a hallmark of various B-cell malignancies.
Caption: BTK Signaling Pathway and Inhibition.
PI3K/mTOR Signaling Pathway:
The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[7] Its aberrant activation is a common event in many types of cancer, making it a prime target for therapeutic intervention.
Caption: PI3K/mTOR Signaling Pathway and Inhibition.
Application Protocol: Synthesis of a Key Intermediate for a BTK Inhibitor via Reductive Amination
This protocol details the synthesis of a key intermediate for a potent and selective BTK inhibitor, such as Fenebrutinib (GDC-0853), utilizing this compound.[8] The key step is a reductive amination reaction, a robust and widely used method for forming C-N bonds.
Reaction Scheme:
Caption: Synthetic Workflow for BTK Inhibitor Intermediate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Amine Intermediate (e.g., (S)-tert-butyl 4-(6-aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate) | ≥98% | Commercially Available |
| This compound | ≥98% | Commercially Available |
| Oxetan-3-one | ≥97% | Commercially Available |
| Sodium triacetoxyborohydride (NaBH(OAc)3) | ≥97% | Commercially Available |
| Triethylamine (Et3N) | Anhydrous, ≥99.5% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Acetic Acid (HOAc) | Glacial, ≥99.7% | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO3) | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO4) | - | Commercially Available |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine intermediate (1.0 eq).
-
Dissolve the amine intermediate in anhydrous dichloromethane (DCM).
-
In a separate flask, suspend this compound (1.1 eq) in anhydrous DCM.
-
To the suspension of this compound, add triethylamine (2.2 eq) dropwise at room temperature. Stir for 15-20 minutes to ensure the complete formation of the free oxetan-3-amine. The formation of triethylammonium oxalate as a precipitate may be observed.
-
Reductive Amination: To the reaction mixture containing the amine intermediate, add oxetan-3-one (1.2 eq) followed by the freshly prepared solution of oxetan-3-amine in DCM.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 30 minutes. Caution: The addition can be exothermic and may cause gas evolution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired BTK inhibitor intermediate.
Expected Results and Data:
| Parameter | Expected Value |
| Yield | 75-90% |
| Purity (by HPLC) | >98% |
| 1H NMR | Consistent with the structure of the desired product |
| Mass Spectrometry (ESI+) | [M+H]+ corresponding to the molecular weight of the product |
Conclusion and Future Perspectives
This compound is a valuable and practical building block for the synthesis of kinase inhibitors. Its superior handling properties as a stable, crystalline solid facilitate accurate and reproducible reaction setups, a critical factor in drug development and scale-up processes. The protocol detailed herein for the synthesis of a key BTK inhibitor intermediate via reductive amination demonstrates a robust and efficient application of this reagent. The principles and methodologies described can be readily adapted for the synthesis of a wide range of other kinase inhibitors, including those targeting the PI3K/mTOR pathway. As the demand for kinase inhibitors with improved drug-like properties continues to grow, the strategic use of enabling building blocks like this compound will undoubtedly play an increasingly important role in the discovery and development of next-generation therapeutics.
References
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Crawford, J. J., et al. (2018). Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853. Organic Process Research & Development, 22(7), 894-903. Available from: [Link]
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Di, L. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16-23. Available from: [Link]
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Klute. (2009). Forming oxalte salts of amines. Sciencemadness Discussion Board. Available from: [Link]
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Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943-954. Available from: [Link]
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He, Y., et al. (2023). Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters, 25(6), 973-977. Available from: [Link]
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Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091. Available from: [Link]
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A wide range of metal salts and oxides were screened to test the catalytic effect in the formation of amides. (2018). ChemistrySelect, 3(9), 2636-2640. Available from: [Link]
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Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12491-12531. Available from: [Link]
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GDC 0853, Fenebrutinib. (2016). New Drug Approvals. Available from: [Link]
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Young, W. B., et al. (2018). Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 61(19), 8562-8571. Available from: [Link]
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Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091. Available from: [Link]
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Fenebrutinib. (n.d.). Drug Hunter. Available from: [Link]
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Young, W. B., et al. (2018). Discovery of GDC-0853, a Potent, Selective, and Non-Covalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 61(19), 8562-8571. Available from: [Link]
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Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12491-12531. Available from: [Link]
-
Zhang, X., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736. Available from: [Link]
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Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Available from: [Link]
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Goodreid, J. D., et al. (2014). Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. The Journal of Organic Chemistry, 79(3), 943-954. Available from: [Link]
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Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091. Available from: [Link]
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Wang, S., et al. (2022). Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. Journal of Medicinal Chemistry, 65(1), 369-381. Available from: [Link]
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rebornhero20. (2019). Free-basing a volatile aliphatic amine without aqueous? Reddit. Available from: [Link]
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n-hydroxy-(s)-1-phenylethylamine oxalate. (n.d.). Organic Syntheses. Available from: [Link]
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Ali, I., et al. (2023). PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues. Bioorganic Chemistry, 139, 106727. Available from: [Link]
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Al-Attas, Z., et al. (2023). Investigation of Fenebrutinib Metabolism and Bioactivation Using MS3 Methodology in Ion Trap LC/MS. Metabolites, 13(5), 670. Available from: [Link]
-
Marasca, F., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Cancers, 13(14), 3532. Available from: [Link]
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Fenebrutinib Maintains Low Disease Activity in Relapsing Multiple Sclerosis: Results from the FENopta Trial Open-label Extension. (2022). Multiple Sclerosis Journal, 28(3_suppl), 1-13. Available from: [Link]
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Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2018). Molbank, 2018(4), M1025. Available from: [Link]
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He, Y., et al. (2023). Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters, 25(6), 973-977. Available from: [Link]
- Amine salts of carboxylic acids. (1976). U.S. Patent No. 3,944,598. Washington, DC: U.S. Patent and Trademark Office.
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PI3k/AKT/mTOR Pathway. (2020). YouTube. Available from: [Link]
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Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Available from: [Link]
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Application Note: Strategic pKa Modulation of Amines in Drug Discovery Using Oxetan-3-amine Oxalate
Introduction: The Critical Role of Amine pKa in Drug Design
The ionization state of a drug molecule, dictated by its pKa, is a paramount physicochemical property that governs its journey through the body. For amine-containing compounds, which represent a significant portion of marketed drugs, the basicity of the nitrogen atom profoundly influences solubility, membrane permeability, target binding, and metabolic stability.[1][2] An amine's pKa determines its charge at a given physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[2] A high pKa can lead to extensive sequestration in acidic lysosomes and potential off-target effects such as hERG channel inhibition, while a pKa that is too low may compromise aqueous solubility or reduce potency if an ionic interaction is required for target engagement.[3]
Consequently, the ability to rationally tune the pKa of an amine is a cornerstone of modern medicinal chemistry. This application note details the use of oxetan-3-amine, a versatile building block, as a strategic tool to modulate the basicity of proximal amines, thereby optimizing the drug-like properties of lead compounds.
The Oxetane Moiety: A Modern Tool for Physicochemical Optimization
The oxetane ring has emerged as a valuable motif in drug discovery, prized for its unique combination of properties: it is small, polar, metabolically robust, and imparts three-dimensionality.[4][5] Initially explored as a bioisosteric replacement for gem-dimethyl and carbonyl groups, the oxetane scaffold is now widely used to enhance aqueous solubility, block metabolic hotspots, and improve pharmacokinetic profiles.[6][7]
One of the most powerful applications of the oxetane ring is its ability to modulate the pKa of a nearby amine through a potent inductive electron-withdrawing effect.[8] The oxygen atom within the strained four-membered ring pulls electron density from adjacent atoms, reducing the basicity of the nitrogen and lowering its pKa. The magnitude of this effect is predictable and distance-dependent, offering chemists fine control over this critical parameter.[3]
Oxetan-3-amine Oxalate: A Practical Building Block
Oxetan-3-amine is a key building block for introducing the pKa-modulating oxetane moiety. It is often supplied as an oxalate salt, which confers several practical advantages:
-
Stability: The salt form is a stable, non-volatile, crystalline solid, making it easier to handle, weigh, and store compared to the free base.
-
Purity: Crystallization as a salt is an effective purification step.
-
Reactivity: The free base can be readily generated in situ during a reaction by the addition of a suitable base, such as triethylamine or diisopropylethylamine.
Experimental Protocols
The following protocols provide a framework for synthesizing an oxetane-modified amine and measuring its pKa, using a comparative analogue for validation.
Protocol 1: Synthesis of an N-Oxetanyl Amine via Reductive Amination
This protocol describes the synthesis of a target molecule, N-Benzyl(oxetan-3-yl)amine (2) , and its non-oxetane analogue, N-Benzyl(isopropyl)amine (4) , for a direct pKa comparison. The protocol's self-validating nature is ensured by the characterization steps (TLC, LC-MS, NMR) to confirm product identity and purity before pKa determination.
Materials and Equipment:
-
This compound (1)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Isopropylamine (3)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc), Magnesium sulfate (MgSO₄)
-
Standard glassware, magnetic stirrer, TLC plates, rotary evaporator
-
LC-MS, NMR spectrometer
-
Automated potentiometric titrator (or pH meter and burette)
Procedure:
-
Synthesis of N-Benzyl(oxetan-3-yl)amine (2): a. To a round-bottom flask, add this compound (1.0 eq), benzaldehyde (1.0 eq), and DCM (to 0.1 M). b. Add triethylamine (2.2 eq) to liberate the free amine from its salt. Stir for 20 minutes at room temperature. c. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. d. Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting materials are consumed. e. Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 30 minutes. f. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x). g. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. h. Purify the crude product by flash column chromatography (e.g., silica gel, EtOAc/Hexanes gradient) to yield pure compound 2 . i. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Synthesis of N-Benzyl(isopropyl)amine (4) (Comparative Analogue): a. Repeat the procedure above using isopropylamine (3) (1.0 eq) in place of this compound and only 1.1 eq of NaBH(OAc)₃. No initial base (TEA) is required for the free amine. b. Purify and characterize as described for compound 2 .
Protocol 2: Determination of pKa by Potentiometric Titration
This method determines the pKa by creating a titration curve and finding the pH at the half-equivalence point.
Materials and Equipment:
-
Calibrated pH meter with electrode
-
Magnetic stirrer and stir bar
-
50 mL beaker or titration vessel
-
Class A 25 mL burette
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M KCl solution (to maintain ionic strength)
-
Milli-Q or deionized water
-
Samples of compound 2 and 4 (approx. 10-20 mg each)
Procedure:
-
Sample Preparation: a. Accurately weigh ~10 mg of the amine sample (e.g., compound 2 ) and dissolve it in a known volume of water (e.g., 20 mL) containing a known concentration of KCl (e.g., 0.1 M). A small amount of co-solvent like methanol or DMSO may be used if solubility is poor, but should be kept to a minimum (<5%).
-
Titration Setup: a. Place the titration vessel on the magnetic stirrer and immerse the calibrated pH electrode. b. Fill the burette with standardized 0.1 M HCl. c. Record the initial pH of the amine solution.
-
Titration: a. Add the HCl titrant in small, precise increments (e.g., 0.05-0.10 mL). b. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. c. Continue adding titrant until the pH has dropped significantly (e.g., to pH 2-3), ensuring you have passed the inflection point of the curve.
-
Data Analysis: a. Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve. b. Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be found by plotting the first derivative (ΔpH/ΔV vs. V). c. The pKa is the pH value at the half-equivalence point (i.e., the pH at the volume of titrant that is half the volume required to reach the equivalence point).
-
Repeat: Perform the titration in triplicate for each compound (2 and 4 ) and report the average pKa.
Expected Results and Data Presentation
The introduction of the oxetane ring beta to the amine nitrogen is expected to lower the pKa by approximately 1.5 to 2.0 units compared to a sterically similar alkyl group like isopropyl.[3] This is a direct consequence of the oxetane oxygen's inductive effect.
| Compound | Structure | Analogue Type | Expected pKa |
| N-Benzyl(isopropyl)amine (4) | Non-Oxetane Control | ~10.5 | |
| N-Benzyl(oxetan-3-yl)amine (2) | Oxetane-Modified | ~8.7 |
Table 1: Comparison of expected pKa values.
Case Study: Application in a Drug Discovery Campaign
In a late-stage optimization program for a kinase inhibitor, the lead compound exhibited potent on-target activity but suffered from high plasma clearance and potential for lysosomotropism due to a highly basic piperidine moiety (pKa ≈ 10.8).[3] This high basicity led to undesirable off-target effects and poor pharmacokinetic properties.
To address this, medicinal chemists replaced an N-alkyl group on the piperidine with an N-oxetanyl group. The resulting analogue showed a pKa of ~8.9. This seemingly small change had a profound impact:
-
Reduced hERG Inhibition: The lower basicity reduced off-target binding to the hERG potassium channel.[3]
-
Improved Permeability: With a lower proportion of the compound being protonated at physiological pH, passive diffusion across cell membranes improved.
-
Lower Clearance: The reduced lysosomotropism led to a more favorable volume of distribution and lower clearance.
This strategic pKa modulation, enabled by the oxetane moiety, successfully remediated the lead compound's liabilities without sacrificing on-target potency, ultimately advancing the project.[3]
Troubleshooting and Considerations
-
Reaction Failure: If reductive amination fails, ensure the amine salt was fully neutralized by the base before adding the reducing agent. Consider alternative reducing agents like sodium cyanoborohydride if the reaction is sluggish.
-
pKa Measurement Inaccuracy: Poorly soluble compounds can lead to inaccurate pKa measurements. Ensure the compound is fully dissolved. The use of co-solvents can alter pKa values, so consistency between comparative measurements is key. Always use a freshly calibrated pH meter.
-
Oxetane Instability: While generally stable, the oxetane ring can be susceptible to ring-opening under harsh acidic conditions.[9] Avoid strong, non-volatile acids (e.g., H₂SO₄) during workup and purification. The conditions for potentiometric titration are sufficiently mild and do not pose a risk.
Conclusion
This compound is an exceptionally useful building block for medicinal chemists seeking to fine-tune the basicity of amine-containing molecules. The predictable and significant pKa-lowering effect of the oxetane ring provides a rational strategy to mitigate issues associated with high basicity, such as off-target toxicity and poor ADME properties. The straightforward synthetic protocols and reliable analytical methods described herein offer a clear path for researchers to leverage this modern chemical tool to accelerate the development of safer and more effective drug candidates.
References
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M. D. Witte, et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
A. V. Chernyak, et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
A. B. D. Bull, et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
J. H. Lee, et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
-
M. D. Witte, et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
-
D. Z. Sloman. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]
-
D. H. Manallack. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. [Link]
-
A. M. P. Slagt, et al. (2010). Development of Methods for the Determination of pKa Values. Wiley Online Library. [Link]
-
J. H. Lee, et al. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. [Link]
-
A. B. D. Bull, et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]
-
The Dong Group. (n.d.). Oxetane Presentation. University of California, Irvine. [Link]
-
T. Duh, et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
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Application Notes and Protocols: Late-Stage Functionalization Using Oxetane Building Blocks
Introduction: The Strategic Advantage of Oxetanes in Late-Stage Functionalization
In the landscape of modern drug discovery, late-stage functionalization (LSF) has emerged as a pivotal strategy. It allows for the direct modification of complex molecules at a late point in their synthesis, enabling rapid exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic profiles.[1] Among the molecular scaffolds employed in LSF, oxetanes—four-membered heterocyclic ethers—have garnered significant attention for their unique combination of physicochemical properties and versatile reactivity.[2][3]
The incorporation of an oxetane motif can bestow a range of desirable attributes upon a parent molecule. These include enhanced aqueous solubility, improved metabolic stability, and a reduction in lipophilicity.[1][3] The compact, three-dimensional structure of the oxetane ring can also lead to improved binding affinity and selectivity for biological targets.[4] Furthermore, the inherent ring strain of oxetanes makes them amenable to selective ring-opening reactions, providing a versatile handle for introducing further molecular diversity.[3][5][6] This dual role—as both a property-enhancing scaffold and a reactive handle for diversification—makes oxetane building blocks invaluable tools for medicinal chemists.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of oxetane building blocks in late-stage functionalization. We will delve into the mechanistic rationale behind key synthetic transformations, provide step-by-step protocols for both the introduction and subsequent modification of oxetane moieties in complex molecules, and present case studies illustrating their successful application in drug discovery programs.
Part 1: Late-Stage Introduction of Oxetane Motifs via Photocatalysis
The direct installation of an oxetane ring onto a complex molecule in a late-stage fashion is a powerful strategy to rapidly generate analogs with improved properties. Traditional methods for oxetane synthesis, such as the Paternò–Büchi reaction, often require harsh UV irradiation, which can be incompatible with sensitive functional groups present in drug candidates.[7] Recent advances in photoredox catalysis have provided milder and more selective methods for the construction of oxetane rings on complex substrates.[7]
Scientific Principle: Photocatalytic C-H Functionalization for Oxetane Synthesis
One of the most innovative approaches for late-stage oxetane synthesis involves the photocatalytic functionalization of C-H bonds in alcohols.[7][8] This method leverages the ability of a photocatalyst to generate a radical at a specific position in the alcohol substrate, which then participates in a cascade of reactions to form the oxetane ring.
The general workflow for this process is depicted in the diagram below:
Caption: General workflow for photocatalytic late-stage oxetane synthesis.
The reaction is initiated by the photoexcitation of a suitable photocatalyst, which then engages in a hydrogen atom transfer (HAT) with the alcohol substrate to generate a nucleophilic α-hydroxy radical. This radical subsequently adds to a vinyl sulfonium salt, leading to the formation of a radical cation. A single-electron reduction of this intermediate closes the photoredox cycle and, after protonation, yields a sulfonium ylide. Finally, an intramolecular SN2 reaction furnishes the desired oxetane ring.[7]
Experimental Protocol: Late-Stage Oxetane Synthesis on a Steroidal Scaffold
This protocol is adapted from the work of Silvi and co-workers and demonstrates the late-stage functionalization of pregnenolone, a complex steroid.[7][8]
Materials:
-
Pregnenolone (1.0 equiv)
-
Vinyl sulfonium salt (e.g., triphenylvinylsulfonium triflate, 2.0 equiv)
-
Photocatalyst (e.g., 4CzIPN, 1-5 mol%)
-
Base (e.g., potassium tert-butoxide, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dichloromethane)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Blue LED light source (e.g., 450 nm)
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add pregnenolone (1.0 equiv), the vinyl sulfonium salt (2.0 equiv), and the photocatalyst (1-5 mol%).
-
Solvent Addition: Add anhydrous, degassed dichloromethane to achieve the desired concentration (typically 0.1 M).
-
Degassing: Further degas the reaction mixture by sparging with an inert gas for 15-20 minutes.
-
Base Addition: Add the base (e.g., potassium tert-butoxide, 2.0 equiv) to the reaction mixture.
-
Initiation of Reaction: Place the reaction vessel in proximity to the blue LED light source and begin vigorous stirring. Maintain the reaction at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Outcome:
This procedure should yield the corresponding oxetane-functionalized steroid in moderate to good yield with high diastereoselectivity.[7][8]
| Substrate | Product | Yield | Diastereoselectivity |
| Pregnenolone | Oxetane-functionalized pregnenolone | 44% | >20:1 |
Part 2: Oxetanes as Handles for Late-Stage Diversification
Beyond their role in modulating physicochemical properties, oxetane rings can serve as valuable synthetic handles for the late-stage diversification of drug candidates. The inherent ring strain of the oxetane can be strategically harnessed to drive ring-opening reactions with a variety of nucleophiles, introducing new functional groups and exploring novel chemical space.[3][5][6]
Scientific Principle: Lewis Acid-Catalyzed Ring-Opening of Oxetanes
The ring-opening of oxetanes is typically facilitated by the use of a Lewis or Brønsted acid.[5] The acid coordinates to the oxygen atom of the oxetane, activating the ring towards nucleophilic attack. The regioselectivity of the ring-opening is influenced by both steric and electronic factors of the oxetane and the incoming nucleophile.
The general mechanism for the Lewis acid-catalyzed ring-opening of an oxetane is illustrated below:
Caption: Mechanism of Lewis acid-catalyzed oxetane ring-opening.
Experimental Protocol: Nucleophilic Ring-Opening of a 3-Aryloxetane
This protocol provides a general procedure for the ring-opening of a 3-substituted oxetane with a thiol nucleophile, a common transformation in medicinal chemistry to introduce sulfur-containing functional groups. This method is adapted from established procedures for oxetane ring-opening.[5]
Materials:
-
3-Aryl-3-hydroxyoxetane (1.0 equiv)
-
Thiol nucleophile (e.g., thiophenol, 1.2 equiv)
-
Lewis acid (e.g., boron trifluoride diethyl etherate (BF₃·OEt₂), 1.1 equiv)
-
Anhydrous solvent (e.g., dichloromethane)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 3-aryl-3-hydroxyoxetane (1.0 equiv) and the thiol nucleophile (1.2 equiv).
-
Solvent Addition: Add anhydrous dichloromethane to dissolve the starting materials.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (BF₃·OEt₂, 1.1 equiv) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Expected Outcome:
This protocol is expected to provide the corresponding 1,3-amino alcohol in good to excellent yields. The regioselectivity of the ring-opening will depend on the substitution pattern of the oxetane.
Conclusion
Oxetane building blocks represent a powerful and versatile tool for late-stage functionalization in drug discovery. Their ability to enhance key physicochemical properties, coupled with their utility as synthetic handles for further diversification, makes them an attractive option for medicinal chemists seeking to rapidly optimize lead compounds. The photocatalytic methods for their late-stage introduction and the reliable protocols for their subsequent ring-opening provide a robust platform for exploring novel chemical space and accelerating the development of new therapeutic agents. As our understanding of the synthesis and reactivity of oxetanes continues to grow, so too will their impact on the design of next-generation pharmaceuticals.
References
-
Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central.[Link]
-
Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate.[Link]
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Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications.[Link]
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Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.[Link]
-
Oxetanes in Drug Discovery Campaigns. PubMed Central.[Link]
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Oxetane Synthesis via Alcohol C–H Functionalization. PubMed Central.[Link]
-
Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. PubMed Central.[Link]
-
Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications.[Link]
-
Full article: Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis.[Link]
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Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central.[Link]
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Application Notes and Protocols for Enhancing Metabolic Stability with Oxetan-3-amine Oxalate
Introduction: The Strategic Imperative for Metabolic Stability in Drug Discovery
In the landscape of modern drug discovery, the optimization of a lead candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a critical determinant of its ultimate clinical success. Among these parameters, metabolic stability—a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes—stands as a pivotal hurdle. Poor metabolic stability often translates to rapid clearance from the body, necessitating higher or more frequent dosing, which can, in turn, increase the risk of off-target effects and patient non-compliance. Consequently, the strategic and early-stage enhancement of metabolic stability is a paramount objective for medicinal chemists and drug development professionals.
This guide provides a detailed exploration of a powerful and increasingly utilized tool in the medicinal chemist's arsenal: the oxetane ring, and specifically, the versatile building block, oxetan-3-amine, often employed as its oxalate salt for improved handling and solubility. We will delve into the mechanistic underpinnings of how this unique four-membered heterocycle can significantly enhance the metabolic robustness of drug candidates and provide detailed, actionable protocols for its application and evaluation.
The Oxetane Moiety: A Bioisostere for Enhanced Physicochemical Properties
The oxetane ring has emerged as a valuable motif in drug design due to its unique combination of properties.[1] It is a small, polar, and three-dimensional structure that can serve as a bioisosteric replacement for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities.[1][2] The incorporation of an oxetane can confer a range of benefits, including:
-
Improved Aqueous Solubility: The inherent polarity of the oxetane's ether oxygen can enhance the solubility of a parent molecule, a crucial factor for oral bioavailability.[3]
-
Reduced Lipophilicity: In contrast to a gem-dimethyl group, which increases lipophilicity, the oxetane ring can offer steric bulk while maintaining or even reducing the overall lipophilicity of a compound.[4]
-
Enhanced Metabolic Stability: The strained four-membered ring of oxetane is surprisingly robust under physiological conditions and is less prone to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to other common alkyl groups.[4][5] This resistance to metabolism can significantly prolong a drug's half-life.
Oxetan-3-amine, in particular, is a widely used building block as it allows for the straightforward incorporation of the oxetane moiety into a lead compound via amide bond formation, reductive amination, or other common synthetic transformations.[1][6]
Mechanism of Metabolic Enhancement: Blocking Metabolic "Hot Spots"
A primary mechanism by which the oxetane ring enhances metabolic stability is by "shielding" or replacing metabolically vulnerable sites, often referred to as "metabolic hot spots." These are typically positions on a molecule that are readily oxidized by CYP enzymes, such as benzylic protons or terminal methyl groups.
By strategically replacing a metabolically labile group with a robust oxetane, chemists can effectively block the site of metabolism, forcing the body to rely on slower, alternative clearance pathways. This concept is illustrated in the workflow below.
Caption: Strategic replacement of a metabolic hot spot with an oxetane moiety.
Experimental Protocol: A Comparative In Vitro Metabolic Stability Study
The following protocol outlines a head-to-head comparison of a hypothetical parent compound ("Parent-A") with its oxetane-modified analogue ("Oxetane-A") using a human liver microsomal stability assay. This assay is a standard in vitro method to assess the intrinsic clearance of a compound.[7][8]
Objective:
To determine if the incorporation of the oxetan-3-amine moiety into Parent-A results in a significant increase in metabolic stability.
Materials:
-
Test Compounds:
-
Parent-A (e.g., 10 mM stock in DMSO)
-
Oxetane-A (e.g., 10 mM stock in DMSO)
-
-
Positive Controls:
-
Reagents:
-
Pooled Human Liver Microsomes (HLM) (e.g., 20 mg/mL stock)[9]
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an appropriate internal standard (for quenching and protein precipitation)
-
Deionized Water
-
Experimental Workflow:
Caption: Workflow for the in vitro microsomal stability assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of the test compounds and positive controls by diluting the 10 mM DMSO stocks in a suitable solvent (e.g., 50% acetonitrile in water) to a concentration of 100 µM.
-
On the day of the experiment, thaw the pooled human liver microsomes on ice. Dilute the microsomes to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[8] Keep on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the appropriate volume of the 100 µM working solution of each test and control compound to achieve a final incubation concentration of 1 µM.
-
Add the diluted human liver microsomes to each well.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (which will receive buffer instead).
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[10]
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex to ensure complete protein precipitation.
-
Centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.[11][12]
-
Data Analysis and Interpretation:
-
Quantification: The peak area ratio of the analyte to the internal standard is used to determine the amount of parent compound remaining at each time point.
-
Calculation of Half-Life (t½): The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot is used to calculate the half-life using the following equation:
-
t½ = -0.693 / slope
-
-
Calculation of Intrinsic Clearance (Clint): Intrinsic clearance is calculated using the following equation:
-
Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
-
Expected Results and Data Presentation:
The results of the microsomal stability assay should be presented in a clear and concise table, allowing for a direct comparison between Parent-A and Oxetane-A.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) |
| Parent-A | 15 | 92.4 |
| Oxetane-A | 55 | 25.2 |
| Verapamil | 10 | 138.6 |
| Diazepam | > 60 | < 23.1 |
Interpretation of Hypothetical Data:
In this hypothetical example, the incorporation of the oxetane-3-amine moiety in "Oxetane-A" resulted in a greater than 3.5-fold increase in the metabolic half-life and a corresponding decrease in intrinsic clearance compared to "Parent-A." This demonstrates a significant improvement in metabolic stability, suggesting that the oxetane group successfully blocked a key site of metabolism. The results for the positive controls, Verapamil (high clearance) and Diazepam (low clearance), validate the assay's performance.
Conclusion: A Valuable Strategy for Drug Optimization
The strategic incorporation of oxetane-3-amine into lead compounds represents a robust and effective method for enhancing metabolic stability.[13] By serving as a metabolically inert bioisostere for more labile functional groups, the oxetane moiety can significantly improve a compound's pharmacokinetic profile, thereby increasing its potential for successful clinical development. The protocols and methodologies outlined in this guide provide a framework for the rational design and evaluation of oxetane-containing drug candidates, empowering researchers to overcome common metabolic liabilities and advance more promising therapeutics toward the clinic.
References
-
A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. (2022). RSC Advances, 12(33), 21453–21461. Available from: [Link]
- Coe, K. J., & Koudriakova, T. (2021). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In High-Throughput Mass Spectrometry (LC-MS) in Drug Discovery (pp. 125-136). Humana, New York, NY.
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
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Al-Sanea, M. M., Al-Ghamdi, S. S., & Al-Tamimi, A. M. (2021). LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation. Molecules, 26(18), 5609. Available from: [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved from [Link]
- Mao, F., Ni, W., Xu, X., Wang, H., Wang, J., Ji, M., & Li, J. (2016). Applications of oxetanes in drug discovery and medicinal chemistry. Molecules, 21(1), 75.
- Kumar, P., & Kumar, V. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Discovery Today, 26(10), 2417-2427.
-
Fustero, S., & Sánchez-Roselló, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13059–13083. Available from: [Link]
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227–3246.
- Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O’Donnell, C. J., Di, L., ... & Kormos, B. L. (2012). Application of the matched molecular pair analysis to identify high-impact transformations for property optimization. Journal of medicinal chemistry, 55(7), 3414–3425.
-
Ballatore, C., Brunden, K. R., & Smith, A. B. (2018). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 9(10), 1032–1037. Available from: [Link]
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
-
Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from [Link]
- Ballatore, C., Brunden, K. R., & Smith, A. B. (2018). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 9(10), 1032–1037.
- Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12150–12231.
- Soós, T., & Varga, S. (2020). Strain‐Release‐Driven Modular Synthesis of Oxetane‐Based Amide Bioisosteres: Concise, Robust and Scalable Approach. Chemistry–A European Journal, 26(58), 13149-13153.
- Grygorenko, O. O., & Radchenko, D. S. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3, 3-disubstituted building blocks. ChemRxiv.
- Ballatore, C., Brunden, K. R., & Smith, A. B. (2018). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS medicinal chemistry letters, 9(10), 1032–1037.
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Application Note: Strategies and Protocols for the Effective Coupling of Oxetan-3-amine Oxalate in Medicinal Chemistry
Introduction: The Strategic Value of the Oxetane Motif
In modern drug discovery, the deliberate incorporation of small, strained ring systems has become a powerful strategy for optimizing the physicochemical and pharmacokinetic properties of lead compounds. Among these, the oxetane ring has emerged as a particularly valuable motif.[1] Replacing common functionalities like gem-dimethyl or carbonyl groups with an oxetane can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[2][3] Oxetan-3-amine, a key building block, provides a direct entry point for introducing this beneficial scaffold into a wide array of molecules through robust C-N bond forming reactions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Oxetan-3-amine oxalate in two of the most fundamental coupling reactions in medicinal chemistry: amide bond formation and reductive amination.[4] As a trusted laboratory partner, our goal is to equip you with not only step-by-step protocols but also the underlying chemical principles and field-proven insights to ensure reproducible success.
Critical Prerequisite: Handling this compound
Oxetan-3-amine is most commonly supplied as an oxalate salt for enhanced stability and ease of handling. It is crucial to recognize that the amine exists in its protonated, ammonium salt form and is therefore not nucleophilic. To participate in coupling reactions, the free amine must be liberated in situ.
This is achieved by adding a suitable non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). Since oxalic acid is diprotic and the amine is monoprotic, a stoichiometric excess of base is required to neutralize both the oxalic acid counter-ion and the acidic byproducts generated during the coupling reaction itself.
Expert Insight: A common starting point is to use 2.5 to 3.0 molar equivalents of base relative to the this compound salt. This ensures complete liberation of the free amine and maintains a sufficiently basic environment to drive the reaction to completion.
Protocol I: Amide Bond Formation via Activated Esters
Amide bond formation is one of the most frequently performed reactions in drug discovery.[5] The direct reaction between a carboxylic acid and an amine is unfavorable; therefore, the carboxylic acid must first be activated.[6][7] Modern coupling reagents, such as HATU and T3P®, accomplish this by generating highly reactive ester intermediates that are readily attacked by the amine nucleophile.[8][9]
Choosing Your Coupling Reagent
The selection of a coupling reagent is critical and depends on factors such as substrate sensitivity, cost, and ease of workup. Below is a comparison of two highly effective and commonly used reagents.
| Reagent | Full Name | Activation Mechanism | Advantages | Considerations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms a highly reactive OAt-active ester.[10] | High reactivity, fast reaction times, low rates of epimerization.[8] Excellent for hindered substrates. | Higher cost, generates tetramethylurea byproduct. |
| T3P® | Propanephosphonic Acid Anhydride | Forms a mixed phosphonic-carboxylic anhydride intermediate.[11][12] | Cost-effective, byproducts are water-soluble facilitating easy workup, low toxicity.[9][13] | Often requires slightly longer reaction times or gentle heating compared to HATU. |
Detailed Step-by-Step Protocol (HATU Coupling)
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.2 equiv)[10]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere
Procedure:
-
Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the Carboxylic Acid (1.0 equiv) and dissolve it in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Activation: Add HATU (1.2 equiv) to the solution, followed by DIPEA (3.0 equiv). Stir the mixture at room temperature.
-
Causality Note: This step, known as "pre-activation," allows the carboxylic acid to form the reactive OAt-active ester before the amine is introduced. For many substrates, this order of addition minimizes side reactions and improves yield.[14]
-
-
Amine Addition: In a separate vial, suspend This compound (1.1 equiv) in a small amount of the reaction solvent. Add this suspension to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the limiting reagent (typically the carboxylic acid) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with a larger volume of ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, saturated aqueous sodium chloride (brine). This removes DMF, excess base, and water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity, purity, and structure.
Workflow for Amide Coupling
Caption: Workflow for HATU-mediated amide coupling.
Protocol II: Reductive Amination
Reductive amination is a powerful, two-stage, one-pot reaction for forming C-N bonds between an amine and a carbonyl compound (aldehyde or ketone).[4][15] The first stage is the formation of a Schiff base or iminium ion intermediate, which is then reduced in the second stage by a selective hydride reagent to yield the final amine product.[16]
The Reducing Agent of Choice: STAB
Sodium triacetoxyborohydride (NaBH(OAc)₃), or STAB, is the reagent of choice for most reductive aminations.[17][18] Its mild nature and selectivity for reducing the protonated iminium ion over the starting carbonyl group are key advantages.[15][19] This selectivity allows all reagents to be mixed in a single pot without premature reduction of the aldehyde or ketone.
Expert Insight: While the reaction proceeds without an explicit acid catalyst for most aldehydes, the reaction with ketones can be sluggish. In such cases, the addition of a catalytic amount of acetic acid (e.g., 0.1-0.2 equivalents) can accelerate iminium ion formation and improve reaction rates.[18]
Detailed Step-by-Step Protocol (STAB Reductive Amination)
This protocol describes a general procedure for the reductive amination of an aldehyde with this compound.
Materials:
-
Aldehyde (or Ketone) (1.0 equiv)
-
This compound (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere
Procedure:
-
Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add the Aldehyde (1.0 equiv), This compound (1.2 equiv), and dissolve/suspend them in anhydrous DCE (or THF) to a concentration of approximately 0.1-0.2 M.
-
Base Addition: Add DIPEA (2.5 equiv) to the mixture to liberate the free amine. Stir for 5-10 minutes at room temperature to allow for initial imine formation.
-
Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the stirring mixture. A slight exotherm or gas evolution may be observed.
-
Causality Note: Adding STAB portion-wise helps to control the reaction rate and minimize potential side reactions. STAB is moisture-sensitive, so it should be handled quickly in a dry environment.[19]
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting aldehyde and the formation of the product by LC-MS. Reactions are typically complete within 3-24 hours.
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Validation: Purify the crude product by flash column chromatography on silica gel. Confirm the structure and purity of the final N-(oxetan-3-yl)alkylamine product by NMR and HRMS analysis.
Workflow for Reductive Amination
Caption: Workflow for STAB-mediated reductive amination.
References
- Wirth, T. (Ed.). (2016). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Wiley-VCH.
-
Wikipedia contributors. (2023). HATU. Wikipedia. [Link]
-
Bull, J. A., et al. (2021). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. Nature Chemistry. [Link]
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Medley, J. W. (n.d.). Myers Chem 115: Reductive Amination. Harvard University. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
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Huang, G., & Wang, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 262, 115802. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
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Alberico, F., & El-Faham, A. (2017). T3P® as a powerful coupling reagent in peptide chemistry. Chimica Oggi-Chemistry Today, 35(4), 44-49. [Link]
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Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]
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Cherepanov, V., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
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Tarasenko, N., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11658-11732. [Link]
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Use of Oxetan-3-amine oxalate in fragment-based drug discovery
Application Note & Protocols
Topic: Strategic Application of Oxetan-3-amine Oxalate in Fragment-Based Drug Discovery for Accelerated Hit-to-Lead Campaigns
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying high-quality chemical starting points for challenging biological targets. The success of this approach hinges on the quality and diversity of the fragment library, with a growing emphasis on molecules possessing three-dimensional character and favorable physicochemical properties. The oxetane ring has emerged as a premier structural motif in modern medicinal chemistry, valued for its ability to confer improved aqueous solubility, metabolic stability, and polarity while acting as a versatile bioisostere.[1][2][3] This document, authored from the perspective of a Senior Application Scientist, provides a detailed guide on the strategic use of this compound as a cornerstone building block for constructing high-impact fragment libraries and outlines robust protocols for their application in a typical FBDD campaign.
The Oxetane Motif: A Strategic Asset in Fragment Design
The decision to incorporate a specific chemical scaffold into a fragment library is driven by its potential to solve common drug development challenges. The oxetane ring, a four-membered oxygen-containing heterocycle, is not merely a novelty; it is a tactical tool for embedding desirable drug-like properties at the earliest stage of discovery.
Causality of Physicochemical Benefits
The utility of the oxetane motif stems from its unique combination of structural and electronic properties:
-
Enhanced Aqueous Solubility: Poor solubility is a primary cause of compound attrition. The oxetane ring, with its exposed oxygen lone pairs, is a potent hydrogen bond acceptor, often more so than other cyclic ethers or even some carbonyl groups.[4][5] Replacing a lipophilic gem-dimethyl group with a polar oxetane can dramatically increase aqueous solubility, sometimes by orders of magnitude, which is critical for reliable screening and downstream formulation.[3][6]
-
Metabolic Stability: The strained ring system is surprisingly robust against metabolic degradation by cytochrome P450 (CYP) enzymes.[3] Incorporating an oxetane can block metabolically labile sites, extending a compound's half-life and improving its pharmacokinetic profile.
-
Modulation of Basicity: The inductive electron-withdrawing effect of the oxetane oxygen can significantly reduce the pKa of adjacent amines.[1][7] This is a crucial tactic for mitigating off-target effects associated with high basicity, such as hERG channel inhibition.
-
Vectorial Exit Point & 3D-Scaffolding: Unlike flat aromatic rings, the puckered, sp³-rich structure of oxetane provides defined three-dimensional exit vectors.[3] This pre-organizes appended functionality into unexplored chemical space, increasing the probability of forming selective and high-quality interactions with a protein target.[3][4]
This compound: The Ideal Entry Point
While the oxetane core provides the benefits, Oxetan-3-amine provides the utility. It is one of the most widely used oxetane building blocks in drug discovery campaigns.[8] The primary amine at the 3-position serves as a versatile synthetic handle for rapid library elaboration via robust chemistries like amide coupling and reductive amination.[8] The oxalate salt form is preferred for its superior handling properties, including crystallinity and stability, ensuring consistency in library synthesis and screening operations.
Building a High-Impact Oxetane-Based Fragment Library
The goal is not to build the largest library, but the smartest one. Using Oxetan-3-amine as a central scaffold allows for the systematic exploration of chemical space around a privileged core.
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Synthetic Pathways to Novel Oxetane Derivatives: An Application Guide for Oxetan-3-amine Oxalate
Introduction: The Rising Prominence of the Oxetane Motif in Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, offer significant advantages in drug design.[1][2] Oxetanes can act as valuable bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl moieties, often leading to improved aqueous solubility, metabolic stability, and lipophilicity of drug candidates.[1][3] The incorporation of an oxetane motif can also influence the basicity of neighboring amines, a critical parameter for optimizing pharmacokinetic profiles and minimizing off-target effects.[4]
Oxetan-3-amine, in particular, serves as a versatile building block for introducing the oxetane scaffold into a wide array of molecules.[3] It is typically supplied as an oxalate salt to enhance its stability and handling. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic routes to novel derivatives starting from Oxetan-3-amine oxalate. We will delve into the practical aspects of handling this salt and detail robust protocols for key chemical transformations, including N-acylation, reductive amination, sulfonylation, and urea formation. Each section will provide not only step-by-step procedures but also the underlying mechanistic principles and expert insights to ensure successful and reproducible outcomes.
Handling and In Situ Liberation of the Free Amine from this compound
This compound is a crystalline solid that is more stable and easier to handle than the corresponding free amine, which is a volatile liquid. However, the presence of the oxalate counter-ion necessitates a neutralization step to liberate the nucleophilic free amine prior to most derivatization reactions. This can be achieved either as a separate workup step or, more conveniently, in situ.
Core Principle: The oxalate dianion is the conjugate base of oxalic acid, a dicarboxylic acid. To liberate the free oxetan-3-amine, a base stronger than the amine itself is required to deprotonate the ammonium salt. Common inorganic bases such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or organic bases like triethylamine (NEt₃) are typically employed. The choice of base depends on the specific reaction conditions and the compatibility of the subsequent reagents.
Protocol for In Situ Neutralization:
A common and efficient method is to perform the neutralization in the reaction vessel just before the addition of other reagents.
-
Step 1: To a stirred suspension of this compound in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)), add 2.2 to 2.5 equivalents of a suitable base (e.g., triethylamine or diisopropylethylamine (DIPEA)).
-
Step 2: Stir the mixture at room temperature for 15-30 minutes. The formation of a precipitate (the oxalate salt of the added base) may be observed.
-
Step 3: The resulting mixture containing the free Oxetan-3-amine can often be used directly in the subsequent reaction without filtration.
It is crucial to ensure that the chosen base does not interfere with the desired chemical transformation. For instance, while triethylamine is widely used, its nucleophilicity can sometimes lead to side reactions. In such cases, a bulkier, non-nucleophilic base like DIPEA is a preferable alternative.
Synthetic Transformations of Oxetan-3-amine
Once the free amine is liberated, a plethora of synthetic transformations can be employed to generate a diverse library of novel oxetane derivatives. The following sections detail the protocols for some of the most common and synthetically useful reactions.
N-Acylation: Formation of Amide Derivatives
The formation of an amide bond is one of the most fundamental reactions in medicinal chemistry. N-acylation of Oxetan-3-amine provides access to a wide range of derivatives with diverse functionalities.
Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of Oxetan-3-amine onto the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or an activated carboxylic acid). This is typically followed by the elimination of a leaving group.
Experimental Protocol: N-Acylation with an Acid Chloride
-
Step 1: Neutralization. In a round-bottom flask, suspend this compound (1.0 eq.) in DCM. Add triethylamine (2.5 eq.) and stir at room temperature for 20 minutes.
-
Step 2: Acylation. Cool the mixture to 0 °C in an ice bath. Add a solution of the desired acid chloride (1.1 eq.) in DCM dropwise over 10 minutes.
-
Step 3: Reaction Monitoring. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 4: Workup. Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 5: Purification. Purify the crude product by column chromatography on silica gel to afford the desired N-acylated oxetane derivative.
| Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) |
| This compound | Benzoyl chloride | Triethylamine | DCM | >90 |
| This compound | Acetyl chloride | DIPEA | THF | >95 |
| This compound | Cyclopropanecarbonyl chloride | Triethylamine | DCM | 85-95 |
Table 1: Representative examples of N-acylation reactions.
Reductive Amination: Synthesis of Secondary and Tertiary Amines
Reductive amination is a powerful method for the formation of C-N bonds and allows for the introduction of a wide variety of alkyl and aryl groups onto the nitrogen atom of Oxetan-3-amine.[5][6]
Mechanistic Insight: The reaction proceeds in two main steps. First, the amine reacts with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate.[7] This is followed by the reduction of the C=N double bond by a suitable reducing agent to yield the corresponding secondary or tertiary amine.[7] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).
Experimental Protocol: Reductive Amination with an Aldehyde
-
Step 1: Neutralization. To a solution of this compound (1.0 eq.) in methanol (MeOH), add sodium bicarbonate (2.5 eq.) and stir for 30 minutes at room temperature.
-
Step 2: Imine Formation. Add the desired aldehyde (1.2 eq.) to the mixture, followed by a catalytic amount of acetic acid (0.1 eq.). Stir the reaction mixture at room temperature for 1-2 hours.
-
Step 3: Reduction. Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Step 4: Reaction Monitoring and Workup. Stir the reaction at room temperature for an additional 2-3 hours. Monitor by TLC or LC-MS. Once complete, carefully add water to quench the excess reducing agent. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Step 5: Purification. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
| Reactant 1 | Reactant 2 (Carbonyl) | Reducing Agent | Solvent | Yield (%) |
| This compound | Benzaldehyde | NaBH₄ | Methanol | 80-90 |
| This compound | Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | 75-85 |
| This compound | Acetone | NaBH₃CN | Methanol | 85-95 |
Table 2: Representative examples of reductive amination reactions.
Sulfonylation: Formation of Sulfonamides
Sulfonamides are a key functional group in a large number of pharmaceuticals. The reaction of Oxetan-3-amine with sulfonyl chlorides provides a direct route to this important class of compounds.
Mechanistic Insight: Similar to N-acylation, sulfonylation involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride, leading to the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Experimental Protocol: Synthesis of N-(Oxetan-3-yl)benzenesulfonamide
-
Step 1: Neutralization. In a flask, suspend this compound (1.0 eq.) in pyridine.
-
Step 2: Sulfonylation. Cool the mixture to 0 °C and add benzenesulfonyl chloride (1.1 eq.) dropwise.
-
Step 3: Reaction. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Step 4: Workup. Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Step 5: Purification. Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by recrystallization or column chromatography.
| Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) |
| This compound | Benzenesulfonyl chloride | Pyridine | Pyridine | 80-90 |
| This compound | p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | 85-95 |
| This compound | Methanesulfonyl chloride | DIPEA | Dichloromethane | >90 |
Table 3: Representative examples of sulfonylation reactions.
Urea Formation: Reaction with Isocyanates
The reaction of amines with isocyanates is a highly efficient method for the synthesis of ureas, another important pharmacophore.[8] This reaction is generally high-yielding and proceeds under mild conditions.
Mechanistic Insight: The reaction involves the nucleophilic addition of the amine to the central carbon atom of the isocyanate group. The reaction is typically fast and does not require a catalyst.[9]
Experimental Protocol: Synthesis of 1-(Oxetan-3-yl)-3-phenylurea
-
Step 1: Neutralization. Suspend this compound (1.0 eq.) in THF and add triethylamine (2.5 eq.). Stir for 20 minutes at room temperature.
-
Step 2: Urea Formation. Add a solution of phenyl isocyanate (1.05 eq.) in THF dropwise to the reaction mixture at room temperature.
-
Step 3: Reaction. Stir the reaction mixture for 1-2 hours at room temperature. The product often precipitates from the reaction mixture.
-
Step 4: Isolation. Collect the precipitate by filtration, wash with cold THF, and dry under vacuum to obtain the desired urea derivative. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.
| Reactant 1 | Reactant 2 | Solvent | Yield (%) |
| This compound | Phenyl isocyanate | THF | >95 |
| This compound | Cyclohexyl isocyanate | Dichloromethane | >95 |
| This compound | 4-Chlorophenyl isocyanate | Acetonitrile | >90 |
Table 4: Representative examples of urea formation reactions.
Advanced Synthetic Routes
Beyond these fundamental transformations, Oxetan-3-amine can participate in more complex, yet powerful, synthetic methodologies to construct intricate molecular architectures.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an amine and an aryl halide or triflate.[10][11][12] This reaction is a cornerstone of modern organic synthesis for accessing arylamines.[13]
Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base. Reductive elimination from the resulting palladium-amido complex furnishes the desired arylamine and regenerates the Pd(0) catalyst.[12]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or related heterocyclic systems.[14][15] While not a direct derivatization of the amine, Oxetan-3-amine can be envisioned as a precursor to a key intermediate for a Pictet-Spengler type reaction after appropriate functionalization.
Conceptual Workflow:
Caption: Conceptual workflow for Pictet-Spengler reaction.
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[16][17] Avoid inhalation of dust and contact with skin and eyes.[18] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.[17] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[19][20]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel oxetane-containing derivatives with significant potential in drug discovery. This application note has provided a detailed overview of the essential handling procedures and robust protocols for key synthetic transformations, including N-acylation, reductive amination, sulfonylation, and urea formation. By understanding the underlying chemical principles and following the detailed experimental guidelines, researchers can effectively utilize this important reagent to explore new chemical space and advance their drug discovery programs. The presented methodologies, coupled with advanced synthetic strategies like the Buchwald-Hartwig amination, pave the way for the creation of a diverse range of innovative molecules with potentially enhanced pharmacological properties.
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). National Institutes of Health. [Link]
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
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Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (2017). Chemical Communications. [Link]
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Applications of oxetanes in drug discovery and medicinal chemistry. (2023). National Center for Biotechnology Information. [Link]
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Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. [Link]
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Oxetanes in Drug Discovery Campaigns. (2023). ACS Publications. [Link]
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The Pictet-Spengler Reaction Updates Its Habits. (2016). National Center for Biotechnology Information. [Link]
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Urea formation via reaction of an isocyanate with an amine. (2022). ResearchGate. [Link]
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An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2018). National Center for Biotechnology Information. [Link]
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Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy‐amino‐λ‐sulfanenitrile Intermediate. (2020). ResearchGate. [Link]
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Oxetanes in naturally occurring bioactive molecules. (2016). ResearchGate. [Link]
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Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6-sulfanenitrile Intermediate. (2020). Semantic Scholar. [Link]
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Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers. [Link]
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Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). National Center for Biotechnology Information. [Link]
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Sequential O- and N-acylation protocol for high-yield preparation and modification of rotaxanes: synthesis, functionalization, structure, and intercomponent interaction of rotaxanes. (2006). PubMed. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Publishing. [Link]
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Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). National Center for Biotechnology Information. [Link]
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Full article: Synthetic oxetanes in drug discovery: where are we in 2025?. (2024). Taylor & Francis. [Link]
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Tandem Amination/Oxetane Ring Opening toward Benzomorpholines. (2021). PubMed. [Link]
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Safety Data Sheet AMMONIUM OXALATE Monohydrate. (n.d.). ChemSupply Australia. [Link]
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One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. (2013). Beilstein Journals. [Link]
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The Oxa-Pictet–Spengler Reaction: A Highlight on the Different Efficiency between Isochroman and Phthalan or Homoisochroman Derivative Syntheses. (2020). ResearchGate. [Link]
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Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2012). ResearchGate. [Link]
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The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. (2000). ResearchGate. [Link]
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Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). National Center for Biotechnology Information. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]
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On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh() complexes. (2000). Chemical Communications. [Link]
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Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminooxetanes
Welcome to the technical support center for the synthesis of 3-aminooxetanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable scaffold into their synthetic programs. 3-Aminooxetanes are increasingly sought-after building blocks in drug discovery, prized for their ability to serve as polar, three-dimensional bioisosteres for carbonyls and gem-dimethyl groups, often improving properties like solubility and metabolic stability.[1][2]
However, their synthesis is frequently challenging due to the inherent ring strain of the four-membered oxetane core.[3][4] This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the common pitfalls encountered during their synthesis.
Part 1: Core Synthetic Challenges & Troubleshooting
The primary difficulties in synthesizing 3-aminooxetanes stem from two main factors: the kinetic challenge of forming a strained four-membered ring and the stability of the final product.[3][4]
Diagram: Major Synthetic Pathways
The synthesis of 3-aminooxetanes generally follows one of two major strategies: intramolecular cyclization of a suitable acyclic precursor or a [2+2] cycloaddition.
Caption: Overview of the two primary routes to 3-aminooxetane cores.
Troubleshooting Guide 1: Intramolecular Cyclization
The most common method for forming the oxetane ring is the intramolecular Williamson ether synthesis from a 1,3-diol derivative where one hydroxyl is a good leaving group.[3]
Q: My intramolecular cyclization to form the oxetane ring is giving very low yields. What are the likely causes and solutions?
A: Low yields in this critical step are common and typically point to issues with the substrate, base, or reaction conditions. The kinetics of forming a four-membered ring are significantly slower than for five- or six-membered rings, making the reaction highly sensitive to competing pathways.[3][4]
-
Causality 1: Poor Leaving Group: The cyclization requires a highly effective leaving group to overcome the activation energy associated with forming the strained ring.
-
Troubleshooting:
-
Avoid Chlorides/Bromides: Simple halides are often insufficient.
-
Use Sulfonates: Mesylates (Ms), tosylates (Ts), or nosylates (Ns) are superior leaving groups. Activate the primary alcohol of your diol precursor with the corresponding sulfonyl chloride. Ensure the reaction is run at 0 °C to prevent side reactions and that a non-nucleophilic base (e.g., triethylamine, DIPEA) is used to scavenge the HCl byproduct.
-
-
-
Causality 2: Incorrect Base Selection: The choice of base is critical. It must be strong enough to deprotonate the secondary alcohol but not so sterically hindered that it favors elimination (E2) side reactions.
-
Troubleshooting:
-
Sodium hydride (NaH): A strong, non-nucleophilic base that works well. Use fresh, high-purity NaH. Ensure your solvent (e.g., THF, DMF) is anhydrous.
-
Potassium tert-butoxide (KOtBu): Can be effective but its steric bulk may promote elimination, especially with hindered substrates.
-
Temperature Control: Add the base at a low temperature (0 °C) and allow the reaction to slowly warm to room temperature or apply gentle heat. This minimizes decomposition and side reactions.
-
-
-
Causality 3: Competing Side Reactions: The primary competing pathways are intermolecular polymerization and E2 elimination to form an allyl alcohol.
-
Troubleshooting:
-
High Dilution: To favor the intramolecular cyclization over intermolecular polymerization, run the reaction at high dilution (typically ≤0.1 M). Use a syringe pump for slow addition of the substrate to the base slurry.
-
Substrate Design: Ensure your leaving group is on the primary carbon and the cyclizing alcohol is secondary. This geometry is optimal for the required SN2 displacement.
-
-
Diagram: Troubleshooting Low Cyclization Yield
Caption: Decision workflow for troubleshooting poor cyclization yields.
Troubleshooting Guide 2: Paternò-Büchi Reaction
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a powerful but often complex method for oxetane synthesis.[3][5][6][7]
Q: My Paternò-Büchi reaction is failing or giving a complex mixture of products. How can I improve the outcome?
A: Success in this reaction hinges on controlling the excited state of the carbonyl, managing stereoselectivity, and suppressing side reactions like alkene dimerization.[7][8]
-
Causality 1: Mismatched Electronic Properties: The reaction efficiency depends on the nature of the alkene and the carbonyl partner. Electron-rich alkenes (like silyl enol ethers, used to generate 3-silyloxyoxetanes as precursors to 3-aminooxetanes) react best with photoexcited carbonyls.[3][5]
-
Troubleshooting:
-
Substrate Choice: For synthesizing 3-aminooxetane precursors, the reaction of an aryl aldehyde with a silyl enol ether is a well-established route.[3]
-
Solvent Choice: The solvent can influence the reaction pathway. Non-polar solvents often favor the desired cycloaddition.
-
-
-
Causality 2: Poor Regio- or Stereoselectivity: The reaction can proceed through either a singlet or triplet excited state of the carbonyl, leading to different intermediates (concerted vs. biradical) and potentially different stereochemical outcomes.[3][7]
-
Troubleshooting:
-
Photosensitizers: If using a triplet-state reaction, a photosensitizer like benzophenone might be necessary to ensure efficient population of the triplet state.[6]
-
Chiral Auxiliaries: Achieving high diastereoselectivity often requires the use of chiral auxiliaries on either the alkene or carbonyl partner.
-
-
-
Causality 3: Alkene Dimerization: A common side reaction is the photochemical dimerization of the alkene starting material.
-
Troubleshooting:
-
Aromatic Additives: The addition of aromatic compounds like p-xylene has been shown to suppress competing alkene dimerization, leading to cleaner reactions and higher yields of the desired spirocyclic oxetanes.[8]
-
Wavelength Control: Use appropriate filters on your photochemical reactor to irradiate at a wavelength that selectively excites the carbonyl compound, not the alkene.
-
-
Part 2: Stability and Handling FAQs
3-Aminooxetanes can be unstable, particularly in their free-base form. Proper handling and protection are crucial for successful downstream applications.
Q: My purified 3-aminooxetane decomposes upon storage or during subsequent reaction steps (e.g., column chromatography). Why is this happening and how can I prevent it?
A: The instability of 3-aminooxetanes is a well-documented challenge.[1][9][10] It arises from the high ring strain, which makes the oxetane susceptible to ring-opening, especially under acidic conditions or in the presence of nucleophiles.[1][9][11] The free amino group can even act as an internal nucleophile, catalyzing decomposition.
-
Solution 1: Amine Protection: The most effective strategy is to protect the amine. This drastically increases the compound's stability.
-
Boc Group (tert-butoxycarbonyl): This is the most common and highly effective protecting group. It is stable to a wide range of conditions but can be easily removed with a strong acid like trifluoroacetic acid (TFA).[12][13]
-
Cbz Group (carboxybenzyl): Another robust option, typically removed by catalytic hydrogenation (H₂, Pd/C).[12][13]
-
Orthogonal Strategy: If your synthesis involves multiple protecting groups, choose them so they can be removed under different conditions (e.g., Boc is acid-labile, Cbz is removed by hydrogenation).[12]
-
-
Solution 2: Salt Formation: If the free amine is required, converting it to a salt (e.g., hydrochloride or oxalate) can significantly improve its stability and shelf-life.
-
Solution 3: Purification & Storage:
-
Chromatography: Avoid silica gel chromatography for unprotected 3-aminooxetanes, as the acidic nature of silica can cause rapid decomposition on the column. If purification is necessary, consider using deactivated (e.g., triethylamine-washed) silica or an alternative stationary phase like alumina.
-
Storage: Store protected 3-aminooxetanes and their salts at low temperatures (≤ -4 °C) under an inert atmosphere (e.g., argon or nitrogen).[14]
-
Table: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Installation Reagent | Deprotection Condition | Stability Profile |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | Strong Acid (TFA, HCl) | Stable to base, hydrogenation, and most nucleophiles.[13] |
| Carboxybenzyl | Cbz or Z | Cbz-Cl, Base | H₂, Pd/C (Hydrogenolysis) | Stable to acidic and basic conditions. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Base | Base (e.g., Piperidine) | Stable to acid and hydrogenation; base-labile.[13] |
Part 3: Key Experimental Protocols
These protocols are provided as a starting point and may require optimization based on your specific substrate.
Protocol 1: Synthesis of N-Boc-3-aminooxetane via Intramolecular Cyclization
This protocol is adapted from common literature procedures for cyclizing a protected 3-amino-1,2-propanediol derivative.
Step 1: Mesylation of the Primary Alcohol
-
To a flame-dried round-bottom flask under an argon atmosphere, dissolve N-Boc-3-amino-1,2-propanediol (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane (DCM) at 0 °C.
-
Slowly add methanesulfonyl chloride (Ms-Cl, 1.1 equiv.) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude mesylate is often used directly in the next step without further purification.
Step 2: Base-Mediated Cyclization
-
To a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel under an argon atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) in anhydrous THF (to make a final concentration of ~0.1 M).
-
Cool the suspension to 0 °C.
-
Dissolve the crude mesylate from Step 1 in anhydrous THF and add it to the addition funnel.
-
Add the mesylate solution dropwise to the NaH suspension over 1-2 hours.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently heat to reflux (approx. 65 °C) for 12-18 hours, monitoring by GC-MS or LC-MS.
-
Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (using a hexane/ethyl acetate gradient) to yield N-Boc-3-aminooxetane.
Protocol 2: Boc-Protection of 3-Aminooxetane
-
Dissolve 3-aminooxetane (1.0 equiv., can be used as its salt) in a suitable solvent like DCM or a mixture of 1,4-dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a base such as triethylamine (1.2 equiv.) or aqueous sodium bicarbonate.
-
Stir at room temperature for 4-12 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
If using an organic solvent, wash the reaction mixture with water and brine. If using an aqueous mixture, extract with an organic solvent like ethyl acetate.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified by chromatography if necessary.
References
- Burkhard, J. A., et al. (2017). Oxetanes in Drug Discovery: From Nuisance to Novelty. Angewandte Chemie International Edition, 56(40), 12096-12117.
- Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(27), 4516-4520.
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231. [Link]
-
Lai, Z., et al. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(36), 9896-9901. [Link]
-
Steen, J. S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12457-12489. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
-
D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18(9), 2223-2275. [Link]
-
Frontiers in Chemistry. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Protecting Groups. [Link]
-
Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? [Link]
-
RSC Publishing. (2021). Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Chemical Communications. [Link]
-
Beilstein Journals. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
RSC Publishing. (2019). Synthesis of functionalised spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. [Link]
-
Chemistry LibreTexts. Intramolecular Addition (Cyclization) Reactions. [Link]
-
RSC Publishing. (2021). Strain-release enabled [3 + 2] annulation of 3-aminooxetanes with simple C=N bonds: facile synthesis of imidazolidines. Organic Chemistry Frontiers. [Link]
-
NIH National Center for Biotechnology Information. (2012). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. [Link]
-
RSC Publishing. (2020). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strain-release enabled [3 + 2] annulation of 3-aminooxetanes with simple C [[double bond, length as m-dash]] N bonds: facile synthesis of imidazolidines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. chemimpex.com [chemimpex.com]
Technical Support Center: Navigating Oxetane Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for oxetane synthesis. As a Senior Application Scientist, I understand the unique challenges and immense potential of incorporating the oxetane motif into complex molecules. This guide is designed to provide you with practical, field-tested advice to help you troubleshoot common issues and proactively design synthetic routes that preserve the integrity of this valuable heterocyclic core.
The oxetane ring, a four-membered cyclic ether, offers a fascinating duality: it can be a stable, polarity-modulating isostere for gem-dimethyl or carbonyl groups in medicinal chemistry, yet its inherent ring strain (approximately 106 kJ·mol⁻¹) also makes it susceptible to ring-opening reactions.[1] This guide will equip you with the knowledge to harness the stability of oxetanes when desired and to strategically employ their reactivity when necessary.
Troubleshooting Common Issues: A Q&A Approach
This section addresses some of the most frequent problems encountered during syntheses involving oxetanes.
Q1: My oxetane ring unexpectedly opened during my reaction. What are the most likely culprits?
A1: Oxetane ring-opening is most commonly initiated by acidic conditions, strong Lewis acids, or certain nucleophiles, often at elevated temperatures.[2][3]
-
Acidic Conditions: Protic acids can protonate the oxetane oxygen, activating the ring for nucleophilic attack. Even seemingly mild acidic conditions, such as those used during aqueous workup or chromatography on silica gel, can lead to decomposition.[4] Concentrated acids like H₂SO₄ or HClO₄ can cause ring-opening as readily as they do for epoxides.[2]
-
Lewis Acids: Strong Lewis acids coordinate to the oxetane oxygen, facilitating ring cleavage.[2][5] While this can be a synthetically useful strategy, it is a common cause of unintentional decomposition.[1] For instance, Lewis acids like SnCl₄ have been used to intentionally promote ring-opening and rearrangement.[3]
-
Reducing Agents: While many reducing agents are tolerated, powerful hydride sources like lithium aluminum hydride (LiAlH₄) can induce ring-opening, especially at temperatures above 0 °C.[2][4]
-
Temperature: Elevated temperatures can provide the necessary activation energy for ring-opening, particularly when other activating species are present.
Q2: I'm attempting a reaction under acidic conditions. How can I protect the oxetane ring?
A2: The best strategy is to avoid strongly acidic conditions altogether if the oxetane needs to remain intact.[4]
-
pH Control: Whenever possible, maintain a pH above 1.[2] Some studies have shown that 2-sulfonyloxetanes can be stable across a pH range of 1–10.[1]
-
Alternative Reagents: For reactions that typically employ acidic catalysts, seek milder alternatives. For example, in esterification reactions, instead of using strong acids like HCl, opt for base-mediated methods using alkyl halides and a non-nucleophilic base like Hünig's base (DIPEA).[4]
-
Careful Workup: During reaction workup, use a buffered aqueous solution or a mild base (e.g., saturated NaHCO₃ solution) to neutralize any residual acid before extraction and concentration.
-
Chromatography Considerations: Use deactivated silica gel or alternative stationary phases like alumina for purification to minimize on-column degradation.
Q3: My ester reduction with LiAlH₄ is cleaving the oxetane. What are my options?
A3: This is a common issue. The Lewis acidity of the aluminum species and the reaction temperature are key factors.
-
Temperature Control: Perform the reduction at very low temperatures. Successful reductions of oxetane-containing esters with LiAlH₄ have been reported at temperatures between –30 °C and –10 °C.[4]
-
Alternative Hydride Sources: Sodium borohydride (NaBH₄) is a milder reducing agent and can be a better choice. Reductions of oxetane esters with NaBH₄ at 0 °C have been shown to minimize decomposition and provide higher yields of the desired alcohol.[4]
Q4: I need to perform a nucleophilic substitution on a substrate containing an oxetane. Will the oxetane interfere?
A4: Generally, oxetanes are stable under basic and neutral conditions, making many standard nucleophilic substitution reactions feasible.[2] Strong nucleophiles under basic conditions typically do not open the oxetane ring.[2] However, there are important considerations:
-
Intramolecular Reactions: Be mindful of the potential for intramolecular ring-opening if a nucleophilic group is positioned to attack the oxetane ring.
-
Lewis Acid Catalysis: Avoid using Lewis acids to promote the substitution, as this will likely activate the oxetane for ring-opening.[2]
-
Temperature: As with other potentially problematic reactions, keeping the temperature as low as reasonably possible is a good general practice.
Prophylactic Strategies: Designing for Success
Careful planning is the most effective way to avoid unintended oxetane ring-opening.
FAQs for Synthetic Route Design
What are the most robust methods for forming the oxetane ring itself?
The Williamson etherification is a classic and reliable method, involving the intramolecular cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group (e.g., tosylate, mesylate).[1][6] This reaction is typically performed under basic conditions (e.g., NaH, KOtBu), which are well-tolerated by the forming oxetane ring.[1] Another common strategy is the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene.[6]
When should I introduce the oxetane moiety in a multi-step synthesis?
Given their stability to a wide range of non-acidic reagents, oxetanes can often be introduced early in a synthetic sequence.[2] This is particularly advantageous as it allows for the modification of other parts of the molecule without affecting the oxetane core. However, if late-stage transformations require harsh acidic or strongly Lewis acidic conditions, it may be necessary to form the oxetane ring in the final steps of the synthesis.
Are there "oxetane-friendly" versions of common reactions?
Yes. A significant body of research has focused on developing reaction conditions that are compatible with the oxetane ring.
| Reaction Type | Standard Conditions (Risk of Ring-Opening) | Oxetane-Tolerant Conditions |
| Ester Hydrolysis | Strong acid (e.g., HCl, H₂SO₄) | Basic conditions (e.g., NaOH, LiOH)[4] |
| Ester Reduction | LiAlH₄ at room temperature or elevated temperatures | LiAlH₄ at -30 to -10 °C; NaBH₄ at 0 °C[4] |
| Nitrile Hydrolysis | Concentrated acids | Basic hydrolysis[4] |
| Amine Coupling | Reactions requiring strong Lewis acid catalysts | Defluorosulfonylative coupling with K₂CO₃[6] |
Validated Protocols
The following are examples of protocols that have been successfully used to perform transformations on oxetane-containing molecules while preserving the ring.
Protocol 1: Base-Mediated Hydrolysis of an Oxetane-Containing Ester
This protocol is adapted from methodologies that prioritize basic conditions to avoid acid-catalyzed ring-opening.[4]
-
Dissolution: Dissolve the oxetane-containing ester (1.0 equiv) in a suitable solvent mixture such as THF/methanol/water (e.g., 2:1:1 ratio).
-
Base Addition: Add an excess of a suitable base, such as lithium hydroxide (LiOH) (e.g., 3.0 equiv).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully acidify the mixture to a neutral pH with a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
Protocol 2: Low-Temperature Reduction of an Oxetane-Containing Carboxylate
This protocol is based on the finding that low temperatures are crucial for preventing ring-opening with strong reducing agents like LiAlH₄.[4]
-
Setup: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of the oxetane-containing ester (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to –30 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Reagent Addition: Slowly add a solution of LiAlH₄ in THF (e.g., 1.5 equiv) dropwise, maintaining the internal temperature below –10 °C.
-
Reaction: Stir the reaction at this low temperature for the required time (monitoring by TLC or LC-MS is recommended).
-
Quenching: Carefully quench the reaction at low temperature by the sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Workup: Allow the mixture to warm to room temperature and stir until a white precipitate forms. Filter the mixture through a pad of Celite, washing with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting alcohol by flash chromatography.
Mechanistic Insights & Decision-Making Workflows
Understanding the mechanisms of ring-opening is key to avoiding it.
Mechanism of Acid-Catalyzed Ring-Opening
Under acidic conditions, the oxetane oxygen is protonated, forming a good leaving group (a hydroxyl group). A nucleophile can then attack one of the ring carbons in an Sₙ2 or Sₙ1-like fashion, leading to ring cleavage.
Caption: Acid-catalyzed opening of an oxetane ring.
Workflow for Reagent Selection
When planning a synthesis, use the following decision tree to select appropriate reagents and conditions.
Caption: Decision workflow for oxetane-compatible reagents.
By understanding the stability profile of the oxetane ring and carefully selecting reaction conditions, you can successfully incorporate this valuable motif into your target molecules. This guide provides a starting point for troubleshooting and synthetic planning. Always refer to the primary literature for the most specific and up-to-date information regarding your particular substrate and transformation.
References
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11698. [Link]
-
Veits, G. K., & Wossidlo, F. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 18, 1246–1313. [Link]
-
Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Thompson, J. (2014). Oxetane: Drug Development, Synthesis & Applications. The Dong Group Literature Seminar. [Link]
-
Ahmad, S., Zahoor, A. F., Parveen, S., & Naqvi, S. A. R. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1395-1422. [Link]
-
Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
Technical Support Center: Optimization of Reaction Conditions for Oxetan-3-amine Oxalate
An In-Depth Technical Guide for Drug Development Professionals
Welcome to the technical support center for the synthesis and optimization of Oxetan-3-amine oxalate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable building block. Oxetan-3-amine, and its crystalline oxalate salt, serve as crucial components in modern drug discovery, often used to replace less favorable motifs like gem-dimethyl or carbonyl groups to enhance properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2]
However, the inherent ring strain of the oxetane core presents unique synthetic challenges that require careful control of reaction conditions to prevent unwanted side reactions, primarily acid-catalyzed ring-opening.[3][4] This document provides a comprehensive, experience-driven guide to navigate these challenges, structured in a practical question-and-answer format.
Core Synthesis Pathway Overview
The most common and scalable synthesis of Oxetan-3-amine originates from commercially available Oxetan-3-one. The general pathway involves a Henry reaction, dehydration, reduction, and final salt formation. Understanding this sequence is critical for effective troubleshooting.
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the oxalate salt of Oxetan-3-amine preferred over the free base?
A1: The free base of Oxetan-3-amine is a low-boiling, thermally sensitive liquid, which makes it difficult to purify on a large scale via distillation.[5] The formation of the oxalate salt serves three primary purposes:
-
Facilitates Purification: It converts the liquid amine into a stable, crystalline solid that can be easily purified by filtration and recrystallization.
-
Enhances Stability: The salt form is significantly more stable for long-term storage compared to the free base.
-
Improves Handling: As a solid, it is easier and safer to handle, weigh, and dispense in subsequent reactions.
Q2: What are the critical safety precautions when working with oxetanes and their precursors?
A2: Oxetan-3-one is a ketone and should be handled in a well-ventilated area, avoiding personal contact and inhalation.[6] Standard personal protective equipment (gloves, safety glasses, lab coat) is mandatory.[7] The catalytic hydrogenation step involves flammable hydrogen gas and requires specialized high-pressure equipment and adherence to strict safety protocols. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q3: Can other reducing agents be used for the nitro reduction step?
A3: While catalytic hydrogenation is the most reported and scalable method, other reducing agents must be chosen with extreme care. Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are generally not recommended as they can lead to the decomposition of the oxetane ring, especially at temperatures above 0 °C.[3] Milder conditions are obligatory to maintain the integrity of the strained ring.[3]
Troubleshooting Guide: From Synthesis to Isolation
This section addresses specific problems that may arise during the synthesis.
Caption: Decision tree for troubleshooting low-yield issues.
Problem 1: Low yield in the nitro reduction (hydrogenation) step.
-
Q: My hydrogenation of 3-(nitromethylene)oxetane is slow, incomplete, or results in a low yield of the amine. What's wrong?
-
A: This is the most critical and often challenging step. The cause is typically related to the catalyst, hydrogen pressure, or competing side reactions.
-
Probable Cause 1: Catalyst Inefficiency. The palladium catalyst can be poisoned or deactivated. Standard Pd/C can sometimes be less effective than Pearlman's catalyst (Pd(OH)₂/C), which often shows higher activity for this transformation.[3][5]
-
Solution 1: Catalyst Optimization.
-
Switch Catalyst: Use 10-20% Pd(OH)₂/C on a dry weight basis.
-
Increase Loading: Increase catalyst loading from a typical 5 mol% to 10 mol%.
-
Ensure Freshness: Use a fresh, recently opened bottle of catalyst.
-
-
Probable Cause 2: Insufficient Hydrogen Pressure. Low hydrogen pressure can lead to slow reaction rates.
-
Solution 2: Optimize Pressure & Temperature.
-
Probable Cause 3: Solvent Choice. The solvent can significantly impact catalyst activity and reaction rate.
-
Solution 3: Solvent Screening. While methanol is common, other solvents like ethanol or ethyl acetate can be effective. Ethyl acetate has been successfully used in scalable preparations.[5]
-
Problem 2: The final this compound product is impure.
-
Q: After precipitation, my oxalate salt shows impurities by NMR or HPLC. What are the likely sources?
-
A: Impurities often stem from either the preceding steps or the salt formation process itself.
-
Probable Cause 1: Co-precipitation of Excess Oxalic Acid. Adding a significant excess of oxalic acid can cause it to crystallize along with the desired product salt, especially if the solvent polarity is rapidly changed.[5]
-
Solution 1: Stoichiometric Control.
-
Use precisely 1.0 equivalent of oxalic acid relative to the input of the free amine (which can be estimated from the starting nitro-oxetane).
-
Add the oxalic acid solution slowly to the amine solution at room temperature or slightly elevated temperature to allow for controlled crystallization.
-
-
Probable Cause 2: Incomplete Reaction. Unreacted 3-(nitromethylene)oxetane or other intermediates are carried through to the final step.
-
Solution 2: Reaction Monitoring. Ensure the hydrogenation reaction has gone to completion using a reliable analytical method like LC-MS or by TLC (staining may be required as the amine is UV-inactive). If incomplete, extend the reaction time or re-evaluate the catalyst conditions (see Problem 1).
-
Probable Cause 3: Ring-Opened Byproducts. The oxetane ring can open under harsh conditions, particularly acidic ones, to form 1,3-diol derivatives.[3] Although the final step uses oxalic acid, this is generally not strong enough to cause issues if conditions are controlled. The risk is higher in earlier steps if acidic workups are used.
-
Solution 3: pH and Temperature Control.
-
Avoid any strongly acidic conditions (pH < 2) throughout the synthesis and workup.
-
Keep reaction and workup temperatures as low as reasonably possible. Basic hydrolysis and workups are generally well-tolerated by the oxetane ring.[3]
-
-
Key Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation
-
To a high-pressure reactor, add 3-(nitromethylene)oxetane (1.0 eq) and a suitable solvent (e.g., Ethanol or Ethyl Acetate, ~10-15 mL per gram of substrate).
-
Carefully add 20% Pd(OH)₂/C (5-10 mol%) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the reactor and purge it several times with N₂ followed by H₂.
-
Pressurize the reactor with H₂ to the desired pressure (e.g., 4 atm).
-
Stir the reaction mixture at the target temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by hydrogen uptake and/or periodic sampling and analysis (TLC, LC-MS).
-
Once complete, carefully vent the reactor and purge with N₂.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent. The resulting filtrate contains the Oxetan-3-amine free base.
Protocol 2: Oxalate Salt Formation and Isolation
-
To the filtrate containing the crude Oxetan-3-amine (1.0 eq) from the previous step, add a suitable solvent for precipitation if necessary (e.g., Isopropanol).
-
Prepare a solution of oxalic acid (1.0 eq) in a minimal amount of the same solvent.
-
With stirring, add the oxalic acid solution dropwise to the amine solution at room temperature.
-
A white precipitate should form. Continue stirring for 1-2 hours at room temperature to ensure complete precipitation.
-
Cool the slurry in an ice bath to 0-5 °C for at least 1 hour.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent and then with a non-polar solvent like diethyl ether to aid in drying.
-
Dry the solid under vacuum to a constant weight.
Data Summary and Characterization
Proper analytical characterization is essential to confirm the structure and purity of the final product.
Table 1: Recommended Optimization Parameters
| Parameter | Typical Range | Rationale & Expert Insight |
|---|---|---|
| Hydrogenation Catalyst | Pd(OH)₂/C (10-20%) | Often shows superior activity and robustness compared to standard Pd/C for this specific reduction.[3][5] |
| Hydrogen Pressure | 1 - 6 atm (4 atm optimal) | Balances reaction rate with safety and equipment limitations. Higher pressure can accelerate the reaction.[5] |
| Reaction Temperature | 20 - 50 °C | A compromise between reaction kinetics and the stability of the oxetane ring. Exceeding 50-60 °C increases the risk of decomposition.[3][5] |
| Salt Formation Solvent | Ethanol, Isopropanol | Must be a solvent in which the free base is soluble but the oxalate salt has low solubility to ensure high recovery. |
| Oxalic Acid Stoichiometry | 1.0 - 1.05 equivalents | Crucial for purity. Using a large excess can lead to co-precipitation of free oxalic acid.[5] |
Table 2: Typical Analytical Data for this compound
| Technique | Expected Result | Purpose |
|---|---|---|
| ¹H NMR | Characteristic peaks for the oxetane ring protons (triplets/multiplets ~4.5-5.0 ppm), and the aminomethyl protons. | Structural confirmation. |
| ¹³C NMR | Signals confirming the oxetane carbons (one deshielded C-O carbon ~75-80 ppm) and other aliphatic carbons. | Structural confirmation. |
| HPLC | A single major peak with purity >98% by area. | Purity assessment and quantification of impurities.[8] |
| Mass Spec (ESI+) | Detection of the molecular ion for the free base [M+H]⁺. | Confirmation of molecular weight.[8] |
| Melting Point | A sharp, defined melting point. | Indicator of purity. |
References
-
Kubyshkin, V., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
- WO2012065609A1 - Preparation method of 3-aminomethyl oxetane and its organic acid salts.
-
Leonori, D., & Melchiorre, P. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]
-
Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]
-
Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]
-
Zhang, J., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society. [Link]
-
Leonori, D., & Melchiorre, P. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. National Institutes of Health. [Link]
-
Moody, C. J., & Rzepa, H. S. (2018). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN102875499A - Preparation method of 3-aminomethyl oxetane and its organic acid salts - Google Patents [patents.google.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. 3-Aminomethyl-3-(hydroxymethyl)oxetane Oxalate|CAS 1434142-00-3 [benchchem.com]
Technical Support Center: Scalable Synthesis of Oxetan-3-amine Oxalate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scalable synthesis of Oxetan-3-amine Oxalate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring a robust, safe, and scalable process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of oxetan-3-amine and its subsequent conversion to the oxalate salt. Each entry follows a question-and-answer format, detailing the problem, its probable causes, and validated solutions.
Question 1: My yield of the intermediate, 3-azidooxetane or 3-(nitromethylene)oxetane, is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the formation of the key intermediate are often traced back to suboptimal reaction conditions or reagent quality. Let's break down the common synthetic precursors and their associated challenges.
-
If starting from 3-hydroxyoxetane (via tosylation then azide displacement):
-
Incomplete Tosylation: The initial conversion of 3-hydroxyoxetane to 3-(tosyloxy)oxetane is critical. Incomplete reaction can be due to insufficient tosyl chloride, inadequate base, or moisture in the reaction. Ensure your starting alcohol is anhydrous and use a slight excess of tosyl chloride and a suitable base like aqueous sodium hydroxide to drive the reaction to completion.[1]
-
Side Reactions during Azide Substitution: The SN2 reaction of 3-(tosyloxy)oxetane with sodium azide is generally efficient.[1] However, elevated temperatures can lead to elimination byproducts. The strained oxetane ring is susceptible to ring-opening under harsh conditions.
-
Solution: Monitor the tosylation step by TLC or LC-MS to ensure full conversion of the alcohol. For the azide substitution, maintain a controlled temperature (e.g., 60-80 °C) and use a suitable solvent like DMF or DMSO.
-
-
If starting from Oxetan-3-one (via reaction with nitromethane):
-
Equilibrium Issues: The initial addition of nitromethane to oxetan-3-one is a reversible base-catalyzed reaction.[2] The equilibrium may not favor the product.
-
Dehydration Step Inefficiency: The subsequent dehydration to 3-(nitromethylene)oxetane requires careful control. The use of an acylating reagent like methanesulfonyl chloride is reported to be effective.[2]
-
Solution: Use an appropriate base (e.g., triethylamine) and solvent system (e.g., nitromethane as both reagent and solvent) for the initial addition.[2] For the dehydration, ensure slow, controlled addition of the acylating reagent at a reduced temperature to minimize side reactions.
-
Question 2: The reduction of my intermediate (e.g., 3-azidooxetane or 3-(nitromethylene)oxetane) to oxetan-3-amine is problematic. The reaction is either incomplete or I observe significant byproducts.
Answer:
The reduction step is crucial and sensitive. The choice of reducing agent and conditions must be carefully managed to prevent over-reduction or cleavage of the oxetane ring.
-
Catalytic Hydrogenation Issues:
-
Catalyst Poisoning/Activity: The catalyst (e.g., Pd/C, Palladium Hydroxide on Carbon) can be poisoned by sulfur or other impurities from previous steps.[2] The activity can also be insufficient for a complete reaction at scale.
-
Ring Opening: The oxetane ring is strained and can be susceptible to hydrogenolysis (ring opening) under aggressive hydrogenation conditions (high pressure, high temperature, or highly active catalysts).
-
Solutions:
-
Catalyst Selection: Use a high-quality catalyst. Palladium hydroxide on activated carbon is often effective for reducing nitroalkenes.[2]
-
Reaction Conditions: Start with milder conditions (e.g., lower hydrogen pressure, room temperature) and monitor the reaction progress. A solvent like methanol is often a good choice.[2]
-
Purity of Intermediate: Ensure the intermediate fed into the hydrogenation step is free of potential catalyst poisons.
-
-
-
Alternative Reduction Methods:
-
For azides, a Staudinger reaction (using triphenylphosphine followed by hydrolysis) is an alternative that avoids catalytic hydrogenation and can yield excellent results.[1]
-
Reductions with reagents like Lithium Aluminium Hydride (LiAlH₄) or sodium borohydride have been reported as unsuccessful for reducing 3-(nitromethylene)oxetane, highlighting the need for specific catalytic approaches.[2]
-
Question 3: I'm struggling with the purification of the free oxetan-3-amine. Distillation gives poor recovery, and the product seems unstable.
Answer:
This is a very common and critical issue. Oxetan-3-amine has a relatively low boiling point and can be thermally unstable, making standard distillation challenging and often leading to decomposition.[2] This is precisely why salt formation is the preferred method for purification and handling on a scalable level.
-
Problem Causality: The thermal instability is inherent to the molecule's structure. Attempts at vacuum distillation can lead to polymerization or degradation, resulting in low yields and impure product.[2]
-
Validated Solution: Salt Formation: The most effective strategy is to convert the crude amine directly into a stable, crystalline salt. The oxalate salt is ideal because it typically forms a well-defined, crystalline solid that is easy to handle and purify.
-
Procedure: After the reduction and initial workup to remove the catalyst and bulk solvent, dissolve the crude amine in a suitable solvent (e.g., isopropanol, ethanol). Add a solution of oxalic acid in the same solvent, often portion-wise, until precipitation is complete.
-
Benefit: This process serves as a highly effective purification step. Many impurities from the reaction will remain in the solvent while the desired product crystallizes out as the oxalate salt.
-
Question 4: My final this compound product is off-color and fails purity analysis. How can I troubleshoot the salt formation and purification?
Answer:
Impurity in the final salt can stem from several sources.
-
Source 1: Trapped Impurities: If the initial crude amine is highly impure, impurities can be trapped within the crystal lattice of the oxalate salt during a rapid precipitation.
-
Source 2: Excess Oxalic Acid: Adding a large excess of oxalic acid can cause the acid itself to crystallize out along with the product, especially if the solution is highly concentrated.[2]
-
Source 3: Residual Solvents: Inadequate drying will leave residual solvents.
Troubleshooting Workflow:
-
Control Precipitation: Cool the reaction mixture slowly after adding oxalic acid to encourage the growth of larger, purer crystals. Avoid "crashing out" the product by adding the acid too quickly or rapidly cooling.
-
Stoichiometry: Carefully control the stoichiometry. Use a slight excess of the amine or perform a titration on a small sample to determine the exact amount of oxalic acid needed. Aim for a 1:1 molar ratio for the mono-oxalate salt.
-
Recrystallization: If the isolated salt is still impure, recrystallization is a powerful purification technique. A solvent system like methanol/isopropanol or ethanol/water can be effective. Dissolve the salt in a minimum amount of the hot solvent (or solvent mixture) and allow it to cool slowly.
-
Washing: Wash the filtered salt cake with a cold solvent in which the salt has low solubility (e.g., cold isopropanol or diethyl ether) to remove residual mother liquor and excess oxalic acid.[3]
-
Drying: Dry the final product thoroughly under vacuum at a controlled, moderate temperature (e.g., 40-50 °C) to remove all residual solvents.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to Oxetan-3-amine?
A common and scalable approach starts from commercially available oxetan-3-one.[4] This method avoids the direct use of the less stable 3-hydroxyoxetane for some transformations. A representative workflow is outlined below.
Caption: Scalable synthesis workflow from oxetan-3-one.
This route is advantageous because oxetan-3-one is a stable starting material, and the intermediate steps are generally high-yielding and have been demonstrated on a larger scale.[2][4]
Q2: Why is the oxalate salt form preferred over the free amine or a hydrochloride (HCl) salt?
The preference for the oxalate salt is based on several key physicochemical properties:
| Salt Form | Key Advantages | Key Disadvantages |
| Free Amine | No salt removal step needed for some reactions. | Often a low-boiling, thermally unstable liquid; difficult to purify at scale; hydroscopic.[2] |
| Oxalate Salt | Forms a highly crystalline, stable, non-hygroscopic solid; excellent for purification and long-term storage; easy to handle and weigh accurately.[2][5] | Oxalate counter-ion can interfere with certain biological assays or downstream catalytic reactions. |
| HCl Salt | Common and inexpensive acid source. | Often more hygroscopic and less crystalline than the corresponding oxalate salt, making handling and drying more difficult. |
The formation of the oxalate salt provides a robust method to purify and isolate the target compound in a form that is stable and easy to handle, which is a critical consideration for drug development professionals.[5]
Q3: What are the essential safety precautions when handling reagents for this synthesis?
Safety is paramount. The precursors and intermediates carry significant hazards.
-
Oxetan-3-one / Oxetan-3-ol: These are flammable liquids and can cause serious eye damage and skin irritation.[6][7][8] Always wear appropriate PPE, including safety goggles (face shield recommended), nitrile gloves, and a lab coat. Handle in a well-ventilated fume hood. Keep away from ignition sources.[7]
-
Sodium Azide (if used): Highly toxic and can form explosive heavy metal azides. Handle with extreme caution, using non-sparking spatulas. Do not allow contact with acids (forms toxic hydrazoic acid gas) or heavy metals (e.g., lead, copper).
-
Catalytic Hydrogenation: This process involves flammable solvents (methanol) and flammable gas (hydrogen) under pressure. Use a properly rated hydrogenation reactor (autoclave) in a designated area with appropriate safety measures (e.g., blast shields, H₂ detectors). Ensure the system is properly purged with an inert gas (N₂ or Ar) before and after the reaction.
-
Oxalic Acid: Toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes.[9]
Always consult the Safety Data Sheet (SDS) for each specific reagent before beginning any experimental work.[6][8]
Q4: Which analytical techniques are required to validate the final product?
A combination of analytical methods is essential to confirm the structure, identity, and purity of the final this compound.[5]
| Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities. | The spectra should show characteristic peaks for the oxetane ring protons and carbons, as well as the aminomethyl group. The integration should be consistent with the proposed structure. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Electrospray ionization (ESI-MS) should show the molecular ion for the free base (C₄H₈N₂O). |
| HPLC | Quantify purity and detect non-volatile impurities. | A reverse-phase HPLC method with UV detection should show a single major peak for the product, allowing for purity assessment (e.g., >98%). |
| Elemental Analysis | Confirm the elemental composition and salt stoichiometry. | The experimental percentages of Carbon, Hydrogen, and Nitrogen should match the theoretical values for the C₆H₁₀N₂O₅ formula of the mono-oxalate salt. |
Experimental Protocol: Scalable Synthesis of this compound from 3-(tosyloxy)oxetane
This protocol is adapted from established literature procedures and is intended for trained chemists.[1]
Step 1: Synthesis of 3-Azidooxetane
-
To a solution of 3-(tosyloxy)oxetane (1.0 eq) in dimethylformamide (DMF, 5-10 volumes), add sodium azide (NaN₃, 1.5 - 2.0 eq).
-
Heat the reaction mixture to 70-80 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 4-6 hours).
-
Cool the mixture to room temperature and pour it into a stirred mixture of water and a suitable extraction solvent (e.g., ethyl acetate or MTBE).
-
Separate the organic layer. Wash the organic layer sequentially with water and brine to remove DMF and residual salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-azidooxetane as an oil. Caution: This intermediate is potentially explosive and should be handled with care; do not heat to high temperatures.
Step 2: Synthesis of Oxetan-3-amine
-
Dissolve the crude 3-azidooxetane (1.0 eq) in methanol (MeOH, 10 volumes).
-
Carefully add 10% Palladium on Carbon (Pd/C, 5-10 mol%) to the solution under an inert atmosphere (Nitrogen or Argon).
-
Pressurize the reaction vessel with hydrogen (H₂, 50-100 psi) and stir vigorously at room temperature.
-
Monitor the reaction by H₂ uptake and TLC/LC-MS. The reaction is typically complete within 2-4 hours.
-
Once complete, carefully vent the H₂ and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
The resulting filtrate contains the crude oxetan-3-amine in methanol.
Step 3: Formation and Isolation of this compound
-
To the methanolic solution of crude oxetan-3-amine, add a solution of oxalic acid (1.0 eq) in isopropanol (IPA) or methanol dropwise with stirring.
-
A white precipitate should form. Continue stirring at room temperature for 1-2 hours, then cool the slurry in an ice bath for another hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold IPA, followed by diethyl ether, to remove soluble impurities.
-
Dry the white solid under vacuum at 40-50 °C to a constant weight to afford pure this compound.
References
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
- Google Patents. (n.d.). Preparation method of 3-aminomethyl oxetane and its organic acid salts.
- Google Patents. (n.d.). Methods for making oxetan-3-ylmethanamines.
-
Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]
-
ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol. [Link]
-
Zhang, J., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society. [Link]
-
Rovó, K., & Soós, T. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. RSC. [Link]
-
MDPI. (2022). Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. MDPI. [Link]
-
MDPI. (2023). Preparation of Iron Oxalate from Iron Ore and Its Application in Photocatalytic Rhodamine B Degradation. MDPI. [Link]
-
PubChem. (n.d.). Thiophen-3-amine oxalate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN102875499A - Preparation method of 3-aminomethyl oxetane and its organic acid salts - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach - Enamine [enamine.net]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. Thiophen-3-amine oxalate | C6H7NO4S | CID 22047570 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Nucleophilic Substitution of Oxetanes
Welcome to the technical support center for oxetane chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique properties of oxetanes in their synthetic programs. The inherent ring strain of the four-membered ether makes it a versatile synthetic intermediate, but this reactivity also presents challenges.[1][2] This resource provides in-depth, field-proven insights into troubleshooting common side reactions encountered during nucleophilic ring-opening, helping you optimize your reactions for higher yields and purity.
Troubleshooting Guide 1: Uncontrolled Polymerization
This is one of the most common failure modes, especially under acidic conditions. It typically manifests as the formation of a thick, intractable sludge or a broad, unresolved smear on a TLC plate.
Question: My reaction mixture turned into a thick, insoluble polymer. What is the underlying cause?
Answer: You are observing cationic ring-opening polymerization (CROP). The mechanism is initiated when a Lewis or Brønsted acid activates the oxetane's oxygen atom, forming a highly reactive tertiary oxonium ion. While your intended nucleophile is meant to attack this intermediate, another neutral oxetane molecule present in the reaction can also act as a nucleophile. This attack opens the first oxetane ring but generates a new oxonium ion at the end of the chain, propagating the polymerization process. This cascade is often rapid and difficult to control once initiated. Acidic conditions can facilitate ring-opening but may also lead to the formation of unwanted byproducts.[3]
Question: How can I suppress polymerization when using a strong acid catalyst (e.g., BF₃·OEt₂, TiCl₄)?
Answer: The key is to control the relative rates of nucleophilic attack versus polymerization. You must favor the intermolecular reaction with your desired nucleophile over the competing reaction with another oxetane monomer.
Causality-Driven Strategies:
-
Temperature Control is Critical: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). Lower temperatures decrease the rate of all reactions, but often have a more pronounced effect on the undesired polymerization pathway.
-
Control Reagent Concentration & Addition:
-
Slow Addition: Add the Lewis acid catalyst slowly to a solution of the oxetane and the nucleophile. This keeps the instantaneous concentration of the highly reactive oxonium ion low, minimizing the chance of it reacting with another oxetane molecule.
-
High Nucleophile Concentration: Use the nucleophile in excess, or if it is also the solvent (e.g., methanolysis), to ensure it outcompetes the oxetane monomer for the activated intermediate.
-
-
Choice of Catalyst: While strong Lewis acids are effective activators, they are also potent initiators of polymerization. Consider using milder or sterically hindered Lewis acids that may offer a wider window for selective nucleophilic addition.
Workflow: Desired Pathway vs. Polymerization Side Reaction
Caption: Desired pathway vs. polymerization side reaction.
Troubleshooting Guide 2: Regioselectivity and Skeletal Rearrangements
For unsymmetrically substituted oxetanes, controlling the site of nucleophilic attack is paramount. The choice of catalyst (acidic vs. basic/neutral) dictates the regiochemical outcome. Under strongly acidic conditions, unintended skeletal rearrangements can also occur.
Question: I am getting a mixture of regioisomers. How can I control whether the nucleophile attacks the more or less substituted carbon?
Answer: The regioselectivity of oxetane ring-opening is mechanistically controlled.
-
Under Basic or Neutral Conditions (Sₙ2 Pathway): The reaction proceeds via a classic Sₙ2 mechanism. The nucleophile will attack the less sterically hindered carbon atom of the oxetane ring. This is the preferred method for achieving attack at the primary carbon of a 2-substituted oxetane.[4]
-
Under Acidic Conditions (Sₙ1-like Pathway): The acid catalyst protonates the oxetane oxygen. The C-O bonds are weakened, and the transition state develops significant carbocationic character. The nucleophile preferentially attacks the carbon atom that can better stabilize this positive charge (i.e., the more substituted carbon). This pathway is often described as "borderline Sₙ1/Sₙ2".[1][4]
| Condition | Catalyst Type | Mechanism | Site of Attack | Favored Product |
| Acidic | Brønsted or Lewis Acid (e.g., HCl, BF₃·OEt₂) | Sₙ1-like | More substituted carbon | Secondary/Tertiary Alcohol |
| Basic/Neutral | Strong Nucleophile (e.g., R-Li, NaCN, NaN₃) | Sₙ2 | Less substituted carbon | Primary Alcohol |
Table 1: Influence of Reaction Conditions on Regioselectivity.
Question: My analysis shows a product with the correct mass but an unexpected structure. Could a rearrangement have occurred?
Answer: Yes. Under strongly acidic conditions that favor an Sₙ1-like mechanism, a discrete carbocation intermediate can form, particularly if one of the ring carbons is tertiary or benzylic. This intermediate can undergo classical carbocation rearrangements (e.g., 1,2-hydride or 1,2-alkyl shifts) to form a more stable carbocation before being trapped by the nucleophile. This leads to constitutional isomers that are not the direct result of ring-opening.
Mitigation Strategy: To avoid rearrangements, use reaction conditions that steer the mechanism away from a discrete carbocation intermediate. This can include:
-
Using a less coordinating solvent that does not stabilize carbocations.
-
Employing a milder Lewis acid or a Brønsted acid with a highly nucleophilic counter-ion.
-
Switching to a basic or neutral Sₙ2-type reaction if the desired regiochemistry allows.
Workflow: Regioselectivity & Rearrangement Pathways
Caption: Potential for rearrangement in acid-catalyzed opening.
Experimental Protocol: Minimizing Polymerization in the Lewis Acid-Mediated Methanolysis of 2-Phenyloxetane
This protocol provides a robust method for opening a reactive oxetane while minimizing the risk of cationic polymerization.
Materials:
-
2-Phenyloxetane
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Argon or Nitrogen supply
Procedure:
-
Vessel Preparation: Under an inert atmosphere (Argon), add 2-phenyloxetane (1.0 eq) and anhydrous DCM (to make a 0.1 M solution) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Nucleophile Addition: Add anhydrous MeOH (5.0 eq) to the flask. Causality Note: Using an excess of the nucleophile helps it kinetically outcompete the oxetane monomer for the activated intermediate.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding. Causality Note: Low temperature is the most effective tool for slowing the rate of polymerization relative to the desired reaction.
-
Catalyst Preparation: In a separate dry vial under inert atmosphere, prepare a dilute solution of BF₃·OEt₂ (0.1 eq) in anhydrous DCM.
-
Slow Catalyst Addition: Using the dropping funnel, add the BF₃·OEt₂ solution to the reaction mixture dropwise over 30-60 minutes. Monitor the internal temperature closely to ensure it does not rise significantly. Causality Note: Slow addition prevents a localized high concentration of the activated oxonium ion, which is the primary initiator of polymerization.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C. Allow the mixture to warm to room temperature slowly. Causality Note: Quenching with a base neutralizes the acid catalyst, immediately halting both the desired reaction and any potential polymerization.
-
Workup: Proceed with a standard aqueous workup and extraction to isolate the desired 3-methoxy-3-phenylpropan-1-ol product.
Frequently Asked Questions (FAQs)
Q1: Can elimination be a competing side reaction? A: While less common than polymerization, elimination to form an allylic alcohol can occur, particularly if the oxetane substrate has an abstractable proton at the C3 position and is treated with a strong, non-nucleophilic base. For most nucleophilic substitution conditions, however, it is not a major competing pathway.
Q2: How does steric hindrance on the oxetane ring affect potential side reactions? A: Increased steric bulk, especially 3,3-disubstitution, can influence reactivity. While it sterically disfavors an Sₙ2 attack, it can also inhibit polymerization by making it more difficult for another oxetane molecule to act as a nucleophile.[1] However, bulky substituents can also promote Sₙ1-like pathways and potentially increase the likelihood of rearrangements if a stable carbocation can be formed.
Q3: Are there catalyst systems that avoid strong acids altogether? A: Yes, for certain nucleophiles, activation is not strictly necessary. Highly nucleophilic organometallics (e.g., Grignard reagents, organolithiums) can open oxetanes without an external acid catalyst.[4] Additionally, some methodologies utilize solid bases like magnesium oxide to promote ring-opening with silylated nucleophiles, proceeding cleanly via an Sₙ2 pathway.[4]
References
-
Burke, M. D., & Wipf, P. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11353-11442. [Link]
-
Fustero, S., & Simón-Fuentes, A. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 16, 101-148. [Link]
-
Ahmad, S., et al. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Synthetic Communications, 46(17), 1395-1425. [Link]
-
Volochnyuk, D. M., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
Sources
Technical Support Center: Optimizing Reactions with Oxetan-3-amine Oxalate
Welcome to the dedicated technical resource for researchers, chemists, and process development professionals working with Oxetan-3-amine oxalate. This guide is designed to provide in-depth, field-tested insights and practical solutions to common challenges encountered when utilizing this valuable building block. Our goal is to move beyond simple protocols and equip you with the foundational knowledge to troubleshoot effectively and maximize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is giving low yields. What are the most common causes and how can I fix it?
Low yields in amide coupling reactions involving this compound are frequently traced back to three primary issues: incomplete liberation of the free amine, suboptimal coupling reagent choice, or unintended ring-opening of the oxetane moiety under harsh conditions.
Troubleshooting Steps & Scientific Rationale:
-
Ensure Complete Free-Basing: this compound is a salt. The amine must be liberated to act as a nucleophile. A common error is using an insufficient amount of base or a base that is too weak.
-
Expert Insight: While triethylamine (TEA) is common, its pKa (~10.7) may not be sufficient for complete deprotonation, and the resulting triethylammonium oxalate can sometimes complicate purification. We recommend a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, Hunig's base, pKa ~11) or N-methylmorpholine (NMM, pKa ~7.4), which is often a good balance. Use at least 2.2 equivalents of the base to ensure the reaction equilibrium favors the free amine.
-
-
Select the Appropriate Coupling Reagent: The choice of coupling reagent is critical and depends on your substrate's sensitivity.
-
For Standard Couplings: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluorophosphate) are highly effective but can be expensive.
-
Cost-Effective & Mild Alternative: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure® is a robust choice. The additive suppresses racemization and prevents the formation of inactive N-acylurea byproducts.
-
-
Control Reaction Temperature: The oxetane ring is strained and susceptible to nucleophilic attack, especially at elevated temperatures or under strongly acidic/basic conditions, which can lead to ring-opening side products.
-
Protocol Standard: Start the reaction at 0 °C, especially during the activation of the carboxylic acid with the coupling reagent. After adding the free-based Oxetan-3-amine, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Avoid heating unless absolutely necessary and confirmed by small-scale trials.
-
Troubleshooting Guide: Specific Scenarios
Scenario 1: Reductive Amination Yields Are Poor
Problem: "I am attempting a reductive amination between a ketone and this compound, but the yield of the desired secondary amine is below 30%, and I see a lot of unreacted starting material."
This is a classic issue often stemming from inefficient imine formation or an inappropriate choice of reducing agent.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for reductive amination.
Detailed Protocol for Optimized Reductive Amination:
-
Free-Base Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add DIPEA (2.2 eq) and stir for 15 minutes at room temperature.
-
Imine Formation: Add the ketone/aldehyde (1.1 eq) to the mixture. If your substrate is sensitive, you may add a catalytic amount of acetic acid. Stir for 1-2 hours at room temperature. The use of 4Å molecular sieves at this stage can significantly improve imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not exceed 30 °C.
-
Workup: Stir overnight at room temperature. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.
Scenario 2: Ring-Opening Side Product Detected
Problem: "My reaction (e.g., a nucleophilic substitution on a haloalkane) is contaminated with a diol byproduct, suggesting the oxetane ring has opened."
Ring-opening is a known failure mode for oxetanes, driven by strong nucleophiles, strong acids (including Lewis acids), or high temperatures. The 3-amino group can also participate in intramolecular ring-opening under certain conditions.
Mechanistic Insight & Prevention Strategies:
The oxetane ring is strained (~25 kcal/mol), and protonation of the ring oxygen makes it highly susceptible to nucleophilic attack.
Caption: Competing reaction pathways for Oxetan-3-amine.
Preventative Measures:
| Strategy | Rationale | Recommended Conditions |
| Strict pH Control | Avoids protonation of the oxetane oxygen, which is the primary activation step for ring-opening. | Use non-acidic conditions. If an acid is required, use a bulky Lewis acid or ensure the stoichiometry is carefully controlled. Buffer the reaction if necessary. |
| Temperature Management | Higher temperatures provide the activation energy needed to overcome the barrier to ring-opening. | Run reactions at or below room temperature whenever possible. For substitutions, consider longer reaction times at lower temperatures over short times at high heat. |
| Choice of Solvent | Protic solvents (water, methanol) can act as nucleophiles to open a protonated ring. | Use aprotic solvents like THF, DCM, or acetonitrile. |
| Base Selection | Strong, sterically hindered bases are less likely to act as nucleophiles themselves. | Use DIPEA or DBU. Avoid smaller, more nucleophilic bases like NaOH or KOtBu if possible. |
Reference List
-
Amide Bond Formation and Peptide Coupling. Organic Letters, 2005 , 7(19), 4107-4110. [Link]
-
A Practical Guide to Reductive Amination. Journal of Organic Chemistry, 1996 , 61(11), 3849-3862. [Link]
-
The Oxetane Motif in Medicinal Chemistry. Journal of Medicinal Chemistry, 2013 , 56(4), 1333-1370. [Link]
-
OxymaPure: An Efficient Additive for Amide Bond Formation. Tetrahedron Letters, 2009 , 50(44), 6031-6034. [Link]
Handling and safety precautions for Oxetan-3-amine oxalate
Technical Support Center: Oxetan-3-amine Oxalate
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals. It provides essential safety information, handling protocols, and troubleshooting advice for the use of this compound in a laboratory setting. Our goal is to ensure both the integrity of your experiments and the safety of all personnel.
Core Compound Profile & Hazard Summary
This compound is a salt composed of the organic base Oxetan-3-amine and oxalic acid. Its handling and safety profile is dictated by the properties of both the oxetane ring system and the oxalate counter-ion. The oxetane moiety is a strained four-membered ring, which can be susceptible to ring-opening under certain conditions, while the oxalate component presents its own set of toxicological concerns.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Synonym(s) | 3-Amino-oxetane oxalate | [1] |
| CAS Number | Not explicitly assigned; constituent parts are Oxetan-3-amine (21635-88-1) and Oxalic acid (144-62-7) | [1] |
| Molecular Formula | C₅H₉NO₅ | Derived |
| Molecular Weight | 163.13 g/mol | Derived |
| Appearance | Typically a white or off-white solid/powder | [2] |
| Storage Conditions | Store in a cool, dry, well-ventilated place, locked up, and away from incompatible materials.[3][4] Consider storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[5] |
Frequently Asked Questions (FAQs) - Safety & Handling
This section addresses common questions regarding the safe handling and management of this compound.
Q1: What are the primary health hazards associated with this compound?
A: The hazards are a composite of its components. The oxetane amine portion may cause skin irritation, serious eye damage, and respiratory irritation.[6][7] The oxalate salt is harmful if swallowed and may be harmful in contact with skin.[2][8][9] Ingestion of oxalates can lead to systemic toxicity, primarily affecting the kidneys by forming calcium oxalate crystals, which can cause significant damage.[4][10]
Q2: What is the mandatory Personal Protective Equipment (PPE) when working with this compound?
A: A comprehensive PPE strategy is crucial.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3][6]
-
Skin Protection: A lab coat is standard. Wear chemically impervious gloves (e.g., nitrile) and inspect them before use.[11][12] For larger quantities or where splashing is possible, a chemical-resistant apron is recommended.[13]
-
Respiratory Protection: All handling of the solid compound should be done in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[6][11] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[6]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[3][14] Wash hands thoroughly after handling the compound, even if gloves were worn.[2][12]
Q3: What are the correct storage procedures for this compound?
A: Proper storage is vital for both safety and compound stability.
-
Container: Keep the container tightly closed to prevent moisture absorption, as oxalate salts can be hygroscopic.[4][13]
-
Atmosphere: For long-term stability, storage under an inert atmosphere (Nitrogen or Argon) is recommended.[13]
-
Temperature: Store in a cool, dry, and well-ventilated area.[2][3] Refrigerated storage (2-8°C) is a common practice for such reagents.[5]
-
Security: The storage area should be locked to restrict access to authorized personnel only.[3][6]
-
Segregation: Isolate from incompatible substances, particularly strong oxidizing agents, strong acids, and strong bases.[3]
Q4: What should I do in case of accidental exposure?
A: Immediate and correct first aid is critical. Always have the Safety Data Sheet (SDS) available for emergency responders.[11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][11] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing immediately.[15] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][11] If skin irritation occurs, get medical help.[6]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[6][16] If the person is not breathing, give artificial respiration.[11] Seek medical attention if you feel unwell.[3]
-
Ingestion: If the person is conscious, rinse their mouth with water.[11][14] Do NOT induce vomiting.[10] Call a poison control center or doctor immediately for treatment advice.[14]
Q5: What substances are incompatible with this compound?
A: Avoid contact with the following materials to prevent hazardous reactions:
-
Strong Oxidizing Agents: Can cause exothermic reactions.[3][12]
-
Strong Acids and Bases: The oxetane ring is susceptible to ring-opening under strong acidic or basic conditions, which would degrade the compound.[13][17]
-
Heat and Ignition Sources: While the compound itself may not be highly flammable, thermal decomposition can release irritating and toxic gases, such as carbon monoxide, carbon dioxide, and nitrogen oxides.[3][12]
Q6: How should I dispose of waste containing this compound?
A: All waste must be treated as hazardous.
-
Solid Waste: Collect waste solid and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container for hazardous waste.[11]
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[9]
-
Disposal Route: Disposal must be carried out by a licensed chemical destruction facility in accordance with all local, state, and federal regulations.[3][6][14]
Troubleshooting Common Experimental Issues
Issue 1: The compound appears clumpy or discolored upon receipt.
-
Causality: Oxalate salts can be hygroscopic, meaning they readily absorb moisture from the air.[13] This can cause the powder to clump. Discoloration could indicate degradation due to improper storage or exposure to contaminants.
-
Solution: Before use, ensure the container has been stored tightly sealed with a desiccant if possible.[13] If significant clumping or discoloration is noted, it is best to request a new batch to ensure experimental integrity, as the purity may be compromised.
Issue 2: A minor spill of the solid powder has occurred in the fume hood.
-
Causality: Spills can happen during weighing or transfer. The primary concern is preventing the dispersal of fine dust.
-
Solution: Do not use a dry brush to sweep, as this will aerosolize the powder.[4] Instead, gently cover the spill with an inert absorbent material like sand or vermiculite.[3] Carefully scoop the mixture into a labeled, sealable container for hazardous waste disposal.[11] Clean the spill area with a wet cloth (taking care not to create a large volume of liquid waste), and dispose of the cloth in the solid hazardous waste container. Ensure you are wearing appropriate PPE throughout the cleanup.[4]
Issue 3: Unexpected results or low yield in a reaction.
-
Causality: The stability of the oxetane ring is sensitive to reaction conditions. The use of strong acids or bases, or elevated temperatures, can lead to the cleavage of the strained four-membered ring, resulting in byproducts.[13][17]
-
Solution: Review your reaction protocol. If possible, use milder reagents and lower reaction temperatures.[13] Ensure all solvents and reagents are anhydrous if the reaction is moisture-sensitive. Monitor the reaction progress closely using techniques like TLC or LC-MS to identify potential degradation pathways.
Experimental Protocol: Weighing and Preparing a Solution
This protocol outlines the standard procedure for safely weighing the solid compound and preparing a stock solution.
-
Preparation (Pre-Operation):
-
Don all required PPE: safety goggles, lab coat, and nitrile gloves.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Prepare the work area by laying down absorbent bench paper.
-
Retrieve the this compound container from its designated storage location. Allow it to equilibrate to room temperature before opening to prevent condensation of moisture inside the container.
-
-
Weighing (Inside Fume Hood):
-
Place an analytical balance inside the fume hood if possible. If not, place a weighing boat on the balance, tare it, and then carefully transfer the weighing boat to the fume hood.
-
Inside the hood, carefully open the compound container.
-
Using a clean spatula, transfer the desired amount of solid powder to the weighing boat. Avoid creating dust.
-
Securely close the primary container immediately after dispensing.
-
Record the exact weight.
-
-
Solubilization:
-
Place a suitable flask or beaker containing a magnetic stir bar on a stir plate inside the fume hood.
-
Carefully add the weighed solid to the flask.
-
Slowly add the desired solvent to the flask, pointing the opening away from you.
-
Begin stirring. If necessary, sonication can be used to aid dissolution. Do not heat unless the stability of the compound in that solvent at elevated temperatures is known.
-
-
Cleanup and Waste Disposal:
-
Dispose of the used weighing boat and any contaminated spatula wipes into the designated solid hazardous waste container.
-
Wipe down the spatula with a damp cloth and dispose of the cloth in the solid waste.
-
Clean the work area within the fume hood.
-
Return the primary compound container to its proper storage location.
-
Remove PPE and wash hands thoroughly.
-
Visualization of Safe Handling Workflow
The following diagram illustrates the critical decision points and procedural flow for safely handling a hazardous chemical reagent like this compound.
Caption: Safe Chemical Handling Workflow
References
-
Capot Chemical. (2013, November 6). MSDS of Thiophen-3-amine oxalate. Retrieved from [Link]
-
J.T. Baker. (n.d.). Ammonium Oxalate MSDS. Retrieved from [Link]
-
SDFine. (n.d.). Oxalic Acid GHS Safety Data Sheet. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Oxetanes. Retrieved from [Link]
-
PubChem. (n.d.). Thiophen-3-amine oxalate. Retrieved from [Link]
-
Chemsrc. (2025, August 21). 3-Oxetanamine. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Oxetanone. Retrieved from [Link]
-
ChemSupply Australia. (2023, October 9). Safety Data Sheet AMMONIUM OXALATE Monohydrate. Retrieved from [Link]
-
Tay, F. R., Pashley, D. H., et al. (2005). Incompatibility of oxalate desensitizers with acidic, fluoride-containing total-etch adhesives. Journal of Dental Research, 84(8), 737-741. Retrieved from [Link]
-
Ministry of Health, Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from [Link]
Sources
- 1. Oxetanos | Fisher Scientific [fishersci.es]
- 2. Ammonium Oxalate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. fishersci.com [fishersci.com]
- 4. employees.delta.edu [employees.delta.edu]
- 5. bldpharm.com [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Thiophen-3-amine oxalate | C6H7NO4S | CID 22047570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 10. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 11. capotchem.com [capotchem.com]
- 12. 3-Oxetanamine | CAS#:21635-88-1 | Chemsrc [chemsrc.com]
- 13. 3-Aminomethyl-3-(hydroxymethyl)oxetane Oxalate|CAS 1434142-00-3 [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ccohs.ca [ccohs.ca]
- 16. First Aid - Chemical Poisoning [moh.gov.sa]
- 17. Incompatibility of oxalate desensitizers with acidic, fluoride-containing total-etch adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Oxetane Chemistry
Welcome to the Technical Support Center for Oxetane Chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high conversion rates in their oxetane-based reactions. As a Senior Application Scientist, I have synthesized field-proven insights with established chemical principles to provide a comprehensive troubleshooting resource. This document will delve into the causality behind common experimental failures and offer robust, self-validating protocols to enhance your reaction outcomes.
Oxetanes are increasingly valuable motifs in medicinal chemistry due to their unique physicochemical properties, serving as effective isosteres for gem-dimethyl and carbonyl groups.[1][2] However, their synthesis and manipulation can be challenging due to the inherent ring strain of the four-membered ring, which is comparable to that of an oxirane.[1] This strain makes them susceptible to undesired ring-opening reactions while also making their formation via intramolecular cyclization kinetically less favorable than corresponding five- or six-membered rings.[3] This guide will address the most common issues leading to low conversion rates and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My intramolecular cyclization to form an oxetane (e.g., Williamson etherification) is resulting in low to no product yield. What are the likely causes and how can I fix it?
Low yields in intramolecular cyclizations to form oxetanes are a frequent challenge. The primary reasons often revolve around suboptimal reaction conditions that fail to overcome the kinetic barrier of forming a strained four-membered ring or that promote competing side reactions.[3]
Causality Analysis:
-
Insufficient Reactivity of the Leaving Group: The formation of the C-O bond in a Williamson etherification requires a good leaving group. Poor leaving groups will significantly slow down the desired intramolecular SN2 reaction.
-
Inadequate Base Strength or Steric Hindrance: The chosen base must be strong enough to deprotonate the precursor alcohol effectively without being so sterically hindered that it cannot access the proton.
-
Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the ions involved and influencing the reaction rate.
-
Competing Elimination or Fragmentation Reactions: Depending on the substrate, elimination reactions (Grob fragmentation) can compete with the desired cyclization.[1]
Troubleshooting Protocol:
-
Assess and Improve the Leaving Group:
-
Standard Protocol: If you are using a halide (e.g., -Cl, -Br), consider converting the alcohol precursor to a tosylate (-OTs) or mesylate (-OMs). These are excellent leaving groups that can significantly increase the rate of cyclization.
-
Experimental Step-by-Step:
-
Dissolve the 1,3-diol precursor in a suitable solvent like dichloromethane (DCM) or pyridine.
-
Cool the solution to 0 °C.
-
Add one equivalent of p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) and a base such as triethylamine (TEA) or pyridine.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work up the reaction to isolate the monotosylated or monomesylated intermediate.[3]
-
-
-
Optimize the Base and Solvent System:
-
For Tosylates/Mesylates: A strong, non-nucleophilic base is often required to drive the cyclization.
-
Recommended Bases: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS).
-
Recommended Solvents: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally effective.
-
-
Experimental Step-by-Step (Cyclization):
-
Dissolve the tosylated/mesylated precursor in anhydrous THF or DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add the base (e.g., NaH) portion-wise and allow the reaction to warm to room temperature or gently heat if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting low yields in oxetane synthesis via intramolecular cyclization.
FAQ 2: My reaction is producing significant amounts of ring-opened byproducts. How can I suppress this side reaction?
The strained nature of the oxetane ring makes it susceptible to nucleophilic or acid-catalyzed ring-opening.[1][4] This is a common cause of low conversion to the desired product.
Causality Analysis:
-
Acidic Conditions: The presence of strong acids, including Lewis acids, can protonate the oxetane oxygen, activating the ring for nucleophilic attack.[4] Even mildly acidic conditions during workup or purification can lead to degradation.[5]
-
High Temperatures: Elevated temperatures can provide the necessary activation energy for ring-opening, especially if nucleophiles are present.[1]
-
Presence of Strong Nucleophiles: If your reaction mixture contains strong nucleophiles, they may attack the oxetane ring, leading to undesired byproducts.
Troubleshooting Protocol:
-
Maintain Neutral or Basic Conditions:
-
Reaction: Avoid acidic catalysts if possible. If a Lewis acid is required, use the mildest effective one at the lowest possible concentration and temperature.
-
Workup: Use a basic wash (e.g., saturated sodium bicarbonate solution) during the workup to neutralize any acidic species.
-
Purification: When performing silica gel chromatography, consider pre-treating the silica gel with a base like triethylamine to prevent on-column degradation. A typical method is to flush the column with a solvent system containing 0.5-1% triethylamine before loading the sample.
-
-
Control Reaction Temperature:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often beneficial to start reactions at 0 °C or even lower and slowly warm them to room temperature.[1]
-
-
Consider the Stability of Your Specific Oxetane:
Data Summary: Impact of Conditions on Oxetane Stability
| Condition | Risk of Ring-Opening | Recommended Mitigation |
| Strong Acid (e.g., HCl, H₂SO₄) | Very High | Avoid completely. Use basic workup.[5] |
| Lewis Acid (e.g., BF₃·OEt₂) | High | Use minimal catalytic amounts at low temperatures.[3] |
| High Temperature (>80 °C) | Moderate to High | Run reactions at or below room temperature if possible.[1] |
| Silica Gel Chromatography | Moderate | Neutralize silica gel with triethylamine. |
| Basic Conditions (e.g., NaH, KOtBu) | Low | Generally well-tolerated.[6] |
FAQ 3: My Paternò-Büchi reaction for oxetane synthesis has a low conversion rate. What factors should I investigate?
The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a powerful method for synthesizing oxetanes. However, its efficiency can be sensitive to several factors.
Causality Analysis:
-
Mismatched Energy Levels: The reaction is most efficient when the triplet energy of the excited carbonyl compound is appropriate for reacting with the alkene.
-
Competing Photochemical Pathways: The excited carbonyl can undergo other reactions, such as Norrish-type cleavages, which compete with the desired cycloaddition.[1]
-
Suboptimal Wavelength of Light: The UV light source must provide photons of the correct energy to excite the carbonyl compound into its reactive state.
-
Solvent Effects: The solvent can influence the stability of the intermediate diradical species, affecting the regioselectivity and overall yield.
Troubleshooting Protocol:
-
Optimize the Light Source and Reaction Time:
-
Ensure your UV lamp's emission spectrum is appropriate for the carbonyl compound's absorption.
-
Vary the irradiation time. Insufficient time will lead to low conversion, while excessive irradiation can cause product decomposition. Running the reaction in a flow chemistry setup can improve scalability and yield by ensuring uniform irradiation.[4]
-
-
Solvent Selection:
-
Non-polar solvents often favor the desired cycloaddition.
-
For reactions involving electron-rich alkenes, polar solvents can sometimes promote side reactions.
-
-
Consider the Use of Photosensitizers:
-
If the direct excitation of the carbonyl is inefficient, a photosensitizer can be used to facilitate the energy transfer to the carbonyl compound.
-
Reaction Workflow for Paternò-Büchi Reaction:
Caption: A generalized experimental workflow for optimizing a Paternò-Büchi reaction.
Concluding Remarks
Troubleshooting low conversion rates in oxetane chemistry requires a systematic approach that considers the inherent strain of the four-membered ring and its susceptibility to side reactions. By carefully selecting leaving groups, optimizing base and solvent systems, controlling reaction temperature, and maintaining appropriate pH throughout the reaction and purification process, researchers can significantly improve their yields. The unique reactivity of oxetanes, while presenting challenges, also offers opportunities for novel transformations in the hands of a well-informed chemist.[1][3]
References
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
-
Trofimov, A., et al. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 18, 933-989. [Link]
-
Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting. [Link]
-
Kislitsyn, M. A., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12534-12568. [Link]
-
Dong, G. (n.d.). Oxetane Presentation. The Dong Group. [Link]
Sources
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
Navigating the Hidden Variable: A Technical Guide to the Impact of Oxalate Counterions in Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to be a practical resource for understanding and mitigating the often-overlooked impact of oxalate counterions in biological assays. Many commercially available small molecules, particularly basic compounds, are formulated as oxalate salts to improve their stability and handling. However, the presence of the oxalate dianion (C₂O₄²⁻) can introduce a significant and often confounding variable into your experiments. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and ensure the integrity of your data.
Part 1: The Oxalate Dilemma: More Than Just a Counterion
Before diving into troubleshooting, it's crucial to understand why the oxalate counterion can be problematic. Unlike more common counterions like chloride or sulfate, oxalate possesses distinct chemical and biological properties that can lead to experimental artifacts.
The primary issue stems from oxalate's high affinity for divalent cations, most notably calcium (Ca²⁺).[1] This strong chelating ability can lead to the precipitation of calcium oxalate, a notoriously insoluble salt.[1][2] Furthermore, oxalate itself can exert biological effects, including inducing cellular stress and interfering with various assay readouts.[3]
This guide will equip you with the knowledge to anticipate, identify, and resolve these issues.
Part 2: Troubleshooting Guide: When Good Assays Go Bad
This section addresses common problems encountered when working with oxalate salts of investigational compounds. Each issue is presented in a question-and-answer format, providing a clear path from problem to solution.
Issue 1: My compound precipitates out of solution, especially in cell culture media.
Q: I've dissolved my oxalate salt compound in DMSO, but when I add it to my cell culture medium, I see a precipitate form over time. What's happening and how can I fix it?
A: This is a classic sign of calcium oxalate precipitation. Cell culture media are rich in calcium ions, which are essential for cell growth and signaling. When you introduce a compound with an oxalate counterion, the oxalate can chelate the free calcium in the media, forming insoluble calcium oxalate crystals.[1][2]
-
High Calcium Concentration: Standard cell culture media like DMEM and RPMI-1640 contain significant concentrations of calcium chloride.
-
Compound Concentration: Higher concentrations of your oxalate salt compound will introduce more oxalate into the system, increasing the likelihood of precipitation.
-
Incubation Time and Temperature: Precipitation can be time and temperature-dependent, often becoming more apparent after prolonged incubation at 37°C.[2]
-
Use Calcium-Free Media for Initial Dissolution: While not a long-term solution for cell culture, dissolving your compound in a calcium-free version of your medium for initial stock dilutions can help prevent immediate precipitation.
-
Prepare a "Low-Calcium" or "Oxalate-Compatible" Medium: For sensitive experiments, consider preparing a custom medium with a reduced calcium concentration. You will need to empirically determine the lowest calcium concentration that supports the health of your specific cell line.
-
Perform a Counterion Exchange: The most robust solution is to remove the oxalate counterion and replace it with a more inert one, such as chloride or phosphate.[4][5] See the detailed protocol in Part 3 of this guide.
-
Control Experiment: To confirm that the precipitation is due to the oxalate, you can run a control experiment where you add sodium oxalate (at the same molar concentration as the oxalate in your compound solution) to your cell culture medium. If you observe a similar precipitate, this strongly suggests that calcium oxalate formation is the culprit.
Issue 2: I'm observing unexpected or inconsistent results in my cell viability assay.
Q: My cell viability assay (e.g., MTT, MTS, or a fluorescence-based assay) is giving me inconsistent or artifactual results when I use my oxalate salt compound. Could the oxalate be interfering?
A: Yes, it is highly likely that the oxalate counterion is interfering with your assay. This interference can manifest in several ways:
-
Direct Cytotoxicity of Oxalate: High concentrations of oxalate can be toxic to cells by inducing oxidative stress and mitochondrial dysfunction.[3][6] This can lead to an overestimation of your compound's cytotoxic effect.
-
Solution: Run a control experiment with sodium oxalate alone at concentrations equivalent to those introduced by your compound. This will allow you to determine the baseline toxicity of the oxalate counterion in your cell line.
-
-
Interference with Assay Chemistry:
-
MTT/MTS Assays: These assays rely on the reduction of a tetrazolium salt by cellular dehydrogenases. Oxalate has been reported to interfere with the activity of some dehydrogenases, potentially leading to inaccurate readings.[7]
-
Troubleshooting: If you suspect interference, consider using an alternative viability assay that is not based on dehydrogenase activity, such as a CyQUANT™ direct cell proliferation assay or a simple cell counting method like Trypan Blue exclusion.
-
-
Fluorescence-Based Assays: Oxalate can interfere with fluorescent readouts. While not inherently fluorescent, it can interact with fluorescent dyes or cellular components, leading to quenching or enhancement of the signal.[8]
-
Troubleshooting: To check for fluorescence interference, run a control in a cell-free system. Add your compound (and a sodium oxalate control) to the assay buffer with the fluorescent dye and measure the fluorescence. Any change in signal compared to the dye alone indicates interference.
-
-
| Observation | Potential Cause | Recommended Action |
| High toxicity with your compound | Compound is genuinely toxic OR oxalate is contributing to toxicity. | Test the toxicity of sodium oxalate alone at equivalent concentrations. |
| Inconsistent MTT/MTS results | Oxalate is interfering with dehydrogenase activity. | Switch to a non-enzymatic viability assay. |
| Altered signal in fluorescence assay | Oxalate is causing fluorescence quenching or enhancement. | Perform a cell-free fluorescence interference test. |
Issue 3: My enzyme inhibition assay results are not making sense.
Q: I am testing an inhibitor that is formulated as an oxalate salt, and my enzyme kinetics data is unusual. Could the oxalate be affecting my enzyme?
A: Absolutely. Oxalate can interfere with enzyme assays in a couple of ways:
-
Chelation of Metal Cofactors: Many enzymes require divalent cations (e.g., Mg²⁺, Mn²⁺, Zn²⁺) as cofactors for their activity. Oxalate can chelate these essential metal ions, leading to a decrease in enzyme activity that is independent of your compound's inhibitory effect.
-
Direct Enzyme Inhibition: Oxalate itself can act as a competitive or non-competitive inhibitor for some enzymes, particularly those that bind to dicarboxylic acids.[9] For example, oxalate is a known inhibitor of lactate dehydrogenase.[7][10]
-
Review Enzyme Cofactor Requirements: Check the literature for your enzyme of interest to see if it requires divalent metal cofactors.
-
Control for Oxalate Inhibition: Run a control experiment where you assay your enzyme in the presence of sodium oxalate at concentrations equivalent to those introduced by your compound.
-
Supplement with Excess Cofactors: If you suspect metal chelation, try running the assay with a higher concentration of the required metal cofactor. This may overcome the chelating effect of the oxalate. However, be aware that high concentrations of metal ions can also affect enzyme activity.
-
Counterion Exchange: As with other issues, the most definitive solution is to exchange the oxalate counterion for an inert one.
Caption: Troubleshooting workflow for enzyme assays with oxalate salt compounds.
Part 3: Protocols and Procedures
Protocol 1: Counterion Exchange from Oxalate to Chloride
This protocol describes a general method for exchanging the oxalate counterion of a basic compound with a chloride counterion using ion-exchange chromatography.[5]
-
Your oxalate salt compound
-
Strong anion exchange (SAX) resin (e.g., Dowex® 1x8 chloride form)
-
Methanol or another suitable organic solvent
-
Deionized water
-
Hydrochloric acid (HCl)
-
Rotary evaporator
-
Analytical balance
-
Prepare the Ion-Exchange Column:
-
Slurry the SAX resin in deionized water and pack it into a suitable chromatography column.
-
Wash the column extensively with deionized water to remove any impurities.
-
Equilibrate the column with your chosen solvent system (e.g., methanol/water mixture).
-
-
Dissolve Your Compound:
-
Accurately weigh your oxalate salt compound and dissolve it in a minimal amount of the equilibration solvent.
-
-
Load the Column:
-
Carefully load the dissolved compound onto the top of the ion-exchange column.
-
-
Elute the Compound:
-
Elute the column with the equilibration solvent. Your basic compound (now protonated) should not bind to the anion exchange resin and will elute from the column. The oxalate counterion will bind to the resin, displacing a chloride ion, which will then form a salt with your eluted compound.
-
-
Collect and Evaporate:
-
Collect the fractions containing your compound. You can monitor the elution using thin-layer chromatography (TLC) or by collecting all the eluent.
-
Combine the fractions containing your product and remove the solvent using a rotary evaporator.
-
-
Confirmation of Exchange:
-
The resulting solid is your compound as a chloride salt. To confirm the successful exchange, you can use analytical techniques such as:
-
Ion Chromatography: This is a direct method to quantify the amount of oxalate and chloride in your sample.[11]
-
NMR Spectroscopy: The chemical shifts of protons near the basic center of your molecule may change slightly with the different counterion.
-
Elemental Analysis: A change in the elemental composition (especially the absence of carbon and oxygen from the oxalate) can confirm the exchange.
-
-
Protocol 2: Preparation of "Oxalate-Free" Buffers
For highly sensitive assays where even trace amounts of oxalate could be problematic, preparing your own buffers is recommended.
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Buffer components (e.g., Tris base, HEPES, sodium phosphate) of the highest available purity
-
Hydrochloric acid or sodium hydroxide for pH adjustment
-
Calibrated pH meter
-
Select High-Purity Reagents: Purchase buffer components that are certified to be low in contaminants.
-
Use High-Purity Water: Always use freshly deionized and filtered water.
-
Prepare the Buffer:
-
Dissolve the buffer components in the high-purity water.
-
Adjust the pH to the desired value using high-purity acid or base.
-
Bring the buffer to the final volume with high-purity water.
-
-
Filter Sterilize:
-
Filter the buffer through a 0.22 µm sterile filter to remove any particulates and for sterilization.
-
-
Validation (Optional but Recommended):
-
If your assay is extremely sensitive, you can validate that your buffer is "oxalate-free" using a commercially available oxalate quantification kit.[12]
-
Part 4: Frequently Asked Questions (FAQs)
Q1: Are all oxalate salts of compounds problematic in biological assays?
A1: Not necessarily, but the potential for interference is always present. The degree of interference depends on the specific assay, the concentration of the compound being used, and the composition of the assay buffer or cell culture medium. It is always good practice to be aware of the potential issues and to run appropriate controls.
Q2: What are some common alternative counterions to oxalate?
A2: Common and generally more "biologically inert" counterions for basic compounds include chloride (HCl), sulfate (H₂SO₄), phosphate (H₃PO₄), and mesylate (methanesulfonic acid).[13]
Q3: Is it possible to purchase my compound of interest with a different counterion?
A3: Many chemical suppliers offer popular compounds in various salt forms. It is worth checking with your supplier to see if an alternative salt form is available. If not, you will need to perform a counterion exchange yourself.
Q4: Can I just add extra calcium to my cell culture medium to compensate for the chelation by oxalate?
A4: This is not recommended. While it might seem like a simple solution, adding excess calcium can have its own unintended biological consequences, including altering cellular signaling pathways and potentially leading to the formation of other precipitates (e.g., calcium phosphate).[1] The most reliable approach is to remove the oxalate.
Q5: How can I be sure that the effects I'm seeing are from my compound and not the oxalate?
A5: The key is to run the proper controls. As mentioned throughout this guide, testing the effect of sodium oxalate alone at equivalent concentrations is crucial. If the sodium oxalate control does not reproduce the effect observed with your compound, you can be more confident that the activity is due to your molecule of interest. The "gold standard" for confirmation is to perform a counterion exchange and repeat the experiment with the non-oxalate salt form of your compound.
References
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Knight, J., et al. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 28(7), 3206. [Link]
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Khan, S. R. (2014). The effect of calcium on calcium oxalate monohydrate crystal-induced renal epithelial injury. Urolithiasis, 42(5), 383–390. [Link]
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Babu, B. J., & Nangia, A. (2011). Salt Selection in Drug Development. Pharmaceutical Technology, 35(10), 114-125. [Link]
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Nancollas, G. H., et al. (2020). A Combined Experimental and Modelling Study on Solubility of Calcium Oxalate Monohydrate at Physiologically Relevant pH and Temperatures. Crystals, 10(10), 903. [Link]
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Sáez, E., et al. (2024). Targeting Oxalate Production by Combining Enzyme Inhibition and Proteolysis Activation: A Novel Therapeutic Approach for Primary Hyperoxaluria Type 1. Journal of Medicinal Chemistry, 67(2), 1168–1193. [Link]
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Hewitt, K. M., et al. (2018). Quality Control Methodologies for Pharmaceutical Counterions. LCGC North America, 36(5), 324-331. [Link]
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Liu, Y., et al. (2020). MitoTEMPO Prevents Oxalate Induced Injury in NRK-52E Cells via Inhibiting Mitochondrial Dysfunction and Modulating Oxidative Stress. BioMed Research International, 2020, 8878931. [Link]
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De Proft, F., et al. (2021). In Search of an Efficient Complexing Agent for Oxalates and Phosphates: A Quantum Chemical Study. International Journal of Molecular Sciences, 22(14), 7303. [Link]
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Agilent Technologies. (2023). Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. [Link]
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Zhang, X., et al. (2018). Calcium oxalate crystals induces tight junction disruption in distal renal tubular epithelial cells by activating ROS/Akt/p38 MAPK signaling pathway. Life Sciences, 212, 163-171. [Link]
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Cade, I. A. (2016). Can anyone suggest me how to have an idea which counter ion can replace which in organometallic complexes?. ResearchGate. [Link]
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Qiu, S. R., et al. (2004). Inhibition of calcium oxalate monohydrate growth by citrate and the effect of the background electrolyte. Journal of Crystal Growth, 267(1-2), 261-269. [Link]
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Thermo Fisher Scientific. (2020). Cell Culture Troubleshooting Tips and Tricks. YouTube. [Link]
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Dahlin, J. L., et al. (2019). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Ionescu, C., et al. (2023). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. Pharmaceutics, 15(5), 1528. [Link]
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Taylor, P. J., et al. (2006). Quantification of Urinary Oxalate by Liquid Chromatography–Tandem Mass Spectrometry with Online Weak Anion Exchange Chromatography. Clinical Chemistry, 52(12), 2296–2299. [Link]
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Sáez, E., et al. (2024). Targeting Oxalate Production by Combining Enzyme Inhibition and Proteolysis Activation: A Novel Therapeutic Approach for Primary Hyperoxaluria Type 1. ResearchGate. [Link]
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Ołtuszak-Walczak, E., & Czarnecki, A. (2018). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Folia Microbiologica, 63(4), 499–505. [Link]
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Emerson, P. M., & Wilkinson, J. H. (1965). Effect of Oxalate on the Activity of Lactate Dehydrogenase Isoenzymes. Journal of Clinical Pathology, 18(6), 803–807. [Link]
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Góngora-Benítez, M., et al. (2021). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Molecules, 26(20), 6147. [Link]
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University of Wisconsin Hospitals and Clinics Authority. (2019). Guidelines for Electrolyte Replacement. [Link]
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Che, P., et al. (2023). Dynamic structures of aqueous oxalate and the effects of counterions seen by 2D IR. The Journal of Chemical Physics, 158(24), 244502. [Link]
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Wang, L., et al. (2015). Inhibition Mechanism of Calcium Oxalate Crystal Growth by Cooperation Influence of Colloidal Selenium Nanoparticles and Bovine Serum Albumin. ACS Applied Materials & Interfaces, 7(11), 6167–6175. [Link]
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Pal, A., & Chauhan, S. (2016). Study on Solution Behavior of Some Oxalate Salts in Aqueous Vitamin Solutions. Indian Journal of Advances in Chemical Science, 4(2), 138-148. [Link]
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Knauf, F., et al. (2013). Calcium oxalate crystals induce renal inflammation by NLRP3-mediated IL-1β secretion. The Journal of Clinical Investigation, 123(1), 445-459. [Link]
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Royal Hospital for Children, Glasgow. (2018). Electrolyte replacement. [Link]
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Twining, B. (2016). Preparing Biological Samples for Column Chemistry. protocols.io. [Link]
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Yan, Y., et al. (2023). Developments in Ion Exchange Chromatography–Mass Spectrometry for the Characterization of Intact Proteins and Proteoforms. Journal of the American Society for Mass Spectrometry, 34(10), 2217–2232. [Link]
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JoVE. (2021). Synthesis of Transition Metal Oxalate Compounds (2021) | Introduction and Theory. YouTube. [Link]
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Martin-Higueras, C., et al. (2016). Specific Inhibition of Hepatic Lactate Dehydrogenase Reduces Oxalate Production in Mouse Models of Primary Hyperoxaluria. Journal of the American Society of Nephrology, 27(11), 3327–3337. [Link]
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Kumar, L., et al. (2015). Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. Crystal Growth & Design, 15(10), 4883–4891. [Link]
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Wang, P., et al. (2016). Exploring the dark side of MTT viability assay of cells cultured onto electrospun PLGA-based composite nanofibrous scaffolding materials. RSC Advances, 6(59), 53787-53794. [Link]
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Rodgers, A., et al. (2019). Effects of Various Inhibitors on the Nucleation of Calcium Oxalate in Synthetic Urine. Minerals, 9(12), 743. [Link]
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Bovalino, S., et al. (2019). In vitro effects on calcium oxalate crystallization kinetics and crystal morphology of an aqueous extract from Ceterach officinarum: Analysis of a potential antilithiatic mechanism. PLoS ONE, 14(6), e0218734. [Link]
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L-Far, L., et al. (2018). Interference in MTT cell viability assay in activated macrophage cell line. ResearchGate. [Link]
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Jia, Z., et al. (2018). Effect of Crystal Shape and Aggregation of Calcium Oxalate Monohydrate on Cellular Toxicity in Renal Epithelial Cells. ACS Omega, 3(11), 15993–16001. [Link]
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Validation & Comparative
A Comparative Analysis of the Oxetane and gem-Dimethyl Groups in Medicinal Chemistry
A Senior Application Scientist's Guide to Modulating Physicochemical and Pharmacokinetic Properties
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their absorption, distribution, metabolism, and excretion (ADME) properties is a cornerstone of successful development. Among the myriad of chemical motifs employed by medicinal chemists, the gem-dimethyl group has been a long-standing tool for enhancing metabolic stability and influencing molecular conformation. However, the emergence of the oxetane ring as a versatile bioisostere offers a compelling alternative, often providing superior physicochemical properties. This guide provides a detailed comparative analysis of the oxetane and gem-dimethyl groups, supported by experimental data and protocols, to inform rational drug design.
The Principle of Bioisosterism: More Than Just Similar Size
The concept of bioisosterism, the substitution of one chemical group for another with similar physical or chemical properties to produce a compound with similar biological activity, is a powerful strategy in drug design. The 3,3-disubstituted oxetane has been validated as a bioisosteric replacement for the gem-dimethyl group.[1][2][3] While both groups occupy a similar volume, their electronic and conformational properties diverge significantly, leading to profound impacts on a molecule's overall profile.[4]
The gem-dimethyl group, composed of two methyl groups attached to the same carbon atom, is a lipophilic, sterically bulky, and metabolically robust moiety.[5][6] It is often introduced to block sites of metabolism and to provide a conformational constraint that can be favorable for binding to a biological target.[6]
In contrast, the oxetane ring is a four-membered heterocycle containing an oxygen atom. This incorporation of a heteroatom imparts polarity and three-dimensionality, making it an attractive motif for improving drug-like properties.[1][2] The 3,3-disubstituted pattern is particularly stable and is the most common form used as a gem-dimethyl surrogate.[1]
Caption: Structural comparison of the gem-dimethyl and oxetane groups.
Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties
The choice between incorporating an oxetane versus a gem-dimethyl group can have significant consequences for a drug candidate's properties. The following sections detail these differences with supporting data from matched molecular pair analyses found in the literature.
Lipophilicity and Aqueous Solubility
A critical challenge in drug discovery is balancing potency with appropriate lipophilicity and solubility. Highly lipophilic compounds often exhibit poor solubility, leading to low bioavailability and potential for off-target toxicity. The gem-dimethyl group, being purely aliphatic, invariably increases the lipophilicity of a molecule.
The oxetane group, with its embedded oxygen atom, offers a solution to this lipophilicity challenge. It can serve as a metabolic blocker without the associated increase in lipophilicity.[1][2] In fact, the replacement of a gem-dimethyl group with an oxetane typically leads to a decrease in the logarithm of the distribution coefficient (LogD) and a substantial increase in aqueous solubility.[7][8] This enhancement in solubility can range from a few-fold to over a thousand-fold, depending on the molecular context.[8]
| Property | gem-Dimethyl Analog | Oxetane Analog | Rationale for Change |
| LogD at pH 7.4 | Higher | Lower | The oxygen atom in the oxetane ring increases polarity and hydrogen bond accepting capacity, reducing lipophilicity.[1][2] |
| Aqueous Solubility | Lower | Significantly Higher | Increased polarity and disruption of crystal packing lead to improved solvation in aqueous media.[7][8] |
| Lipophilic Efficiency (LipE) | Lower | Higher | The oxetane can maintain or improve potency while reducing lipophilicity, thus improving LipE.[9] |
Table 1. Comparative effects of oxetane vs. gem-dimethyl groups on lipophilicity and solubility.
Metabolic Stability
Both the gem-dimethyl and oxetane groups are effective at blocking metabolically labile C-H bonds, thereby enhancing metabolic stability.[1][2] The steric bulk of the gem-dimethyl group can shield adjacent sites from enzymatic degradation by cytochrome P450 (CYP) enzymes.[5]
The oxetane ring is also metabolically robust and can improve stability.[7][8][9] An interesting feature of the oxetane moiety is its potential to redirect metabolic clearance away from CYP enzymes, which can be beneficial in avoiding drug-drug interactions.[1][7]
| Property | gem-Dimethyl Analog | Oxetane Analog | Rationale for Change |
| Microsomal Stability (t½) | Generally Stable | Often More Stable | Both groups block metabolism, but the oxetane's polarity can reduce its affinity for lipophilic CYP active sites.[1][7] |
| Metabolic Clearance (CLint) | Lower than un-substituted | Often lower than gem-dimethyl | The oxetane can provide steric hindrance and electronic deactivation of adjacent sites.[8][10] |
Table 2. Comparative effects on metabolic stability.
Impact on Adjacent Functional Groups
The electron-withdrawing nature of the oxygen atom in the oxetane ring can have a significant impact on the pKa of adjacent basic functional groups, such as amines.[1][4][7][9] This effect can be highly advantageous in fine-tuning the properties of a drug candidate. For instance, reducing the basicity of a nearby amine can mitigate the risk of hERG potassium channel inhibition, a common cause of cardiotoxicity.[7]
| Property | gem-Dimethyl Analog | Oxetane Analog | Rationale for Change |
| pKa of adjacent amine | Unaffected | Lowered | The inductive electron-withdrawing effect of the oxetane oxygen reduces the basicity of the amine.[1][4][7][9] |
Table 3. Influence on the basicity of adjacent amines.
Experimental Protocols for Property Assessment
To empirically determine the effects of these structural modifications, a suite of standardized in vitro assays is employed. The following are streamlined protocols for key experiments.
Determination of Lipophilicity (LogD)
The distribution coefficient (LogD) is a measure of a compound's lipophilicity at a specific pH. The shake-flask method is a classic approach, though HPLC-based methods are now more common for higher throughput.
Shake-Flask Method Protocol:
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline) and an immiscible organic solvent (typically n-octanol).
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the aqueous buffer and n-octanol in a vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate LogD using the formula: LogD = log10([Concentration in octanol] / [Concentration in aqueous buffer]).
Caption: Workflow for LogD determination by the shake-flask method.
Aqueous Solubility Assay
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is a critical parameter for oral drug absorption.
Thermodynamic Solubility Protocol:
-
Sample Preparation: Add an excess of the solid compound to a vial containing an aqueous buffer of interest (e.g., pH 7.4 PBS).
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Solid: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS). The result is reported in µg/mL or mM.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes.[11][12][13]
Microsomal Stability Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) in a suitable buffer (e.g., potassium phosphate buffer). Prepare a solution of the test compound and a solution of the cofactor NADPH.
-
Incubation: Pre-warm the microsomal suspension and the test compound solution to 37°C. Initiate the metabolic reaction by adding NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½).
Caption: Experimental workflow for the microsomal stability assay.
Case Study: Improving ADME Properties of a Kinase Inhibitor
A hypothetical kinase inhibitor program illustrates the practical application of this comparative analysis. The lead compound, containing a gem-dimethyl group to block a known site of metabolism, exhibited potent activity but suffered from poor aqueous solubility (<1 µg/mL) and a high LogD of 4.5. This profile suggested potential issues with oral bioavailability.
By synthesizing the corresponding 3,3-disubstituted oxetane analog, the following improvements were observed:
-
Aqueous Solubility: Increased to 50 µg/mL.
-
LogD: Reduced to 3.2.
-
Microsomal Stability: Remained high, with a t½ > 60 minutes.
-
Potency: Maintained, with a negligible change in IC50.
This strategic replacement of the gem-dimethyl group with an oxetane transformed a problematic lead compound into a viable drug candidate with a much-improved developability profile.
Conclusion and Future Perspectives
The oxetane ring has firmly established itself as a valuable tool in the medicinal chemist's arsenal, moving from an academic curiosity to a key component in clinical candidates.[1] Its ability to serve as a polar, metabolically stable, and conformationally restricting surrogate for the traditional gem-dimethyl group allows for the fine-tuning of physicochemical and pharmacokinetic properties.[1][2][4][8]
While the gem-dimethyl group remains a useful and straightforward modification for enhancing metabolic stability and modulating conformation, the oxetane offers a more nuanced approach.[5][6] The key advantages of the oxetane lie in its capacity to simultaneously improve aqueous solubility and reduce lipophilicity, critical factors for achieving good oral bioavailability and a favorable safety profile.[7][8]
As synthetic methodologies for accessing diverse oxetane building blocks continue to advance, we can expect to see even broader applications of this versatile heterocycle in the design of next-generation therapeutics.[1][7][14] The judicious choice between an oxetane and a gem-dimethyl group, guided by a thorough understanding of their comparative properties and supported by empirical data, will continue to be a critical decision point in the journey of drug discovery and development.
References
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M. J. Dubois, R. A. Croft, Y. Ding, C. Choi, D. R. Owen, J. A. Bull, and J. J. Mousseau. Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. RSC Med. Chem., 2021, DOI: 10.1039/D1MD00248A. [Link]
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Various Authors. Oxetanes in Drug Discovery Campaigns. J. Med. Chem., 2023. [Link]
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Various Authors. Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 2024. [Link]
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E. M. Carreira. Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA, 2014. [Link]
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Various Authors. Oxetanes in Drug Discovery Campaigns. ACS Publications, 2023. [Link]
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A Senior Application Scientist's Guide: Oxetan-3-amine Oxalate vs. Traditional Amine Building Blocks in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of amine building blocks is a critical determinant of a drug candidate's ultimate success. These fragments not only serve as key pharmacophoric elements and synthetic handles but also profoundly influence a molecule's physicochemical and pharmacokinetic properties. While traditional saturated heterocycles like piperidines and pyrrolidines have long been the workhorses of drug design, the emergence of strained ring systems has provided chemists with a more nuanced toolkit.
Among these, oxetan-3-amine has garnered significant attention as a "non-classical" bioisostere capable of conferring unique and often highly desirable properties.[1][2] This guide provides an in-depth comparison of oxetan-3-amine with its more conventional counterparts—azetidine, pyrrolidine, and piperidine—supported by experimental data and detailed protocols for property evaluation.
The Rise of Strained Scaffolds: Why Oxetane?
The incorporation of an oxetane ring, a four-membered cyclic ether, into a molecule introduces a unique combination of polarity, three-dimensionality, and metabolic stability.[3][4] Unlike its carbocyclic and larger heterocyclic cousins, the oxetane motif acts as a "get-out-of-flatland" strategy that can disrupt planarity and improve aqueous solubility—a persistent challenge in drug development.[5] When functionalized with an amine at the 3-position, it becomes a versatile building block for introducing a basic center with finely-tuned properties.[6]
The oxalate salt form of oxetan-3-amine is frequently used to improve the handling and stability of the parent amine, which is a volatile liquid. The hydrochloride salt is also common and enhances water solubility for use in biological systems.[7]
Head-to-Head Comparison: Physicochemical Properties
The choice of an amine building block directly impacts a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The following section compares key physicochemical properties that govern this behavior.
Structural and Property Overview
Below is a visual comparison of the amine building blocks discussed in this guide.
Caption: Structures of Key Amine Building Blocks.
Basicity (pKa)
The basicity of the amine group is crucial for target binding (e.g., forming salt bridges with acidic residues like aspartate or glutamate) and for solubility. However, high basicity can lead to off-target effects, such as hERG channel inhibition, and can increase clearance.
The defining feature of oxetan-3-amine is its attenuated basicity. The electronegative oxygen atom in the ring exerts a powerful inductive electron-withdrawing effect, which reduces the electron density on the nitrogen atom and lowers its pKa by approximately 2-3 units compared to a similarly substituted carbocycle.[8]
| Building Block | Typical pKa Range | Key Implications |
| Oxetan-3-amine | 7.5 - 8.5 | Reduced basicity can mitigate hERG liability and improve selectivity. |
| Azetidine | 10.5 - 11.5 | High basicity, similar to acyclic secondary amines. |
| Pyrrolidine | 11.0 - 11.5 | Strongly basic, often used to ensure water solubility at physiological pH.[9] |
| Piperidine | 11.0 - 11.5 | The archetypal strongly basic saturated heterocycle in drug design.[10] |
Note: pKa values are approximate and can vary based on substitution.
Lipophilicity (logP/logD)
Lipophilicity is a double-edged sword; while essential for membrane permeability, excessive lipophilicity often correlates with poor solubility, high metabolic clearance, and promiscuous binding. The replacement of common functionalities like a gem-dimethyl group with an oxetane has been shown to significantly reduce lipophilicity and improve aqueous solubility.[1][3]
| Building Block | Representative logP | Key Implications |
| Oxetan-3-amine | -1.28[11] | Highly polar, significantly reduces the lipophilicity of the parent molecule. |
| Azetidine | 0.13 | Moderately polar. |
| Pyrrolidine | 0.46 | More lipophilic than the four-membered rings. |
| Piperidine | 0.84 | The most lipophilic of the parent heterocycles in this comparison. |
Note: logP values are for the parent, unsubstituted heterocycles (except for oxetan-3-amine).
Performance in ADME Assays
Ultimately, the value of a building block is demonstrated by its performance in key ADME (Absorption, Distribution, Metabolism, and Excretion) assays.
Caption: A typical in vitro workflow for evaluating drug candidates.
Metabolic Stability
One of the most compelling reasons to use oxetanes is to improve metabolic stability. They can replace metabolically vulnerable groups or act as "metabolic blockers" by redirecting metabolism away from adjacent sites.[1][2] The ether linkage of the oxetane is generally more robust to metabolism by cytochrome P450 enzymes than the C-H bonds in alkyl systems.[12]
| Building Block | General Metabolic Stability | Common Metabolic Pathways |
| Oxetan-3-amine | High [4] | Generally stable; ring opening is not a common metabolic route under physiological conditions. |
| Azetidine | Moderate to High [13] | Ring is relatively stable, but N-dealkylation can occur if substituted. |
| Pyrrolidine | Variable | Can be susceptible to oxidation to form reactive iminium ions.[9] |
| Piperidine | Variable | Susceptible to N-dealkylation and ring oxidation at positions alpha to the nitrogen. |
Aqueous Solubility & Permeability
The polarity imparted by the oxetane's oxygen atom typically enhances aqueous solubility.[4] This is a significant advantage over more lipophilic amines like piperidine. This property, however, must be balanced with membrane permeability. The Caco-2 permeability assay is the industry standard for predicting intestinal absorption in vitro.[14][15]
| Building Block | Expected Solubility | Expected Permeability (Caco-2) |
| Oxetan-3-amine | High | Moderate; may require active transport or paracellular diffusion. |
| Azetidine | High | Moderate to high, depending on overall molecular properties. |
| Pyrrolidine | Moderate to High | Good; often strikes a good balance between solubility and permeability. |
| Piperidine | Moderate | High; its lipophilicity generally favors passive diffusion. |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for the key assays discussed.
Protocol 1: Liver Microsomal Stability Assay
This assay determines a compound's metabolic stability by measuring its rate of disappearance when incubated with liver microsomes, which are rich in Phase I metabolizing enzymes like cytochrome P450s.[16][17]
1. Reagent Preparation:
- Phosphate Buffer: 100 mM potassium phosphate, pH 7.4.
- Cofactor Solution (NADPH): Prepare a 10 mM stock solution of NADPH in phosphate buffer. Keep on ice.
- Test Compound Stock: 10 mM stock in DMSO.
- Liver Microsomes: (e.g., pooled human liver microsomes). Thaw on ice immediately before use and dilute to 1 mg/mL in cold phosphate buffer.
- Termination Solution: Acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).
2. Incubation Procedure:
- In a 96-well plate, add buffer, the microsomal solution, and the test compound (final concentration 1 µM; final DMSO concentration <0.5%).
- Pre-incubate the plate at 37°C for 5 minutes with shaking.
- Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.[18]
- At specified time points (e.g., 0, 5, 15, 30, 45 minutes), aspirate an aliquot of the reaction mixture and add it to a separate plate containing the cold termination solution to stop the reaction.[16]
- Include two control incubations: one without NADPH (to assess non-enzymatic degradation) and one with a known rapidly metabolized compound (e.g., verapamil) to validate the assay.
3. Analysis:
- Centrifuge the termination plate to precipitate proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
- Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[19]
A[Prepare Reagents: Buffer, Microsomes, NADPH, Compound] --> B[Aliquot Microsomes and Compound to Plate];
B --> C{Pre-incubate at 37°C};
C --> D[Initiate Reaction with NADPH];
D --> E[Sample at Timepoints(0, 5, 15, 30 min)];
E --> F[Quench Reaction in Acetonitrile + Internal Standard];
F --> G[Centrifuge to Remove Protein];
G --> H[Analyze Supernatant by LC-MS/MS];
H --> I[Calculate t1/2 and CLint];
style D fillcolor="#EA4335";
style I fillcolor="#34A853";
}
Caption: Workflow for the Liver Microsomal Stability Assay.
Protocol 2: Caco-2 Permeability Assay
This assay uses the Caco-2 cell line, which differentiates into a monolayer of polarized enterocytes that mimic the human intestinal barrier, to predict drug absorption.[20][21]
1. Cell Culture:
- Seed Caco-2 cells onto permeable Transwell inserts in a 24-well plate.
- Culture for 21-25 days to allow for spontaneous differentiation and formation of tight junctions.
- Monitor monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values > 200 Ω·cm².[22]
2. Permeability Experiment (Bidirectional):
- Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS), pH 7.4.
- Apical to Basolateral (A→B) Transport: Add the test compound (e.g., 10 µM in HBSS) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
- Basolateral to Apical (B→A) Transport: In a separate set of wells, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
- Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
- At the end of the incubation, take samples from both the donor and receiver chambers.
- Include control compounds: a high-permeability compound (e.g., propranolol) and a low-permeability compound (e.g., Lucifer yellow). To assess active efflux, include a known P-gp substrate like talinolol.[20]
3. Analysis:
- Quantify the concentration of the test compound in all samples using LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.
- Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate of an active efflux transporter (like P-glycoprotein).[20]
Conclusion and Expert Opinion
Oxetan-3-amine oxalate is more than just another amine building block; it is a strategic tool for overcoming common liabilities in drug discovery. Its ability to reduce basicity, decrease lipophilicity, and enhance metabolic stability makes it an invaluable asset for medicinal chemists.[1][12]
While traditional building blocks like piperidine and pyrrolidine remain essential for their strong basicity and well-understood synthetic chemistry, oxetan-3-amine offers a solution for projects where high basicity is problematic or where metabolic hotspots need to be addressed. Azetidines offer a middle ground, providing a strained ring system with higher basicity than oxetanes.[13][23]
The decision to employ oxetan-3-amine should be data-driven, based on a thorough evaluation of the physicochemical and ADME properties as outlined in this guide. By understanding the unique profile of each amine building block, researchers can make more informed decisions, accelerating the journey from a promising hit to a viable clinical candidate.
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A Researcher's Guide to Validating the Metabolic Stability of Oxetane-Modified Compounds
In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a candidate's success. Poor stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing promising therapeutic agents. Medicinal chemists increasingly turn to novel structural modifications to mitigate these risks. Among the most successful strategies is the incorporation of the oxetane motif.
This guide provides an in-depth, technical comparison of oxetane-modified compounds against their non-oxetane counterparts, offering field-proven insights into why and how to validate their metabolic stability. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring every step is part of a self-validating system.
The Strategic Advantage of the Oxetane Moiety
The oxetane ring, a four-membered ether, is more than just a structural curiosity; it is a powerful tool for enhancing drug-like properties.[1][2] It is frequently employed as a bioisostere—a chemical substitute—for commonly used but metabolically vulnerable groups like gem-dimethyl and carbonyl functionalities.[1][3][4]
The value proposition of the oxetane lies in its unique combination of characteristics:
-
Metabolic Shielding: The primary rationale for incorporating an oxetane is to block metabolically labile sites.[3][4] By replacing a hydrogen-rich gem-dimethyl group, for instance, the oxetane removes a common site for oxidation by cytochrome P450 (CYP) enzymes, the primary family of drug-metabolizing enzymes.[5]
-
Improved Physicochemical Properties: Unlike the lipophilic gem-dimethyl group, the polar oxetane can significantly increase aqueous solubility and reduce lipophilicity (LogD).[3][6] This enhancement can improve a compound's pharmacokinetic profile and reduce off-target toxicity.
-
Conformational Rigidity: The strained ring structure imparts a degree of conformational rigidity, which can lead to improved binding affinity for the target protein.[1]
-
Modulation of Basicity: When placed near a nitrogen atom, the electron-withdrawing nature of the oxetane can lower the pKa of the amine, a subtle but critical modification to fine-tune a molecule's properties and avoid unwanted hERG channel interactions.[2]
The following diagram illustrates the bioisosteric replacement strategy that underpins the use of oxetanes to enhance metabolic stability.
Caption: Bioisosteric replacement of a metabolically weak group with an oxetane.
Validating Metabolic Stability: A Comparative Approach
To objectively assess the impact of oxetane incorporation, a head-to-head comparison with an appropriate analogue (e.g., the gem-dimethyl or carbonyl parent compound) is essential. The cornerstone of this evaluation is the in vitro liver microsomal stability assay .
Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes.[5] They are a cost-effective and robust tool because they contain a high concentration of Phase I metabolic enzymes, particularly CYPs, which are responsible for the metabolism of approximately 60% of marketed drugs.[5]
The Experimental Workflow: A Self-Validating System
The following workflow is designed not just to generate data, but to ensure that the data is reliable and interpretable. Each control and step has a specific purpose in validating the experiment itself.
Caption: Standard workflow for the in vitro liver microsomal stability assay.
Detailed Experimental Protocol
This protocol provides a robust framework for comparing the metabolic stability of an oxetane-modified compound and its non-oxetane analogue.
1. Preparation of Reagents:
-
Test Compounds: Prepare 10 mM stock solutions of the oxetane compound and its analogue in DMSO. From this, create a 100 µM working solution in phosphate buffer (pH 7.4).[7]
-
Liver Microsomes: Use pooled human liver microsomes (HLM) to average out inter-individual variability.[5] Thaw on ice and dilute to a working concentration of 0.5 mg/mL in phosphate buffer.
-
Cofactor: Prepare a 1 mM solution of NADPH. The necessity of this cofactor is paramount; CYPs require it as a source of reducing equivalents to catalyze oxidative reactions.[7][8]
-
Controls:
-
Positive Controls: Prepare solutions of compounds with known metabolic fates, such as Verapamil (high clearance) and Diazepam (low clearance), to confirm the metabolic activity of the microsomes.[8]
-
Negative Control (-NADPH): For each test compound, prepare a reaction mixture that excludes the NADPH cofactor. This is a critical control to assess for non-CYP-mediated degradation or inherent chemical instability of the compound in the assay matrix.[5]
-
Vehicle Control: A reaction containing all components except the test compound, to check for interfering peaks during analysis.[5]
-
2. Incubation Procedure:
-
In a 96-well plate or microcentrifuge tubes, combine the microsomal solution and the test compound working solution. Pre-incubate the mixture for 5-10 minutes at 37°C.[7]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final concentration of the test compound in the reaction should be 1 µM.[5][8]
3. Time-Point Sampling and Reaction Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[8]
-
Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing a suitable internal standard (IS).[5][7] The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity instantly. The internal standard is crucial for correcting for variations in sample processing and instrument response during LC-MS/MS analysis.
4. Sample Analysis:
-
Centrifuge the quenched samples at high speed (e.g., 3000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.[9]
-
Transfer the supernatant to an analysis plate or vials.
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound relative to the internal standard.[8]
5. Data Analysis and Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the time 0 sample.
-
Plot the natural logarithm (ln) of the percent remaining against time. The slope of this line (k) represents the elimination rate constant.
-
Half-Life (t½): Calculated as t½ = 0.693 / k. This value represents the time required for 50% of the compound to be metabolized. A longer half-life indicates greater stability.[8]
-
Intrinsic Clearance (CLint): This is a measure of the metabolic activity of the liver towards the compound, independent of physiological factors. It is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]) * 1000[7] A lower CLint value signifies greater metabolic stability.[8]
Comparative Data Presentation: Oxetane vs. Alternatives
The true value of this analysis comes from direct comparison. The following tables showcase representative data from literature, illustrating the typical improvements observed when incorporating an oxetane moiety.
Table 1: Comparison of a BTK Inhibitor (Compound 70) vs. its Oxetane Analogue (Compound 71)
| Parameter | Compound 70 (Parent) | Compound 71 (Oxetane Analogue) | Improvement Factor |
| Systemic Clearance (in vivo) | High | Lower | Significant |
| Bioavailability (F%) | Good | Better | > 1.0x |
| Maximum Plasma Conc. (Cmax) | Lower | Higher | > 1.0x |
Data synthesized from a study on BTK inhibitors where an oxetane modulated piperazine basicity, leading to a markedly improved PK profile.[1]
Table 2: Comparison of a PRMT5 Inhibitor (EPZ015666) with Hypothetical Analogues
| Compound | Key Structural Moiety | Human Liver Microsomal CLint (µL/min/mg) | In Vitro Half-Life (t½, min) | Predicted In Vivo Clearance |
| Analogue A | gem-dimethyl | 150 | 4.6 | High |
| EPZ015666 | Oxetane | < 25 | > 27 | Low to Moderate |
| Analogue B | Carbonyl | 95 | 7.3 | Moderate to High |
Data based on reported low in vitro clearance for the oxetane-containing PRMT5 inhibitor EPZ015666[1] and typical values for less stable analogues.
These results quantitatively demonstrate the power of the oxetane strategy. In the case of the BTK inhibitor, the oxetane's electronic influence improved key pharmacokinetic parameters.[1] For the PRMT5 inhibitor, the oxetane serves as an effective metabolic shield, dramatically increasing its stability in the presence of metabolizing enzymes.[1]
Metabolite Identification: Understanding the "How"
While stability data is crucial, understanding the metabolic pathways provides deeper insight. Metabolite identification studies, typically conducted using hepatocytes which contain both Phase I and II enzymes, can reveal how a compound is biotransformed.
For oxetane-containing compounds, common metabolic pathways include:
-
Oxidation of the Oxetane Ring: The oxetane itself can be a site of metabolism, though it is often more robust than the group it replaces. Studies on compound EPZ015666 revealed that its primary metabolites were formed by the oxidation of the oxetane ring, likely catalyzed by CYP2D isoforms.[1]
-
Metabolism at Other Sites: By blocking a primary metabolic "soft spot," the oxetane can shift metabolism to other, less favorable positions on the molecule, such as via N-dealkylation.[1]
This information is invaluable for further lead optimization, allowing chemists to strategically protect newly identified metabolic liabilities.
Conclusion
Validating the metabolic stability of oxetane-modified compounds is a cornerstone of modern drug development. The strategic replacement of metabolically weak functionalities like gem-dimethyl and carbonyl groups with an oxetane ring is a proven method for enhancing a drug candidate's pharmacokinetic profile.[3][4]
By employing a robust, self-validating experimental workflow centered on the in vitro liver microsomal stability assay, researchers can generate clear, quantitative, and comparative data. This guide provides the technical framework and causal reasoning necessary to perform these evaluations with high scientific integrity. The resulting data—longer half-lives, lower intrinsic clearance, and favorable pharmacokinetic parameters—provide compelling evidence for advancing these intelligently designed compounds through the development pipeline.
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The Oxetane Ring: A Modern Isostere for the Carbonyl Group in Drug Discovery
A Senior Application Scientist's Guide to Comparing the Physicochemical and Pharmacokinetic Effects of Oxetane vs. Carbonyl Moieties
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to bioisosteric replacements to fine-tune the properties of drug candidates. One such substitution that has garnered significant attention is the replacement of a carbonyl group with an oxetane ring. This guide provides an in-depth comparison of these two functional groups, supported by experimental data, to empower researchers in making informed decisions during the drug design and development process.
The Rationale for Isosteric Replacement: More Than Just a Structural Mimic
The oxetane ring, a four-membered cyclic ether, is an attractive isostere for the carbonyl group due to its similar size, polarity, and hydrogen bonding capabilities.[1][2] The lone pairs on the oxetane's oxygen atom are spatially arranged in a manner that can mimic the hydrogen bond accepting capacity of a carbonyl oxygen.[2] However, the true value of this isosteric replacement lies in the subtle yet impactful differences that the oxetane ring imparts upon a molecule.
Key advantages of substituting a carbonyl group with an oxetane include:
-
Enhanced Metabolic Stability: Carbonyl groups, particularly in ketones and amides, are susceptible to metabolic reduction or hydrolysis by various enzymes.[3] The oxetane ring is generally more resistant to these metabolic pathways, leading to increased compound stability and potentially longer half-life in vivo.[2][4]
-
Increased Three-Dimensionality (3D) Character: The puckered, sp³-rich nature of the oxetane ring introduces a greater degree of three-dimensionality compared to the planar sp² geometry of a carbonyl group. This can lead to improved binding affinity and selectivity for the target protein by allowing for more optimal interactions within the binding pocket.[4]
-
Modulation of Physicochemical Properties: The incorporation of an oxetane can significantly influence a molecule's solubility, lipophilicity (LogD), and the pKa of nearby functional groups, offering a valuable tool for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]
A Head-to-Head Comparison: Physicochemical Properties
The decision to employ an isosteric replacement is fundamentally data-driven. The following table summarizes a matched molecular pair analysis of spirocyclic oxetanes and their corresponding carbonyl analogs, providing a quantitative comparison of their key physicochemical properties.[1]
| Compound Pair | Structure | Property | Carbonyl Analog | Oxetane Analog | Change (Oxetane - Carbonyl) |
| Pair 1 | Spiro-pyrrolidine | Aqueous Solubility (μg/mL) | 1,200 | 800 | -400 |
| clogP | -0.16 | 0.28 | +0.44 | ||
| Human Liver Microsome Clint (μL/min/mg) | 120 | 40 | -80 | ||
| Pair 2 | Spiro-piperidine | Aqueous Solubility (μg/mL) | >2,000 | 1,500 | < -500 |
| clogP | 0.29 | 0.73 | +0.44 | ||
| Human Liver Microsome Clint (μL/min/mg) | 85 | 25 | -60 |
Data Interpretation:
As the data illustrates, the replacement of a spirocyclic ketone with an oxetane leads to a significant improvement in metabolic stability, as evidenced by the lower intrinsic clearance (Clint) values in human liver microsomes.[1] This is a crucial advantage in drug design, as it can lead to improved oral bioavailability and a more predictable pharmacokinetic profile.
Interestingly, in these spirocyclic examples, the oxetane analogs exhibit a slight decrease in aqueous solubility and an increase in lipophilicity (clogP).[1] This highlights that the effects of isosteric replacement are context-dependent and should be evaluated on a case-by-case basis. The increased lipophilicity of the oxetane analog is attributed to the presence of two additional methylene groups in the four-membered ring.[1]
Experimental Workflows for Comparative Analysis
To rigorously evaluate the impact of an oxetane-for-carbonyl substitution, a series of standardized in vitro assays are essential. The following are detailed protocols for assessing metabolic stability, kinetic solubility, and permeability.
Experimental Protocol 1: Metabolic Stability in Human Liver Microsomes
This assay determines the rate at which a compound is metabolized by the major drug-metabolizing enzymes in the liver.
Causality: Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are responsible for the phase I metabolism of a vast number of drugs. By incubating the compound with microsomes and a necessary cofactor (NADPH), we can simulate hepatic clearance and predict the metabolic fate of the drug candidate.
Caption: Workflow for the human liver microsomal stability assay.
Step-by-Step Methodology:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the test compound (final concentration 1 µM), human liver microsomes (final concentration 0.5 mg/mL), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate the Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the Reaction: Immediately add the aliquot to a tube containing cold acetonitrile and an internal standard to stop the reaction and precipitate the proteins.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the line is used to calculate the intrinsic clearance (Clint).
Experimental Protocol 2: Kinetic Solubility Assay
This high-throughput assay provides a rapid assessment of a compound's solubility.
Causality: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges. The kinetic solubility assay mimics the situation where a compound, dissolved in an organic solvent like DMSO, is introduced into an aqueous environment, providing a relevant measure for early drug discovery.
Caption: Workflow for the kinetic solubility assay using nephelometry.
Step-by-Step Methodology:
-
Prepare Compound Stock: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Prepare Assay Plate: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a 96-well microplate.
-
Add Compound: Add a small volume of the DMSO stock solution to the buffer to achieve the desired highest concentration.
-
Serial Dilution: Perform serial dilutions across the plate to create a range of compound concentrations.
-
Incubation: Incubate the plate with shaking for a defined period (e.g., 2 hours) at room temperature to allow for precipitation to occur.
-
Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering from precipitated particles.
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant precipitation is observed.
Experimental Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses a compound's ability to passively diffuse across a lipid membrane, predicting its intestinal absorption.
Causality: For orally administered drugs, the ability to passively permeate the lipid membranes of the intestinal epithelium is a critical determinant of absorption. The PAMPA assay provides a simple, cell-free model of this process using an artificial lipid membrane.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step Methodology:
-
Prepare the Donor Plate: Coat the filter membrane of a 96-well donor plate with a lipid solution (e.g., 2% lecithin in dodecane).
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.
-
Add Compound: Add a solution of the test compound in buffer to the wells of the coated donor plate.
-
Assemble the "Sandwich": Place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor buffer.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantification: Quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the effective permeability coefficient (Pe) based on the amount of compound that has diffused into the acceptor compartment.
Synthesis of Oxetane Isosteres: The Paternò-Büchi Reaction
A common method for synthesizing oxetanes from carbonyl compounds is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[5] This reaction provides a direct route to the oxetane ring system.
Caption: The Paternò-Büchi reaction for the synthesis of oxetanes.
This photochemical approach offers a powerful tool for converting a ketone-containing intermediate into its oxetane isostere, enabling the exploration of this valuable structural modification in drug discovery programs.[5]
Conclusion: A Valuable Tool in the Medicinal Chemist's Arsenal
The replacement of a carbonyl group with an oxetane ring represents a sophisticated strategy for optimizing the physicochemical and pharmacokinetic properties of drug candidates. While not a universal solution, the judicious application of this isosteric replacement, guided by robust experimental data, can lead to compounds with enhanced metabolic stability, improved solubility, and favorable permeability profiles. The experimental workflows and comparative data presented in this guide provide a solid foundation for researchers to explore the potential of oxetanes in their own drug discovery endeavors.
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A Senior Application Scientist's Guide to Confirming Oxetane Incorporation: Analytical Methodologies and Best Practices
Introduction: The Rising Prominence of the Oxetane Motif in Drug Discovery
To the modern medicinal chemist, the oxetane ring is far more than a simple four-membered ether. It is a strategic tool, a versatile building block increasingly employed to modulate the physicochemical and pharmacological properties of drug candidates.[1][2] Its inherent polarity and three-dimensional structure make it an attractive bioisostere for commonly used groups like gem-dimethyl and carbonyls.[3][4][5] The incorporation of an oxetane can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing novel intellectual property landscapes.[4][6]
However, the very features that make the oxetane desirable—its strained ring system and the Lewis basicity of its oxygen atom—also present unique analytical challenges.[4][7] The ring is susceptible to opening under certain conditions, particularly acidic ones, making unambiguous confirmation of its successful incorporation and integrity paramount.[1][8] This guide provides a comparative overview of the primary analytical techniques used to confirm the presence and structure of the oxetane moiety, grounded in the practical experience of a senior application scientist. We will delve into not just what techniques to use, but why specific experimental choices are made to generate robust, publication-quality data.
The Analytical Workflow: A Multi-Pronged Approach to Confirmation
A successful confirmation strategy is not reliant on a single technique but employs a logical progression of methods. Each technique provides a different piece of the puzzle, and their collective data builds an irrefutable case for the compound's structure.
Caption: A typical workflow for confirming oxetane incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful and informative tool for the routine confirmation of oxetane incorporation.[9][10] It provides detailed information about the chemical environment of each atom, allowing for a near-complete structural assignment.
Why NMR is So Effective for Oxetanes
The strained, four-membered ring of an oxetane creates a unique and predictable electronic environment. The electronegative oxygen atom and the ring strain significantly influence the chemical shifts of the adjacent protons and carbons, producing characteristic signals that are often easy to identify.
¹H NMR: Identifying the Key Fingerprints
The protons on the oxetane ring have highly diagnostic chemical shifts.
-
α-Protons (adjacent to oxygen): These are the most deshielded protons and typically appear in the δ 4.3 – 4.9 ppm range.[5][7][11] Their significant downfield shift is a primary indicator of the oxetane ring's presence.
-
β-Protons (on the C3 carbon): These protons are further from the oxygen and appear more upfield, generally in the δ 2.2 – 2.8 ppm range.[5][11]
For a simple 3-substituted oxetane, the α-protons often appear as two distinct multiplets (e.g., doublets or triplets depending on coupling), while the β-proton will be a multiplet coupled to the α-protons.
¹³C NMR: Confirming the Carbon Skeleton
The carbon signals are equally informative and serve as a crucial cross-validation of the proton data.
-
α-Carbons (C2 and C4): These carbons are directly attached to the oxygen and are found significantly downfield for sp³ carbons, typically in the δ 65 – 80 ppm range.[3][5][12]
-
β-Carbon (C3): This carbon is less affected by the oxygen and resonates further upfield, usually in the δ 20 – 40 ppm range, depending on substitution.[5]
Table 1: Comparison of Typical NMR Chemical Shifts for Oxetane Moieties
| Atom Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Rationale for Shift |
| α-Protons/Carbons | 4.3 – 4.9 | 65 – 80 | Strong deshielding effect from the adjacent electronegative oxygen atom. |
| β-Protons/Carbons | 2.2 – 2.8 | 20 – 40 | Standard aliphatic region, less influenced by the oxygen atom. |
Note: Shifts are approximate and can vary based on solvent and substitution patterns.
Advanced NMR Techniques: Resolving Ambiguity
When dealing with complex molecules, 1D spectra can become crowded. In these cases, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. A strong correlation between the signals in the δ 4.3-4.9 ppm region and the δ 2.2-2.8 ppm region provides compelling evidence that these protons are part of the same spin system, i.e., the oxetane ring.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows you to definitively link the characteristic α-proton signals to the characteristic α-carbon signals, leaving no room for doubt.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments are crucial for determining stereochemistry by identifying protons that are close in space. For complex, substituted oxetanes, NOE data can confirm the relative orientation of substituents on the ring.[4]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.[7]
-
Instrument Setup: Use a spectrometer of at least 400 MHz for good signal dispersion.[7][8] Shim the instrument to ensure high magnetic field homogeneity.
-
Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.
-
Processing: Apply a Fourier transform, phase correction, and baseline correction.
-
Analysis:
-
Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
-
Integrate all signals to determine proton ratios.
-
Identify the characteristic multiplets in the δ 4.3-4.9 ppm and δ 2.2-2.8 ppm regions.
-
Analyze the coupling patterns (J-values) to confirm connectivity.[13]
-
Mass Spectrometry (MS): The Indisputable Molecular Weight
While NMR elucidates the structure, mass spectrometry provides the fundamental confirmation of the compound's elemental composition.
Why MS is Essential
The primary role of MS in this context is to confirm the molecular weight of the synthesized compound. A high-resolution mass spectrometry (HRMS) measurement that matches the calculated exact mass for the oxetane-containing product to within 5 ppm provides unequivocal evidence of the correct elemental formula.
Ionization Techniques & Expected Observations
-
Electrospray Ionization (ESI): This is a soft ionization technique ideal for polar, non-volatile molecules. It typically yields the protonated molecule [M+H]⁺ or other adducts ([M+Na]⁺). For an oxetane-containing compound, observing the correct mass for these adducts is the primary goal.[3]
-
Electron Impact (EI): This is a higher-energy technique that causes fragmentation.[8] While it can provide structural clues, the fragmentation of oxetanes can be complex and may involve ring-opening.[4] It is often less straightforward for initial confirmation than ESI but can be useful in distinguishing isomers.
Table 2: Comparison of Mass Spectrometry Techniques
| Technique | Information Provided | Best For | Key Consideration |
| LC-MS (ESI) | Molecular Weight, Purity | Rapid screening of reaction progress and final product confirmation. | Provides the [M+H]⁺ ion, confirming the mass of the intact molecule. |
| HRMS (ESI) | Exact Mass (Elemental Formula) | Unambiguous confirmation of the elemental composition. | A match within 5 ppm is the gold standard for publication. |
| GC-MS (EI) | Molecular Weight, Fragmentation Pattern | Analysis of volatile, thermally stable compounds; distinguishing isomers. | Fragmentation can be complex; may not show a strong molecular ion. |
X-Ray Crystallography: The Ultimate Structural Proof
When an unambiguous, three-dimensional structure is required, single-crystal X-ray diffraction is the definitive technique.
Why X-Ray Crystallography is the Gold Standard
This technique provides a precise 3D map of the atoms in a molecule. It not only confirms the connectivity (proving the existence of the oxetane ring) but also reveals:
-
Bond lengths and angles: Confirming the strained geometry of the four-membered ring.[4]
-
Ring Conformation: Detailing the degree of ring puckering, which is influenced by substituents.[4][14]
-
Absolute Stereochemistry: For chiral molecules, this is the most reliable method for determining the absolute configuration.
-
Intermolecular Interactions: Revealing how the oxetane's oxygen atom participates in hydrogen bonding in the solid state.[5]
The ability to visualize the molecule's structure is invaluable for understanding structure-activity relationships (SAR), as demonstrated in studies of enzyme inhibitors where the oxetane's orientation within a protein pocket is critical.[1]
Causality in Experimentation: When to Pursue Crystallography
Obtaining a single crystal suitable for diffraction can be a significant bottleneck. Therefore, the decision to pursue this technique is driven by specific needs:
-
Unresolvable NMR Ambiguity: When complex stereochemistry cannot be definitively assigned by NMR alone.
-
Key Program Compounds: For a lead candidate or a pivotal compound in a series, an X-ray structure provides the highest level of confidence.
-
Publication Requirements: High-impact journals often require X-ray data for novel or complex structures.
Caption: The complementary roles of the three core analytical techniques.
Conclusion: An Integrated and Self-Validating System
Confirming the incorporation of an oxetane moiety is a critical step in modern drug discovery and chemical synthesis. A robust analytical strategy is not a mere checklist but a self-validating system. The characteristic signals in ¹H and ¹³C NMR provide the initial, strong evidence of the ring's presence. High-resolution mass spectrometry validates this hypothesis by confirming the exact elemental formula. Finally, for pivotal compounds or in cases of ambiguity, X-ray crystallography offers the ultimate, irrefutable proof of structure. By judiciously applying these techniques and understanding the causality behind each, researchers can proceed with confidence, knowing their molecular architecture is soundly established.
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ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]
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Assessing the Impact of Oxetane on LogD and Lipophilicity: A Comparative Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for drug candidates with optimized physicochemical properties is a paramount challenge. Among the various molecular metrics that guide this endeavor, lipophilicity, often quantified by the distribution coefficient (LogD), stands as a critical determinant of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][] The strategic modulation of lipophilicity can be the deciding factor between a promising lead compound and a successful drug. This guide provides an in-depth analysis of the oxetane motif, a small, polar, and three-dimensional heterocyclic ring that has emerged as a powerful tool for fine-tuning these crucial properties.[3][4][5]
We will explore the nuanced impact of incorporating an oxetane ring on LogD and overall lipophilicity, drawing upon experimental data to offer a clear comparison with other commonly employed bioisosteric replacements. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of oxetanes in their discovery campaigns.
The Significance of Lipophilicity and LogD in Drug Discovery
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a double-edged sword in drug design. While a certain degree of lipophilicity is essential for a drug to permeate biological membranes and reach its target, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1]
The most common measure of lipophilicity is the octanol-water partition coefficient (LogP), which describes the distribution of a neutral compound between octanol and water. However, as most drugs are ionizable at physiological pH, the distribution coefficient (LogD) at a specific pH (typically 7.4) is a more physiologically relevant parameter.[6]
dot graph TD; A[High Lipophilicity] --> B{Increased Membrane Permeability}; A --> C{Potential for Poor Aqueous Solubility}; A --> D{Increased Metabolic Clearance}; A --> E{Potential for Off-Target Toxicity}; F[Low Lipophilicity] --> G{Good Aqueous Solubility}; F --> H{Reduced Membrane Permeability}; F --> I{Lower Metabolic Clearance}; B --> J((Optimal Drug Absorption & Distribution)); G --> J; C --> K((Challenges in Formulation & Bioavailability)); D --> K; E --> K; H --> K; I --> J;
subgraph "Lipophilicity's Double-Edged Sword" A;F; end
subgraph "Favorable Outcomes" J; end
subgraph "Unfavorable Outcomes" K; end
The interplay of lipophilicity on drug properties.
Oxetane: A Versatile Bioisostere for Modulating Physicochemical Properties
The oxetane ring, a four-membered cyclic ether, has garnered significant interest in medicinal chemistry as a versatile building block.[3][4][5] Its unique combination of properties, including a small footprint, high polarity, and a three-dimensional structure, makes it an attractive bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl moieties.[7][8][9][10][11][12]
The introduction of an oxetane can lead to profound changes in a molecule's physicochemical profile, including:
-
Improved Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can enhance interactions with water, often leading to a significant increase in aqueous solubility.[6][13]
-
Enhanced Metabolic Stability: Oxetanes can block metabolically labile sites, protecting adjacent functional groups from enzymatic degradation without a substantial increase in lipophilicity.[4][13][14]
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane can reduce the basicity of nearby nitrogen atoms, which can be advantageous for optimizing pharmacokinetic properties.[4][15]
-
Conformational Rigidity: The strained ring system of oxetane can impart a degree of conformational constraint, which can be beneficial for receptor binding.[6][13]
dot graph LR; subgraph "Common Bioisosteric Replacements" A(gem-Dimethyl); B(Carbonyl); end
Oxetane as a strategic bioisosteric replacement.
Comparative Analysis: Oxetane vs. Other Bioisosteres
The decision to incorporate an oxetane into a drug candidate is best made through a comparative analysis with other potential bioisosteres. The following table summarizes the impact of replacing a gem-dimethyl or a carbonyl group with an oxetane, based on data from various medicinal chemistry campaigns.
| Bioisosteric Replacement | Parent Moiety | Impact on LogD | Impact on Aqueous Solubility | Impact on Metabolic Stability | Key Considerations |
| Oxetane | gem-Dimethyl | Generally decreases or has a neutral effect[6][7] | Significantly increases[6][13] | Generally increases[4][13] | Can introduce a polar vector and improve overall developability.[3][4] |
| Oxetane | Carbonyl | Can decrease or remain similar[16] | Generally increases[4] | Can improve stability to metabolic reduction[11] | Offers a more 3D and less planar alternative.[4] |
| Cyclobutane | gem-Dimethyl | Increases | Decreases or remains similar | Can increase | Increases lipophilicity more than oxetane. |
| Thiomorpholine | Morpholine | Increases | Decreases | Can be susceptible to oxidation | Introduces a sulfur atom which can have metabolic liabilities. |
Note: The exact impact on physicochemical properties is highly dependent on the specific molecular context.
A notable example from the literature highlights that the replacement of a gem-dimethyl group with an oxetane can lead to a 4 to over 4000-fold increase in aqueous solubility.[6][13] In another instance, the introduction of an oxetane in place of a methylene group resulted in a reduction of logP by 1.0 log unit, whereas the corresponding p-tert-butyl derivative increased lipophilicity by 0.7 log units.[6]
Experimental Protocol: Determination of LogD using the Shake-Flask Method
The "shake-flask" method remains the gold standard for the experimental determination of LogP and LogD due to its direct measurement of the compound's partitioning behavior.[17]
Materials:
-
Test compound
-
1-Octanol (pre-saturated with buffer)
-
Phosphate buffer (e.g., pH 7.4, pre-saturated with 1-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Step-by-Step Methodology:
-
Preparation of Pre-Saturated Solvents:
-
Mix equal volumes of 1-octanol and the desired aqueous buffer in a large container.
-
Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation.
-
Allow the phases to separate completely. The upper layer is octanol saturated with buffer, and the lower layer is buffer saturated with octanol.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).
-
Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated buffer to achieve a final concentration suitable for analytical detection.
-
-
Partitioning:
-
Add an equal volume of pre-saturated 1-octanol to the vial containing the compound in buffer.
-
Cap the vial tightly and vortex vigorously for a set period (e.g., 1-3 minutes) to ensure thorough mixing and facilitate partitioning.
-
Allow the vial to stand, or centrifuge at a low speed, to achieve complete phase separation.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the upper (octanol) and lower (aqueous) phases.
-
Analyze the concentration of the test compound in each phase using a validated analytical method.
-
-
Calculation of LogD:
-
LogD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: LogD = log10([Compound]octanol / [Compound]aqueous)
-
dot graph TD; A[Start: Prepare Pre-Saturated Solvents] --> B{Prepare Compound Solution in Buffer}; B --> C{Add Pre-Saturated Octanol}; C --> D[Vortex to Mix & Partition]; D --> E{Centrifuge for Phase Separation}; E --> F[Analyze Compound Concentration in Each Phase]; F --> G((Calculate LogD));
Shake-Flask Method for LogD Determination.
Conclusion
The judicious incorporation of an oxetane motif offers a powerful strategy for medicinal chemists to navigate the complex challenges of optimizing drug-like properties. Its ability to favorably modulate lipophilicity, enhance aqueous solubility, and improve metabolic stability makes it a valuable addition to the drug discovery toolbox.[8][18][19] By understanding the nuanced effects of oxetane on LogD and leveraging robust experimental methods for its determination, researchers can make more informed decisions in the design and selection of drug candidates with a higher probability of clinical success.
References
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Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1847–1859. [Link]
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Carreira, E. M., & Fessard, T. (2014). Oxetanes as versatile building blocks in drug discovery. Chemical Reviews, 114(17), 8257–8322. [Link]
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Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(27), 4518-4521. [Link]
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Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, F. B. (2016). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Chemical Reviews, 116(19), 12150-12231. [Link]
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Dubois, M. A. J., Croft, R. A., Ding, Y., Choi, C., Owen, D. R., Bull, J. A., & Mousseau, J. J. (2021). Investigating 3, 3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. RSC Medicinal Chemistry, 12(11), 2045–2052. [Link]
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Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591. [Link]
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The Oxetane Moiety: A Strategic Bioisosteric Replacement for Enhanced Cytotoxicity in Indole-Based Tubulin Inhibitors
A Comparative Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the oxetane ring, a four-membered ether, has garnered significant attention for its ability to serve as a bioisosteric replacement for commonly employed functional groups, thereby offering a pathway to improved drug-like characteristics.[1][2] This guide provides an in-depth comparison of the efficacy of oxetane-containing indole analogs against their corresponding ketone-bearing counterparts in relevant biological assays, supported by experimental data and detailed protocols.
The Rationale for Oxetane Incorporation: Beyond a Simple Substitution
The decision to introduce an oxetane moiety is a calculated one, driven by the desire to overcome common hurdles in drug development such as poor solubility, metabolic instability, and off-target toxicity.[3][4] Oxetanes can act as bioisosteres for carbonyl groups and gem-dimethyl functionalities.[2] This substitution can lead to a number of favorable changes in a molecule's profile:
-
Improved Physicochemical Properties: The inherent polarity of the oxetane ring can enhance aqueous solubility, a critical factor for oral bioavailability.[1]
-
Enhanced Metabolic Stability: The strained four-membered ring of oxetane is often more resistant to metabolic degradation compared to more flexible acyclic or larger ring systems.[2]
-
Modulation of Basicity: When placed adjacent to a nitrogen atom, the electron-withdrawing nature of the oxetane can reduce the basicity of the amine, which can be advantageous in mitigating interactions with off-target proteins like the hERG ion channel.[4]
-
Increased Three-Dimensionality: The rigid, puckered conformation of the oxetane ring introduces a greater degree of three-dimensionality to a molecule, which can lead to improved target engagement and selectivity.[1]
This guide will focus on a case study involving a series of indole-based compounds, a privileged scaffold in the design of tubulin polymerization inhibitors.[5][6] We will examine how the replacement of a ketone linker with an oxetane ring impacts their cytotoxic and anti-proliferative activities.
Comparative Efficacy in Anticancer Assays: A Head-to-Head Analysis
A study by K. G. Pinney and colleagues provides a direct comparison between a series of 2-aryl-3-aroyl-indoles (ketone-containing) and their corresponding 2-aryl-3-(oxetane-3-yl)indoles (oxetane-containing) analogs.[7] The primary biological evaluations performed were cytotoxicity screening against various human cancer cell lines and an in vitro tubulin polymerization inhibition assay.
Cytotoxicity against Human Cancer Cell Lines
The antiproliferative activity of the synthesized compounds was assessed using the Sulforhodamine B (SRB) assay, a colorimetric method that measures cellular protein content as an indicator of cell viability.[8][9] The results, summarized in the table below, reveal a compelling trend.
| Compound ID | R1 | R2 | R3 | R4 | R5 | Cytotoxicity IC50 (µM) against MCF-7 Cells |
| OXi8006 (Ketone) | H | OCH3 | H | OCH3 | OH | 0.048 ± 0.01 |
| 5m (Oxetane) | H | OCH3 | H | OCH3 | OH | 1.6 ± 0.4 |
| Ketone Analog of 5c | H | Br | H | H | H | Potent Inhibitor |
| 5c (Oxetane) | H | Br | H | H | H | 0.47 ± 0.02 |
| Ketone Analog of 5h | H | H | OCH3 | H | H | Potent Inhibitor |
| 5h (Oxetane) | H | H | OCH3 | H | H | 0.78 ± 0.2 |
| Ketone Analog of 5k | H | Cl | H | H | H | Potent Inhibitor |
| 5k (Oxetane) | H | Cl | H | H | H | 0.84 ± 0.09 |
Data extracted from "Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues".[7]
Interestingly, while the parent ketone compound, OXi8006, is a highly potent inhibitor of cancer cell growth, its direct oxetane analog, 5m, shows a significant decrease in activity. However, for other analogs (5c, 5h, and 5k), the oxetane-containing compounds themselves demonstrated potent micromolar cytotoxicity against the MCF-7 human breast cancer cell line.[7] The most potent oxetane analogues were further evaluated against MDA-MB-231 (human breast cancer) and PANC-1 (human pancreatic cancer) cell lines, where they also exhibited significant activity.[7]
Inhibition of Tubulin Polymerization
To elucidate the mechanism of action, the compounds were evaluated for their ability to inhibit the polymerization of tubulin in vitro.[10][11][12] Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division.[5] Inhibitors of this process are potent anticancer agents.[13]
The study found that while the ketone-containing indole analogues were potent inhibitors of tubulin polymerization, their corresponding oxetane-bearing counterparts showed significantly reduced or no activity in this assay (IC50 > 20 µM).[7] This suggests that the oxetane-for-ketone substitution, in this particular scaffold, alters the binding interaction with tubulin at the colchicine site.[7] The observed cytotoxicity of the oxetane analogs, therefore, may arise from an alternative biological target or a different mode of action, which warrants further investigation.[7]
Experimental Protocols: A Guide to Reproducible Research
The following are detailed protocols for the key biological assays discussed in this guide. Adherence to these methodologies is crucial for obtaining reliable and reproducible data.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay provides a quantitative measure of cell density based on the ability of the SRB dye to bind to cellular proteins.[8][9][14]
Materials:
-
96-well microtiter plates
-
Adherent cancer cell lines (e.g., MCF-7, MDA-MB-231, PANC-1)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization buffer: 10 mM Tris base solution
-
Microplate reader (510 nm)
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Add 100 µL of medium containing the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control. Incubate for the desired exposure time (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[15]
-
Washing: Carefully discard the TCA and wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 value for each compound.
Causality of Experimental Choices:
-
TCA Fixation: Trichloroacetic acid precipitates proteins, fixing the cells to the plate and making them permeable to the SRB dye.
-
SRB Staining: SRB is a bright pink aminoxanthene dye that binds electrostatically to the basic amino acid residues of proteins under acidic conditions, providing a measure of total cellular protein.
-
Acetic Acid Wash: The acetic acid wash is critical for removing unbound SRB dye, ensuring that the measured absorbance is directly proportional to the cellular biomass.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules by monitoring the change in turbidity.[10][16]
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (General tubulin buffer containing GTP and MgCl2)
-
Test compounds (dissolved in DMSO)
-
Glycerol (as a polymerization enhancer, optional)
-
Temperature-controlled microplate reader (340 nm)
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin in G-PEM buffer to a final concentration of 3 mg/mL. Prepare serial dilutions of the test compounds in G-PEM buffer.
-
Assay Setup: In a pre-warmed 96-well plate, add the test compounds at various concentrations.
-
Initiation of Polymerization: Add the reconstituted tubulin solution to each well to initiate the polymerization reaction.
-
Turbidity Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[10]
-
Data Analysis: Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be determined. Calculate the IC50 value for inhibition of tubulin polymerization.
Causality of Experimental Choices:
-
Purified Tubulin: Using highly purified tubulin ensures that the observed effects are directly due to the interaction of the compound with tubulin and not with other cellular components.
-
GTP and Mg2+: GTP hydrolysis and the presence of magnesium ions are essential for the polymerization of tubulin into microtubules.
-
Temperature Control: Tubulin polymerization is a temperature-sensitive process, with optimal assembly occurring at 37°C. Maintaining a constant temperature is crucial for reproducible results.
-
Turbidity Measurement: The formation of microtubules causes the solution to become more turbid, which can be quantified by measuring the increase in absorbance at 340 nm.
Visualizing the Workflow and Mechanism
To better illustrate the experimental process and the targeted biological pathway, the following diagrams are provided.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Caption: Simplified mechanism of tubulin polymerization and its inhibition.
Conclusion and Future Directions
The replacement of a ketone linker with an oxetane moiety in a series of indole-based compounds has a profound impact on their biological activity. While this substitution led to a decrease in the inhibition of tubulin polymerization, several of the resulting oxetane analogs displayed potent cytotoxic effects against various cancer cell lines.[7] This highlights the nuanced role of the oxetane ring in modulating biological activity and suggests that it may steer the compounds towards alternative mechanisms of action.
For researchers in drug discovery, this case study underscores the importance of empirical testing when employing bioisosteric replacements. While the incorporation of an oxetane can offer significant advantages in terms of physicochemical properties, its effect on biological efficacy is context-dependent and must be carefully evaluated. Future investigations should focus on elucidating the precise molecular targets of these cytotoxic oxetane-containing indole analogs to fully harness their therapeutic potential.
References
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Fessard, T. C., & Carreira, E. M. (2014). Spirocyclic oxetanes: synthesis and applications. Angewandte Chemie International Edition, 53(36), 9537-9540. Available from: [Link]
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Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. Available from: [Link]
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new building block, a new direction. CHIMIA International Journal for Chemistry, 64(3), 141-146. Available from: [Link]
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Vo, C. N., Bates, D. J., Healy, C. G., Shinde, S. S., Gabr, M. T., Trawick, M. L., & Pinney, K. G. (2020). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. Molecules (Basel, Switzerland), 25(22), 5437. Available from: [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. Available from: [Link]
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Tang, S., Zhou, Z., Jiang, Z., Zhu, W., & Qiao, D. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules (Basel, Switzerland), 27(5), 1587. Available from: [Link]
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Canvax. (2023). SRB Cytotoxicity Assay. Available from: [Link]
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T115, a novel microtubule polymerization inhibitor with potent anti-proliferative and anti-tumor activity. (2013). Investigational new drugs, 31(4), 835–845. Available from: [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Available from: [Link]
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Rogers-Evans, M., & Carreira, E. M. (2015). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA International Journal for Chemistry, 69(9), 532-538. Available from: [Link]
-
Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2013). Methods in cell biology, 115, 137–153. Available from: [Link]
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Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization and targeted delivery strategies involving drug-linker constructs and hypoxia-activated prodrugs. (2020). BEARdocs. Available from: [Link]
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Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023). Biomolecules, 13(2), 263. Available from: [Link]
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Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kuesters, E. (2011). Application of the oxetane moiety in the design of a novel series of potent and selective γ-secretase inhibitors. Journal of medicinal chemistry, 54(22), 7772-7783. Available from: [Link]
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Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. (2022). Inorganic chemistry, 61(3), 1541–1555. Available from: [Link]
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A Guide to Validating the pKa-Lowering Effect of the Oxetane Ring
For the modern medicinal chemist, mastering the physicochemical properties of a drug candidate is as crucial as optimizing its potency. Among these properties, the ionization constant (pKa) stands out as a primary determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] An undesirable pKa can lead to poor solubility, unwanted off-target effects, or rapid clearance, dooming an otherwise promising compound. Bioisosteric replacement is a cornerstone strategy for fine-tuning these properties, and in recent years, the oxetane ring has emerged as a uniquely powerful tool, particularly for modulating the basicity of nearby functional groups.[2]
This guide provides an in-depth analysis of the pKa reduction effect imparted by the oxetane motif. We will explore the underlying electronic principles, present robust experimental protocols for its validation, and showcase comparative data and real-world case studies that highlight its successful application in drug discovery.
The Mechanism: An Inductive Effect Through a Strained Ring
The ability of an oxetane to lower the pKa of an adjacent basic center, typically a nitrogen atom, is rooted in its fundamental electronic structure. The oxygen atom within the four-membered ring is highly electronegative, creating a powerful inductive electron-withdrawing effect (-I effect).[3][4] This effect propagates efficiently through the short, rigid sigma-bond framework of the ring, pulling electron density away from substituents at the 3-position.
When an amine is positioned near the oxetane, this inductive pull reduces the electron density on the nitrogen atom. This, in turn, destabilizes the conjugate acid (the protonated form, R-NH⁺-), making the lone pair on the nitrogen less available to accept a proton. The consequence is a weaker base, which corresponds to a lower pKa of the conjugate acid (pKaH).
This effect is highly dependent on the distance between the oxetane and the basic center, decaying predictably as the number of intervening bonds increases. Seminal work in the field has quantified this relationship, demonstrating a significant and reliable attenuation of basicity.[3][5]
-
α-position: An oxetane directly attached to a basic nitrogen can lower its pKaH by approximately 2.7 units.[3] For instance, a change from a pKaH of 9.9 to 7.2 has been demonstrated, representing a nearly 500-fold decrease in basicity.[3]
-
β-position: The effect is reduced to about 1.9 units.[3]
-
γ- and δ-positions: The effect continues to decrease to approximately 0.7 and 0.3 units, respectively.[3][4]
This predictable, distance-dependent modulation allows for the rational design of molecules with finely tuned basicity.
Comparative Analysis: Oxetane vs. Common Bioisosteres
The true value of the oxetane motif is best understood when compared to its common non-polar bioisosteres, such as the gem-dimethyl or cyclobutane groups. These groups are often used to provide steric bulk or block sites of metabolism without significantly altering polarity.[6][7] However, by replacing a gem-dimethyl group with a spiro-oxetane, a medicinal chemist introduces not only polarity and a hydrogen bond acceptor but also the powerful inductive effect, directly impacting basicity.
| Matched Pair Comparison | Parent Compound (Isostere) | pKaH of Parent | Oxetane-Containing Analogue | pKaH of Analogue | ΔpKaH | Reference |
| ChK1 Inhibitor Lead | gem-dimethyl on piperidine | ~8.5 (estimated) | Oxetane on piperidine | 7.2 (calculated) | ~ -1.3 | [6] |
| mTOR Inhibitor Lead | Tertiary alkylamine | 7.6 | Oxetane-substituted amine | 5.0 | -2.6 | [4][8] |
| BTK Inhibitor Lead | Piperazine | 7.8 | Oxetane-functionalized piperazine | 6.3 | -1.5 | [4] |
| Generic Aminomethyl | Isopropyl-substituted amine | 10.4 | Oxetane-substituted amine | 8.0 | -2.4 | [9] |
Table 1: Comparative pKaH data from literature examples illustrating the reduction in basicity upon replacing non-polar groups with an oxetane ring.
The data clearly demonstrates that the substitution of a non-polar alkyl group with an oxetane provides a reliable method for significantly reducing the basicity of proximal amines.
Experimental Validation: Protocols for Accurate pKa Determination
While computational tools offer valuable pKa predictions in the early phases of discovery, direct experimental measurement is the gold standard for lead optimization and candidate selection.[10] The following protocols describe two robust, self-validating methods for determining the pKa of oxetane-containing compounds.
Experimental Workflow Overview
Caption: General workflow for experimental pKa determination.
Protocol 1: Potentiometric Titration
This is the most direct and widely used method for pKa determination.[11][12] It relies on monitoring the change in pH of a solution of the analyte as a standardized acidic or basic titrant is added.
-
Causality Behind Choices: Potentiometry is chosen for its accuracy and direct measurement of proton activity (pH). It does not require a chromophore and is less susceptible to matrix effects than spectroscopic methods, making it a trustworthy standard.
-
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh and dissolve the oxetane-containing compound in a known volume of deionized, CO₂-free water to a final concentration of approximately 1-10 mM. If solubility is low, a co-solvent such as methanol or DMSO may be used, but the apparent pKa (pKa') must then be corrected or reported with the co-solvent percentage.[11]
-
Titration: Place the solution in a thermostatted vessel and immerse the calibrated pH electrode and the tip of an automated burette containing a standardized titrant (e.g., 0.1 M HCl for a basic analyte).
-
Data Acquisition: Titrate the sample with the standardized solution, recording the pH value after each incremental addition of titrant. Ensure the solution is stirred continuously and allowed to equilibrate after each addition.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve (where the inflection point occurs).
-
Protocol 2: UV-Vis Spectrophotometric Titration
This method is ideal for compounds that are highly potent, scarce, or possess low aqueous solubility, as it can be performed at much lower concentrations (micromolar range).[1] It requires the molecule to have a UV-active chromophore near the site of ionization.
-
Causality Behind Choices: This spectroscopic approach is selected for its high sensitivity. The change in the electronic environment upon protonation or deprotonation alters the UV-Vis spectrum, providing an indirect but very precise way to monitor the ionization state.
-
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of at least 10-12 buffers of constant ionic strength, covering a pH range that extends approximately 2 pH units above and below the estimated pKa of the analyte.
-
Sample Preparation: Prepare a stock solution of the oxetane-containing compound in a suitable solvent (e.g., DMSO).
-
Measurement: Add a small, constant aliquot of the stock solution to a known volume of each prepared buffer, ensuring the final organic solvent concentration is low and consistent across all samples (e.g., <1%). Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.
-
Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the measured pH of each buffer.
-
pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation using non-linear regression software to determine the pKa value.
-
Case Studies: The Oxetane Effect in Action
The strategic use of oxetanes to modulate pKa is not merely a theoretical exercise; it is a validated and impactful strategy in modern drug discovery.
-
GDC-0349 (mTOR Inhibitor): In the development of mTOR inhibitors, a lead compound with a tertiary alkylamine (pKaH = 7.6) exhibited significant cardiac toxicity related to hERG channel inhibition.[4][8] By replacing an alkyl group on the nitrogen with an oxetane, the resulting compound, GDC-0349, showed a dramatically reduced pKaH of 5.0.[4][8] This decrease in basicity was instrumental in mitigating hERG inhibition (IC₅₀ > 100 μM) while preserving potency.[4][13]
-
Fenebrutinib (BTK Inhibitor): An initial series of Bruton's tyrosine kinase (BTK) inhibitors suffered from hepatotoxicity, which was linked to a piperazine moiety with a pKaH of 7.8.[4] The introduction of an oxetane-containing substituent lowered the pKaH to a more favorable 6.3 in the final compound, fenebrutinib.[4] This modification was a key part of a multi-parameter optimization that successfully addressed the toxicity concerns.
-
Chk1 Inhibitor GNE-145: A potent Chk1 inhibitor (compound 19) was found to have off-target activity against acetylcholinesterase (AChE), a potential safety liability.[6] This was attributed to the high basicity of a piperidine nitrogen. Replacing an adjacent gem-dimethyl group with a spiro-oxetane (to give compound 20) successfully reduced the pKa of this nitrogen, leading to greatly improved selectivity over AChE (IC₅₀ = 2.42 μM) while enhancing potency against the primary target.[6]
Conclusion
The oxetane ring is far more than a simple steric placeholder; it is an active modulator of molecular properties. Its potent, distance-dependent inductive effect provides medicinal chemists with a reliable method for attenuating the basicity of nearby amines. This pKa reduction can be a critical tactic for overcoming a host of drug development challenges, including poor solubility, off-target toxicity, and unfavorable pharmacokinetic profiles. By understanding the mechanistic basis of this effect and employing robust experimental validation techniques such as potentiometric and spectrophotometric titration, researchers can confidently leverage the oxetane motif to design safer and more effective drug candidates.
References
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Title: Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv Source: ChemRxiv URL: [Link]
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Title: Oxetanes in Drug Discovery Campaigns - PMC - NIH Source: National Institutes of Health URL: [Link]
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Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications Source: ACS Publications URL: [Link]
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Title: Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central Source: National Institutes of Health URL: [Link]
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Title: Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies Source: International Journal of Innovative Research and Scientific Studies URL: [Link]
-
Title: Computational screening of oxetane monomers for novel hydroxy terminated polyethers Source: National Center for Biotechnology Information URL: [Link]
-
Title: Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI Source: MDPI URL: [Link]
-
Title: Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Full article: Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis Source: Taylor & Francis Online URL: [Link]
-
Title: Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials - Rowan Scientific Source: Rowan Scientific URL: [Link]
-
Title: The pKa Distribution of Drugs: Application to Drug Discovery - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: log D shift of selected compounds indicating the difference between oxetane (red circles) and ketone (yellow circle). - ResearchGate Source: ResearchGate URL: [Link]
-
Title: (PDF) Computational estimation of pKa values - ResearchGate Source: ResearchGate URL: [Link]
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Title: Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! - CHIMIA Source: CHIMIA URL: [Link]
-
Title: Show related Source: Royal Society of Chemistry URL: [Link]
-
Title: (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ResearchGate Source: ResearchGate URL: [Link]
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Title: Oxetanes in Drug Discovery Campaigns - Semantic Scholar Source: Semantic Scholar URL: [Link]
-
Title: Oxetane Synthesis via Alcohol C–H Functionalization - PMC - NIH Source: National Institutes of Health URL: [Link]
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Title: Efficient and Accurate pKa Prediction Enabled by Pre-Trained Ma- chine-Learned Interatomic Potentials - ChemRxiv Source: ChemRxiv URL: [Link]
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Title: pKa and log p determination | PPTX - Slideshare Source: Slideshare URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Oxetan-3-amine Oxalate
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of oxetan-3-amine oxalate, a compound class gaining prominence in medicinal chemistry. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.
Understanding the Hazard Profile of this compound
Oxalate Anion: The primary contributor to the acute toxicity of the salt. Oxalic acid and its salts are known to be harmful if swallowed or in contact with skin and can cause serious eye damage.[1] Ingestion can lead to the formation of insoluble calcium oxalate, causing hypocalcemia and potential damage to the kidneys, heart, and nervous system.[1]
Oxetane Amine Cation: While the specific toxicity of oxetan-3-amine is not well-documented in publicly available literature, small heterocyclic amines, in general, can be skin and eye irritants. A close structural analog, 3-(Aminomethyl)this compound, is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[2]
Based on this composite analysis, this compound should be handled as a hazardous substance with the following potential hazards:
| Hazard Statement | Classification | Source Analogy |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | 3-(Aminomethyl)this compound, Ammonium Oxalate[2][3] |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | 3-(Aminomethyl)this compound[2] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | 3-(Aminomethyl)this compound, Ammonium Oxalate[2][3] |
Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any work with this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile or natural rubber, must be worn.[4] Gloves should be inspected before use and disposed of properly after handling.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[1]
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
For Small Spills (Solid):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation.[6] A HEPA-filter vacuum can also be used for cleanup.[4]
-
Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.[4][6]
-
Clean the spill area with a suitable decontaminating agent, followed by soap and water.
For Large Spills:
-
Evacuate the laboratory and alert your institution's Environmental Health and Safety (EHS) department immediately.
-
Restrict access to the spill area.
-
Provide EHS with as much information as possible about the spilled substance.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][5]
Step 1: Waste Segregation and Collection
-
Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), into a designated hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents, strong acids, and strong bases.[3]
Step 2: Container Selection and Labeling
-
Use a sturdy, leak-proof container made of a material compatible with the waste. The original container is often a good choice if it is in good condition.[1]
-
The container must be kept securely closed except when adding waste.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
Step 3: Storage Pending Disposal
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from heat, ignition sources, and incompatible materials.[3][5]
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Disposal will typically be carried out by a licensed hazardous waste disposal company via incineration or in a licensed landfill.[7]
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to the detailed procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and your local regulations to ensure full compliance.
References
-
Capot Chemical. (2013). MSDS of Thiophen-3-amine oxalate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Ammonium Oxalate. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: Ammonium Oxalate, Monohydrate. Retrieved from [Link]
-
Sdfine. (n.d.). Ammonium Oxalate Safety Data Sheet. Retrieved from [Link]
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Navigating the Handling of Oxetan-3-amine Oxalate: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the modern researcher, scientist, and drug development professional, the introduction of novel chemical entities into a workflow demands a meticulous and proactive approach to safety. Oxetan-3-amine oxalate, a compound of interest in contemporary research, requires a comprehensive understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the recommended protocols for handling this compound.
Deconstructing the Hazard Profile: Oxetane, Amine, and Oxalate
A robust safety plan is built upon a thorough understanding of the agent . This compound is a salt, and its hazard profile is a composite of its constituent parts: the oxetane ring, the amine functional group, and the oxalate counter-ion.
-
The Oxetane Moiety: The four-membered ether ring, while less strained than an epoxide, still possesses a degree of ring strain that can influence its reactivity. While not acutely hazardous in the same manner as some highly reactive electrophiles, it warrants cautious handling. General data on similar small-ring heterocyclic compounds suggests that they should be handled in well-ventilated areas.[1]
-
The Amine Functional Group: Amines as a class of compounds can be corrosive and irritants to the skin, eyes, and respiratory tract.[2][3] They can also be absorbed through the skin. Therefore, preventing direct contact is a primary safety objective.
-
The Oxalate Salt: Oxalate salts present a more defined and significant hazard profile. They are known to be harmful if swallowed and upon skin contact, and are a cause of serious eye irritation.[4][5][6] Ingestion of oxalates can lead to systemic toxicity, including effects on the kidneys by forming calcium oxalate crystals.[7] Inhalation of dust from oxalate salts can also irritate the respiratory system.
Based on the hazard information for structurally similar compounds like Thiophen-3-amine oxalate and 3-(Aminomethyl)this compound, we can anticipate the following GHS hazard classifications for this compound:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
This multifaceted hazard profile necessitates a multi-layered approach to personal protective equipment.
Core Directive: Essential Personal Protective Equipment
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following table outlines the minimum required PPE for handling this compound, with a rationale rooted in the compound's chemical properties.
| Protection Type | Recommended PPE | Material/Standard | Purpose |
| Hand Protection | Chemical-resistant gloves (double-gloving recommended) | Nitrile or Neoprene | To prevent skin contact with the amine and oxalate components, which can cause irritation and may be harmful.[3] |
| Eye and Face Protection | Chemical splash goggles and a face shield | Conforming to EN 166 or ANSI Z87.1 | To protect eyes and face from dust particles and splashes, preventing serious eye irritation from the oxalate salt. |
| Body Protection | Chemical-resistant lab coat | Standard laboratory coat | To prevent contamination of personal clothing and skin from spills and dust. |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95) | Varies by exposure level | To prevent inhalation of airborne powder, which can cause respiratory tract irritation.[3][4] To be used when handling the solid outside of a certified chemical fume hood. |
| Foot Protection | Closed-toe shoes | --- | To protect feet from potential spills. |
Operational Protocols: From Donning to Disposal
Adherence to standardized procedures is paramount for minimizing exposure risk. The following step-by-step guides provide a framework for safe handling.
PPE Donning and Doffing Sequence
The order in which PPE is put on and taken off is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[1] Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Weighing the Solid:
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to minimize dust inhalation.
-
Use anti-static weighing paper or a container to prevent dispersal of the fine powder.
-
After weighing, carefully seal the primary container.
-
-
Preparing Solutions:
-
When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
Ensure the vessel is appropriately sized to prevent spills during mixing.
-
If sonication or heating is required, ensure the container is properly sealed or vented as appropriate for the procedure and solvent.
-
Emergency Response: Preparedness and Action
Even with the best precautions, accidents can occur. A clear and practiced emergency plan is essential.
Spill Management
-
Small Spills (Solid):
-
Alert personnel in the immediate vicinity.
-
Wearing full PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area until cleared by EHS.
-
First Aid Measures
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove contaminated clothing.[4] Flush the affected area with copious amounts of water for at least 15 minutes.[5] Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air.[5] If breathing is difficult, provide oxygen.[4] Seek medical attention if symptoms persist.[5] |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4] |
Logistical Plan: Waste Disposal
Proper disposal of this compound and contaminated materials is a critical final step to ensure laboratory and environmental safety.
Caption: Waste Disposal Workflow
Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Solid Waste: Place all contaminated disposables (gloves, weighing paper, etc.) and excess solid into a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.
-
Labeling and Storage: Ensure all waste containers are accurately labeled with the full chemical name and stored in a designated, secondary containment area until collection.
-
Collection: Follow your institution's procedures for hazardous waste pickup.
By integrating these safety and logistical protocols into your daily laboratory operations, you can effectively mitigate the risks associated with handling this compound, fostering a secure and productive research environment.
References
- Avantor Performance Materials, Inc. (n.d.). Ammonium Oxalate Material Safety Data Sheet.
-
Capot Chemical. (2013, November 6). MSDS of Thiophen-3-amine oxalate. Retrieved from [Link]
- Fisher Scientific. (n.d.). Stannous oxalate - SAFETY DATA SHEET.
- Fisher Scientific. (2013, October 2). 3-Oxetanone - SAFETY DATA SHEET.
-
National Center for Biotechnology Information. (n.d.). Thiophen-3-amine oxalate. PubChem Compound Database. Retrieved from [Link]
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Ammonium Oxalate.
-
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
Caluanie Muelear Oxidize. (2025, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents. Retrieved from [Link]
- Capot Chemical. (2013, November 6). MSDS of Thiophen-3-amine oxalate.
- Fisher Scientific. (2014, May 8). Sodium oxalate - SAFETY DATA SHEET.
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
- Lab Alley. (n.d.). Sodium Oxalate - SAFETY DATA SHEET.
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- Spectrum Chemical. (2017, August 16). Sodium Oxalate - SAFETY DATA SHEET.
-
WAAC Newsletter. (1984, May). Hazardous Waste Disposal. Retrieved from [Link]
- BenchChem. (n.d.). Safe Disposal of Oxirane, ((2-cyclopentylphenoxy)methyl)-: A Procedural Guide.
- Tulane University. (2023, June 27). FACT SHEET: Hazardous Waste Disposal. Office of Environmental Health and Safety (OEHS).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
